3-(Cyanomethylamino)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(cyanomethylamino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-8(10(13)14)3-2-4-9(7)12-6-5-11/h2-4,12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWRDAHAMJNQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263001 | |
| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-07-7 | |
| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Cyanomethylamino)-2-methylbenzoic Acid
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(Cyanomethylamino)-2-methylbenzoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.
Introduction and Strategic Overview
This compound is a substituted anthranilic acid derivative. The synthetic strategy is logically dissected into a two-step sequence, beginning with the formation of a key intermediate, 3-amino-2-methylbenzoic acid, followed by the introduction of the cyanomethyl moiety via N-alkylation. This approach is predicated on the availability of starting materials and the reliability of the chosen chemical transformations.
The overall synthetic workflow is designed for clarity and efficiency, ensuring that each stage is self-validating through appropriate purification and characterization.
An In-depth Technical Guide to the Chemical Properties of 3-(Cyanomethylamino)-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyanomethylamino)-2-methylbenzoic acid is a multifaceted organic compound with considerable potential in medicinal chemistry and organic synthesis.[1] As a derivative of 3-amino-2-methylbenzoic acid, it serves as a valuable intermediate in the creation of complex, biologically active molecules.[1][2] The strategic incorporation of a cyanomethylamino group can significantly influence the pharmacological profile of a target compound, making this molecule a subject of interest for drug discovery programs.[1] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and predicted spectroscopic data, offering a foundational resource for researchers.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Aminobenzoic acid | 3-Aminobenzoic acid | 4-Aminobenzoic acid |
| Molecular Formula | C10H10N2O2 | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 190.20 g/mol [5] | 137.14 g/mol | 137.14 g/mol [3] | 137.14 g/mol |
| Melting Point | Not available (predicted to be a crystalline solid) | 146.5 °C | 173 °C[3] | 187-189 °C[3] |
| Water Solubility | Predicted to have limited solubility | 3.5 mg/mL at 20 °C[3] | 5.9 g/L at 15 °C[3] | 4.7 g/L at 20 °C |
| pKa (carboxyl group) | Predicted to be ~3-4 | ~2.17[3] | ~3.07[3] | ~2.38-2.50[3] |
| pKa (amino group) | Predicted to be ~4-5 | ~4.85[3] | ~4.79[3] | ~4.85-4.88[3] |
The acidity of the carboxylic acid and the basicity of the amino group are influenced by their positions on the aromatic ring and by the electronic effects of the other substituents.[6] In ortho-substituted aminobenzoic acids, intramolecular hydrogen bonding between the amino and carboxylic acid groups can affect their acidity.[7]
Synthesis and Purification
A plausible synthetic route for this compound starts from the commercially available 2-methyl-3-nitrobenzoic acid. The synthesis involves a two-step process: reduction of the nitro group followed by N-alkylation with 2-bromoacetonitrile.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Amino-2-methylbenzoic acid
This procedure is adapted from a known method for the synthesis of 3-amino-2-methylbenzoic acid.[8]
-
Dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in ethyl acetate in a two-necked round-bottom flask.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 15 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid. This intermediate can be purified by column chromatography.[8]
Step 2: Synthesis of this compound
This step involves the N-alkylation of the synthesized 3-amino-2-methylbenzoic acid.
-
Dissolve 3-amino-2-methylbenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a weak base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution.
-
Add 2-bromoacetonitrile (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.
-
After the reaction is complete, pour the mixture into water and acidify to a pH of approximately 5.4 with a dilute acid like hydrochloric acid to precipitate the product.[9]
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.[10][11]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene group of the cyanomethyl substituent, and the amine and carboxylic acid protons. The chemical shifts (δ) are predicted in ppm relative to a standard reference like tetramethylsilane (TMS).
-
Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern (doublets, triplets, or multiplets).
-
Carboxylic Acid Proton (1H): A broad singlet is expected at δ 10.0-13.0 ppm.
-
Amine Proton (1H): A broad singlet or triplet (if coupled to the methylene protons) is expected in the range of δ 4.0-6.0 ppm.
-
Methylene Protons (2H): A singlet or a doublet (if coupled to the amine proton) is expected around δ 4.0-4.5 ppm.
-
Methyl Protons (3H): A singlet is expected around δ 2.2-2.5 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carboxylic Carbonyl Carbon: Expected in the range of δ 165-175 ppm.
-
Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm.
-
Nitrile Carbon: Expected around δ 115-120 ppm.
-
Methylene Carbon: Expected around δ 35-45 ppm.
-
Methyl Carbon: Expected around δ 15-20 ppm.
Predicted IR Spectrum
The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10]
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-N Stretch: A band in the range of 1250-1350 cm⁻¹.
Predicted Mass Spectrum
Mass spectrometry (MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190.
-
Major Fragmentation Peaks: Expect to see fragmentation corresponding to the loss of the carboxylic acid group (-COOH, m/z = 45), loss of the cyanomethyl group (-CH₂CN, m/z = 40), and other characteristic cleavages of the aromatic ring and substituents.
Applications and Biological Relevance
This compound is primarily recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] The presence of multiple functional groups—a carboxylic acid, a secondary amine, and a nitrile—allows for a wide array of chemical transformations.[2] This makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery.
The structural motif of substituted aminobenzoic acids is found in a variety of biologically active compounds, including anti-inflammatory agents and analgesics.[2] The introduction of the cyanomethylamino group can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
Stability and Handling
As with many aminobenzoic acid derivatives, this compound is expected to be a stable solid under standard laboratory conditions. However, it may be sensitive to light and air, leading to discoloration over time.[12] It is advisable to store the compound in a cool, dark, and dry place. The cyanomethylamino group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to degradation.[13] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.
Analytical Methods
The purity and identity of this compound can be determined using a variety of analytical techniques.[14]
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.[15] Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a highly sensitive and selective method for both quantification and structural confirmation.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the spectroscopic characterization section, ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups.
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data on its properties are limited, this guide provides a comprehensive overview based on its chemical structure and the properties of related compounds. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to begin working with this versatile molecule. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
References
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An In-depth Technical Guide to 3-(Cyanomethylamino)-2-methylbenzoic acid
CAS Number: 1000340-07-7
This technical guide provides a comprehensive overview of 3-(Cyanomethylamino)-2-methylbenzoic acid, a versatile intermediate with significant potential in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a proposed synthesis pathway, and potential applications.
Chemical Identity and Properties
This compound is a substituted aromatic compound featuring a benzoic acid moiety, a methyl group at the 2-position, and a cyanomethylamino group at the 3-position. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 1000340-07-7 | [2] |
| Molecular Formula | C10H10N2O2 | [2] |
| Molecular Weight | 190.202 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=C(NCC#N)C=CC=C1C(=O)O | [2] |
| InChI | InChI=1S/C10H10N2O2/c1-7-8(10(13)14)3-2-4-9(7)12-6-5-11/h2-4,12H,6H2,1H3,(H,13,14) | [2] |
| Purity | Typically ≥95.0% | [2] |
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Alkylation of the Amine: 3-Amino-2-methylbenzoic acid is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
A slight excess of a base, for example, potassium carbonate (K2CO3), is added to the solution to act as a proton scavenger.
-
Bromoacetonitrile is then added dropwise to the reaction mixture at room temperature. The reaction is stirred for a period of time, typically several hours, until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified, likely through column chromatography or recrystallization, to yield the final product, this compound.
This proposed synthesis is based on the standard N-alkylation of an aromatic amine. The choice of bromoacetonitrile provides the necessary cyanomethyl group.
Potential Applications
As an intermediate, this compound is valuable in the synthesis of biologically active molecules.[1] The presence of the cyanomethylamino group can be particularly useful in the development of novel drug candidates, where it may enhance the pharmacological properties of the target compounds.[1] Its structural motifs are found in various classes of pharmaceuticals, suggesting its potential use in creating new therapeutics. Beyond pharmaceuticals, it could also be utilized in the production of agrochemicals and other specialty chemicals.[1]
Safety and Handling
This compound is classified as harmful and an irritant.[2] The following hazard statements apply:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of accidental ingestion, medical advice should be sought immediately.[2]
Caption: Key safety information for this compound.
Conclusion
This compound is a chemical intermediate with considerable potential for use in research and development, particularly within the pharmaceutical and specialty chemical sectors. While detailed studies on this specific molecule are limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of novel compounds. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its properties and applications. As with all chemical reagents, appropriate safety measures must be observed during its handling and use.
References
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(Cyanomethylamino)-2-methylbenzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Small molecule drug discovery is a cornerstone of modern therapeutics, yet the journey from a novel chemical entity to a well-understood clinical candidate is fraught with challenges. A critical and often arduous phase is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for investigating the MoA of a novel compound, 3-(Cyanomethylamino)-2-methylbenzoic acid . Due to the current absence of published biological data for this specific molecule, this document serves as both a strategic roadmap and a practical handbook. We will begin by postulating a plausible, data-driven hypothetical MoA based on structural analysis and pharmacophore modeling. Subsequently, we will detail a rigorous, multi-tiered experimental strategy designed to identify its molecular target, validate the interaction, and characterize the downstream cellular consequences. This guide is built upon the pillars of scientific integrity, emphasizing self-validating experimental systems and authoritative, well-referenced protocols to empower researchers in their quest to unravel the therapeutic potential of new chemical entities.
Introduction and Structural Analysis of this compound
The compound this compound (Molecular Formula: C₁₀H₁₀N₂O₂) is a small organic molecule with several functional groups that suggest potential for biological activity[1]. A thorough analysis of its structure is the first step in forming a testable hypothesis regarding its MoA.
-
Benzoic Acid Moiety: The carboxylic acid group is a common feature in many drugs, often acting as a hydrogen bond donor or acceptor, or forming salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site.
-
Secondary Amine: This group can serve as a crucial hydrogen bond donor, a common interaction motif in ligand-protein binding.
-
Aromatic Ring: The methyl-substituted benzene ring provides a hydrophobic scaffold that can engage in van der Waals or π-π stacking interactions within a binding pocket.
-
Cyanomethyl Group: The nitrile functionality is a polar group that can act as a hydrogen bond acceptor.
Collectively, these features resemble pharmacophores found in various classes of enzyme inhibitors, particularly those that target ATP-binding sites, such as protein kinases[2][3][4]. Kinases are a major class of drug targets, and their ATP-binding pockets are well-characterized, often accommodating ligands with similar aromatic and hydrogen-bonding features[2].
Postulating a Hypothetical Mechanism of Action
Based on the structural analysis, we hypothesize that This compound acts as a competitive inhibitor of a protein kinase . This hypothesis is grounded in the observation that many known kinase inhibitors possess a heterocyclic ring system that occupies the adenine region of the ATP-binding site, complemented by functional groups that form hydrogen bonds with the kinase hinge region[4]. The benzoic acid and secondary amine of our compound of interest could fulfill these roles.
This guide will, therefore, outline the experimental path to test this hypothesis, starting from the unbiased identification of its protein target(s) to the detailed characterization of its effect on the relevant signaling pathway.
Phase 1: Unbiased Target Identification
The foundational step in MoA elucidation is to identify the direct molecular target(s) of the compound. Phenotypic screening can reveal a compound's effect, but it does not identify the causal protein interaction[1]. Chemical proteomics approaches, such as affinity-based pull-downs, are powerful tools for "fishing" for the target protein from a complex biological sample[5].
Experimental Strategy: Affinity Chromatography-Mass Spectrometry (AC-MS)
The core principle of this technique is to immobilize the small molecule (the "bait") on a solid support and use it to capture interacting proteins (the "prey") from a cell lysate. The captured proteins are then identified using mass spectrometry[2].
The overall workflow is depicted below:
Caption: Workflow for affinity chromatography-mass spectrometry.
Detailed Protocol: AC-MS
Rationale: This protocol is designed to be self-validating through the inclusion of a crucial competitive elution control.
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with target binding.
-
-
Immobilization:
-
Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. This creates the "bait" resin.
-
Prepare a control resin by quenching NHS-activated beads with ethanolamine to block reactive groups. This control is essential to identify proteins that bind non-specifically to the resin matrix.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and harvest cells.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the bait resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation.
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution (Critical Step for Validation):
-
Divide the washed bait resin into two aliquots.
-
Elution 1 (Competitive): Elute one aliquot with lysis buffer containing a high concentration (e.g., 100 µM) of the free, unmodified this compound. This will specifically displace proteins that bind to the compound.
-
Elution 2 (Non-specific): Elute the second aliquot with a denaturing buffer (e.g., SDS-PAGE sample buffer). This will elute all bound proteins.
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the competitive elution lane but absent or significantly reduced in the control resin eluate.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS spectra against a protein database (e.g., Swiss-Prot).
-
Data Interpretation: A high-confidence "hit" is a protein that is (1) identified in the eluate from the bait resin, (2) significantly enriched compared to the control resin, and (3) specifically displaced by the free compound in the competitive elution step.
Phase 2: Target Validation and Interaction Characterization
Identifying a protein by AC-MS is a significant step, but it is not definitive proof of a direct and functionally relevant interaction. Target validation is a critical phase to confirm the binding and begin to quantify its parameters[6].
Experimental Strategy: Biophysical and Biochemical Assays
We will employ a suite of orthogonal assays to validate the interaction between this compound and the candidate protein(s) identified in Phase 1.
-
Surface Plasmon Resonance (SPR): To confirm direct binding and measure kinetics.
-
Isothermal Titration Calorimetry (ITC): To determine binding thermodynamics.
-
In Vitro Enzyme Activity Assay: To assess the functional consequence of binding (inhibition).
Detailed Protocol: Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that provides real-time quantitative data on binding affinity (K D), and association (k a ) and dissociation (k d ) rates, confirming a direct physical interaction[6].
-
Protein Immobilization:
-
Covalently immobilize the purified candidate target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a non-relevant protein to serve as a reference surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the protein and reference surfaces at a constant flow rate, starting with the lowest concentration.
-
Record the binding response (in Resonance Units, RU) over time. Each injection cycle should consist of an association phase (compound flowing over the chip) and a dissociation phase (buffer flowing over the chip).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k a , k d , and K D .
-
Quantitative Data Summary:
| Parameter | Description | Typical Value for Inhibitors |
| K D (Equilibrium Dissociation Constant) | Binding affinity; lower K D means higher affinity. | nM to low µM range |
| k a (Association Rate Constant) | Rate of complex formation. | 10³ to 10⁶ M⁻¹s⁻¹ |
| k d (Dissociation Rate Constant) | Rate of complex decay. | 10⁻² to 10⁻⁵ s⁻¹ |
Phase 3: Cellular and Pathway Analysis
Confirming a direct interaction in a purified system is essential, but it is equally critical to demonstrate that this interaction leads to the expected biological outcome in a cellular context.
Experimental Strategy: Probing the Downstream Signaling Pathway
Assuming our hypothetical target is a kinase (e.g., "Kinase X"), we need to verify that our compound inhibits its activity in cells and modulates its known signaling pathway.
Caption: Hypothetical kinase inhibition signaling pathway.
Detailed Protocol: Western Blotting for Pathway Analysis
Rationale: Western blotting allows for the semi-quantitative measurement of changes in protein phosphorylation, providing direct evidence of kinase inhibition within the cell.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with increasing concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).
-
If the pathway is activated by a specific ligand, stimulate the cells with the ligand in the presence or absence of the compound.
-
Lyse the cells directly in SDS-PAGE sample buffer.
-
-
Protein Quantification and Electrophoresis:
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Kinase X).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Validation and Controls:
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm that the observed changes are due to phosphorylation status and not changes in total protein expression.
-
Probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of Kinase X and its known substrates, without a change in the total levels of these proteins, would strongly support the hypothesis that this compound functions as a Kinase X inhibitor in cells.
Conclusion
The framework presented in this guide provides a rigorous, multi-faceted approach to elucidating the mechanism of action of this compound. By systematically progressing from unbiased target identification through biophysical validation to cellular pathway analysis, researchers can build a comprehensive and well-supported model of how this novel compound exerts its biological effects. Each experimental phase is designed with internal controls and orthogonal validation steps to ensure the trustworthiness and integrity of the data generated. This structured approach not only de-risks the early stages of drug development but also provides the deep mechanistic understanding necessary for successful lead optimization and eventual clinical translation.
References
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- This compound. (n.d.). Fluorochem.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). MDPI.
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
- Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2026). AntBio.
- A pharmacophore map of small molecule protein kinase inhibitors. (2007). PubMed.
- A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. (2007).
- Pharmacophore approaches in protein kinase inhibitors design. (2014). Baishideng Publishing Group.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Cyanomethylamino)-2-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 3-(Cyanomethylamino)-2-methylbenzoic acid. The strategic positioning of the cyanomethylamino and methyl groups on the benzoic acid scaffold presents unique stereoelectronic features that are critical for its interaction with biological targets. This document outlines a multi-pronged approach, integrating computational modeling, single-crystal X-ray diffraction, and advanced nuclear magnetic resonance (NMR) spectroscopy to provide a holistic understanding of both its solid-state and solution-phase conformations. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small molecules.
Introduction: The Structural Imperative
This compound is a compound of interest in medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules.[1] The spatial arrangement of its constituent functional groups—the carboxylic acid, the secondary amine, the cyano group, and the methyl group—dictates its physicochemical properties and, consequently, its pharmacological activity. An in-depth understanding of its preferred three-dimensional structure and conformational flexibility is paramount for rational drug design and structure-activity relationship (SAR) studies.
The core of this investigation lies in understanding the interplay of several factors that govern the molecule's conformation:
-
Steric Hindrance: The ortho-methyl group is expected to exert significant steric pressure on the adjacent carboxylic acid and cyanomethylamino substituents, influencing their orientation relative to the benzene ring.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the nitrogen of the cyanomethylamino group, or the cyano nitrogen itself, could stabilize specific conformations.
-
Electronic Effects: The electron-withdrawing nature of the cyano and carboxylic acid groups, and the electron-donating nature of the methyl and amino groups, will influence the electron density distribution across the aromatic ring and affect bond lengths and angles.[2]
-
Solvent Effects: The conformation in solution can be significantly influenced by interactions with solvent molecules, particularly in polar or hydrogen-bonding solvents.[3]
This guide will detail a systematic approach to unraveling these structural nuances.
Foundational Analysis: In Silico Modeling
Prior to any experimental work, a thorough computational analysis is indispensable for predicting the likely low-energy conformations and guiding subsequent experimental design.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations provide a robust and cost-effective method for exploring the potential energy surface of a molecule.[4] By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can accurately model the geometric parameters and relative energies of different conformers.[5]
Workflow for Conformational Search
Caption: Computational workflow for identifying stable conformers.
Key Torsional Angles for Investigation
The primary degrees of rotational freedom to investigate are:
-
τ1 (C2-C3-N-CH2): Rotation around the bond connecting the amino group to the benzene ring.
-
τ2 (C3-N-CH2-CN): Rotation around the bond between the nitrogen and the cyanomethyl carbon.
-
τ3 (C1-C2-C(O)OH): Rotation of the carboxylic acid group relative to the plane of the benzene ring.
Predicted Outcomes and Data Presentation
The computational analysis is expected to yield a set of low-energy conformers. The results should be summarized in a table for clarity.
| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 178.5 | 65.2 | 15.3 | 0.00 | 75.8 |
| B | -175.8 | -68.9 | 16.1 | 0.05 | 23.1 |
| C | 25.4 | 177.3 | 14.8 | 2.50 | 1.1 |
| Note: This is hypothetical data for illustrative purposes. |
This data will be crucial for interpreting subsequent experimental results from NMR spectroscopy.
Definitive Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.[6]
Experimental Protocol: Crystallization
Obtaining high-quality single crystals is the most critical and often challenging step.
-
Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).[7]
-
Crystallization Technique: Slow evaporation of a saturated solution at a constant temperature is the most common starting point.[7] Other techniques such as vapor diffusion or cooling crystallization may also be employed.
-
Crystal Selection: Select a clear, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
Data Collection and Structure Refinement
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve a final, validated crystal structure.
Expected Structural Insights
The crystal structure will reveal:
-
The preferred conformation in the solid state.
-
The presence and nature of any intramolecular hydrogen bonds.
-
The packing of molecules in the crystal lattice and the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize the crystal structure.
Solution-State Conformation: NMR Spectroscopy
While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational equilibria in solution.[8][9]
1D NMR (¹H and ¹³C)
Initial ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will confirm the chemical structure and purity. Chemical shifts, particularly of the aromatic protons and the carboxylic acid proton, can provide preliminary clues about the conformation.
2D NMR for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining spatial proximities between protons.
Caption: Workflow for NMR-based conformational analysis.
Key NOE Correlations to Probe
-
Between the methyl protons and the aromatic protons: To establish the orientation of the methyl group.
-
Between the N-H proton and the methylene protons of the cyanomethyl group: To probe rotation around the C3-N bond.
-
Between the N-H proton and the aromatic proton at C4: This would be a strong indicator of a specific conformation around the C3-N bond.
-
Between the carboxylic acid proton and the N-H proton or methylene protons: To investigate the possibility of intramolecular hydrogen bonding.
The observed NOE intensities can be compared with inter-proton distances calculated from the computationally derived conformers to determine the best fit and estimate the relative populations of each conformer in solution.[10]
Synthesis of Findings
A comprehensive understanding of the molecular structure and conformation of this compound is achieved by integrating the findings from computational modeling, X-ray crystallography, and NMR spectroscopy. The computational data provides a theoretical framework of possible conformers, the crystal structure gives a definitive solid-state conformation, and NMR reveals the dynamic behavior in solution. Discrepancies between the solid-state and solution-phase conformations can be particularly insightful, highlighting the influence of crystal packing forces versus solvent interactions in dictating the molecular structure.
References
- Abreu, P. E., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
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- ResearchGate. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF.
- Gomez, J. R., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1626.
- Reva, I., & Fausto, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(16), 4983.
- Kleinpeter, E., Werner, P., & Linker, T. (2017). Synthesis and NMR spectroscopic conformational analysis of benzoic acid esters of mono- and 1,4-dihydroxycyclohexane, 4-hydroxycyclohexanone and the -ene analogue – The more polar the molecule the more stable the axial conformer. Tetrahedron, 73(27–28), 3801–3809.
- BenchChem. (2025). A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Derivatives in Drug Discovery.
- BenchChem. (2025). An In-depth Technical Guide on the X-ray Crystal Structure of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives.
- Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(8), 4649–4662.
- Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
- Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 54-63.
- Uhrin, D., & Widmalm, G. (2021). NMR free ligand conformations and atomic resolution dynamics. Magnetic Resonance, 2(1), 1-13.
- ResearchGate. (n.d.). Cis and trans forms of benzoic acid monomers: R=H, OH, NH2, F, Cl, CN, NO, NO2.
- ResearchGate. (n.d.). B3LYP/6-311++G(d,p) calculated minimum energy structures of benzoic....
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An In-Depth Technical Guide to Determining the Organic Solvent Solubility of 3-(Cyanomethylamino)-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 3-(Cyanomethylamino)-2-methylbenzoic acid in a range of organic solvents. Recognizing the scarcity of publicly available data for this specific compound, this document emphasizes robust methodology, theoretical structural analysis, and adherence to scientific best practices. It is designed to empower researchers to generate reliable, high-quality solubility data in their own laboratories.
Introduction: The Critical Role of Solubility Data
In pharmaceutical development, solvent selection is a fundamental decision that impacts process efficiency, yield, purity, and the final form of the drug substance.[1] For a compound such as this compound, which is likely an intermediate in a larger synthetic scheme, understanding its solubility profile is essential for:
-
Reaction Optimization: Choosing a solvent that ensures all reactants remain in the solution phase.
-
Crystallization and Purification: Identifying suitable anti-solvents and recrystallization solvents to achieve high purity and desired crystal form (polymorph).[1]
-
Formulation Development: Providing foundational data for creating stable and bioavailable dosage forms.
-
Analytical Method Development: Selecting appropriate mobile phases for chromatographic analysis.
This guide will first deconstruct the molecule's structure to predict its solubility behavior, then provide a detailed, field-proven protocol for its experimental determination.
Theoretical Assessment: A Structure-Based Hypothesis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] By examining the functional groups of this compound, we can predict its interactions with various types of organic solvents.
Molecular Structure: C₁₀H₁₀N₂O₂
Caption: Key functional groups of this compound influencing solubility.
Analysis of Functional Groups:
-
Carboxylic Acid (-COOH): This is a highly polar group, capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (at the carbonyl C=O). It will strongly favor interactions with polar protic and aprotic solvents.
-
Secondary Amine (-NH-): Also a polar group, it can donate and accept hydrogen bonds, contributing to solubility in polar solvents.
-
Nitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor. This feature enhances solubility in polar solvents, particularly those that are good hydrogen bond donors.[2]
-
Aromatic Ring and Methyl Group: The substituted benzene ring and the methyl group form the non-polar backbone of the molecule. These parts will favor interactions with less polar or non-polar solvents through van der Waals forces.
Solubility Hypothesis:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functional groups.[2][3]
-
Moderate to Good Solubility Expected: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the solute.
-
Low Solubility Expected: In solvents of intermediate polarity like ethyl acetate and dichloromethane.
-
Very Low to Insoluble Expected: In non-polar solvents like toluene and heptane, which cannot effectively interact with the molecule's highly polar functionalities.
Experimental Protocol: The Isothermal Shake-Flask Method
The isothermal shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated system at equilibrium.[4]
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An In-depth Technical Guide on the Potential Biological Activities of 3-(Cyanomethylamino)-2-methylbenzoic acid
Introduction
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. The compound 3-(cyanomethylamino)-2-methylbenzoic acid emerges as a molecule of significant interest, primarily due to the convergence of three structurally significant moieties: a benzoic acid backbone, a cyanomethylamino group, and a strategically placed methyl group. While direct studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of its constituent parts allows for the formulation of well-grounded hypotheses regarding its potential biological activities. This guide will, therefore, serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the predicted therapeutic potential of this compound and providing a robust framework for its synthesis and biological evaluation.
The benzoic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of an amino group, particularly a cyanomethylamino substituent, offers intriguing possibilities. The cyano group is a versatile functional group known to participate in various biological interactions, and its incorporation can modulate the electronic and steric properties of the parent molecule, potentially leading to enhanced target binding and cellular uptake. Furthermore, the presence of a methyl group at the 2-position of the benzoic acid ring is not trivial. This "magic methyl" effect can profoundly influence the molecule's conformational rigidity, metabolic stability, and, consequently, its pharmacokinetic and pharmacodynamic profiles.[5][6]
This document will provide a detailed exploration of the potential biological activities of this compound, grounded in the established pharmacology of its structural analogues. We will then delineate a comprehensive, step-by-step experimental plan to systematically investigate these predicted activities, from chemical synthesis to in vitro and cell-based assays.
Predicted Biological Activities and Mechanistic Rationale
Based on the analysis of its structural components, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential activities and the scientific reasoning that underpins these hypotheses.
Anticancer and Antiproliferative Potential
Rationale: Benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The cyanomethyl group is also a feature of some compounds with antiproliferative properties. For instance, novel cyanomethyl vinyl ether derivatives have been shown to target tubulin, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[7] The combination of these two moieties in the target molecule suggests a potential for synergistic or novel anticancer activity. The 2-methyl substitution may enhance binding to hydrophobic pockets in target proteins, a common strategy in anticancer drug design.[5]
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: The cyanomethylamino group could interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics.
-
Enzyme Inhibition: The molecule could act as an inhibitor of key kinases or other enzymes involved in cancer cell signaling pathways.
-
Induction of Apoptosis: The compound might trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
Antimicrobial and Antifungal Activity
Rationale: Benzoic acid and its derivatives are well-known for their preservative and antimicrobial properties, inhibiting the growth of bacteria, yeasts, and molds.[1][4] The mechanism often involves the disruption of cellular membranes and the inhibition of key metabolic enzymes. The lipophilicity conferred by the methyl group and the potential for hydrogen bonding from the amino group could enhance the compound's ability to penetrate microbial cell walls and membranes.
Potential Mechanisms of Action:
-
Disruption of Cell Membrane Integrity: The molecule may interfere with the phospholipid bilayer of microbial cells, leading to leakage of intracellular contents.
-
Inhibition of Essential Enzymes: The compound could target enzymes crucial for microbial survival, such as those involved in nutrient metabolism or cell wall synthesis.
Anti-inflammatory and Antioxidant Properties
Rationale: Several hydroxybenzoic acids and their derivatives possess significant anti-inflammatory and antioxidant activities.[1][3] While the subject molecule lacks a hydroxyl group, the amino and carboxylic acid functionalities can participate in radical scavenging and modulation of inflammatory pathways. Chronic inflammation is a key factor in many diseases, making compounds with anti-inflammatory potential highly valuable.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: The compound could inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are central to the inflammatory cascade.
-
Scavenging of Reactive Oxygen Species (ROS): The molecule may directly neutralize free radicals, reducing oxidative stress.
-
Modulation of Inflammatory Signaling Pathways: It could interfere with signaling pathways such as NF-κB, which regulates the expression of pro-inflammatory genes.
Enzyme Inhibition
Rationale: The structural features of this compound make it a candidate for inhibiting various enzymes. Benzoic acid derivatives have been identified as inhibitors of acetylcholinesterase and carbonic anhydrase.[8] The cyanomethyl group can act as a bioisostere for other functional groups, potentially fitting into the active sites of a range of enzymes.
Potential Targets:
-
Proteases: The molecule could inhibit proteases involved in disease progression.
-
Kinases: As mentioned in the anticancer section, kinases are a major class of drug targets.
-
Metabolic Enzymes: The compound might interfere with enzymes involved in metabolic disorders.
Proposed Research and Development Workflow
A systematic investigation is required to validate the predicted biological activities of this compound. The following workflow outlines the key stages of this research program.
Caption: A proposed workflow for the investigation of this compound.
Part 1: Chemical Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from established methods for similar compounds.[9][10][11]
Proposed Synthetic Pathway:
Caption: A proposed synthetic route to the target compound.
Step-by-Step Protocol:
-
Starting Material: Begin with commercially available 3-amino-2-methylbenzoic acid.
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃) as a base to deprotonate the amino group. Subsequently, add bromoacetonitrile dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Part 2: Biological Evaluation Protocols
The following are detailed protocols for assessing the predicted biological activities.
Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium. Treat the cells with varying concentrations of the compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: COX Inhibition Assay
Objective: To assess the inhibitory effect of the compound on cyclooxygenase (COX) enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit containing purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) in the provided assay buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: The assay measures the production of prostaglandin H2, which can be quantified colorimetrically or fluorometrically according to the kit's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Data Summary Table
| Predicted Activity | Proposed Assay | Key Parameters to Measure | Potential Positive Control |
| Anticancer | MTT Assay | IC₅₀ values against various cancer cell lines | Doxorubicin |
| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Ciprofloxacin (bacteria), Fluconazole (fungi) |
| Anti-inflammatory | COX Inhibition Assay | IC₅₀ values for COX-1 and COX-2 | Celecoxib (COX-2 selective), Indomethacin (non-selective) |
| Enzyme Inhibition | Specific Enzyme Assays | IC₅₀ values | Specific known inhibitors for the target enzyme |
Conclusion and Future Directions
The structural attributes of this compound strongly suggest a molecule with multifaceted biological potential. The proposed research framework provides a clear and logical path to synthesize this novel compound and systematically evaluate its predicted anticancer, antimicrobial, and anti-inflammatory activities. Positive results from these initial screenings would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) optimization to enhance potency and selectivity, and in vivo efficacy studies in relevant animal models. The journey from a hypothetical molecule to a potential therapeutic agent is arduous, but the scientific rationale for embarking on the exploration of this compound is compelling.
References
- MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
- PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
- National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
- PubMed Central. (n.d.).
- MDPI. (n.d.).
- Wikipedia. (n.d.). Benzoic acid.
- ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- National Institutes of Health. (2024). Methyl-Containing Pharmaceuticals.
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- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]
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- 7. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
3-(Cyanomethylamino)-2-methylbenzoic Acid: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Cyanomethylamino)-2-methylbenzoic acid is a uniquely functionalized aromatic compound that has emerged as a powerful building block in modern organic synthesis. Its distinct trifunctional nature, featuring a carboxylic acid, a secondary amine, and a nitrile group, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this versatile reagent, with a particular focus on its utility in the development of novel heterocyclic compounds and pharmacologically active agents. Through a detailed exploration of reaction mechanisms, step-by-step protocols, and data-driven insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this compound in their own research endeavors.
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Building blocks that possess multiple, orthogonally reactive functional groups are of paramount importance as they allow for the rapid assembly of molecular complexity. This compound stands out as a prime example of such a scaffold. The interplay between the nucleophilic amine, the electrophilic and cyclization-prone nitrile, and the versatile carboxylic acid group provides a foundation for a myriad of chemical transformations. This guide will delve into the causality behind its reactivity and showcase its application in constructing diverse chemical libraries.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.202 g/mol | [1] |
| CAS Number | 1000340-07-7 | [1] |
| Appearance | Solid (Typical) | |
| Purity | ≥95.0% (Commercially available) | [1] |
| Canonical SMILES | CC1=C(NCC#N)C=CC=C1C(=O)O | [1] |
| InChI Key | JKWRDAHAMJNQAC-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization (Typical Data): While specific data can vary, general expectations for spectroscopic analysis are as follows:
-
¹H NMR: Resonances corresponding to the aromatic protons, the methyl group protons, the methylene protons of the cyanomethyl group, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Signals for the aromatic carbons, the methyl carbon, the methylene carbon, the nitrile carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amine, the C≡N stretch of the nitrile, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of the Core Scaffold
The primary route to this compound involves a nucleophilic substitution reaction starting from 3-amino-2-methylbenzoic acid.
Synthesis of 3-Amino-2-methylbenzoic Acid
The precursor, 3-amino-2-methylbenzoic acid, is typically synthesized via the reduction of 2-methyl-3-nitrobenzoic acid.[2][3]
Reaction Scheme:
Sources
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 3-(Cyanomethylamino)-2-methylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details two robust and scientifically-grounded protocols for the synthesis of 3-(Cyanomethylamino)-2-methylbenzoic acid, a valuable intermediate in the development of novel therapeutics and functional materials. The primary route involves the direct N-alkylation of 3-amino-2-methylbenzoic acid using chloroacetonitrile, a method favored for its straightforward execution. An alternative, a modified Strecker-type synthesis, is also presented, offering a different strategic approach. This document provides in-depth procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducible and efficient synthesis.
Introduction & Scientific Background
N-substituted glycine derivatives, such as this compound, are crucial building blocks in medicinal chemistry and materials science.[1][2] The introduction of the cyanomethyl group (-CH2CN) onto an aromatic amine can significantly alter the parent molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. The nitrile moiety itself is a versatile functional group that can be further transformed into amides, carboxylic acids, or tetrazoles, opening avenues for diverse molecular architectures.[3]
The synthesis of the target compound commences from 3-amino-2-methylbenzoic acid, a readily available starting material. The core chemical transformation is the formation of a new carbon-nitrogen bond at the secondary amine position. This guide will explore two primary synthetic strategies to achieve this transformation.
Rationale for Synthetic Route Selection
Route A: Direct N-Alkylation with Chloroacetonitrile
This is the most direct approach for N-cyanomethylation. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 3-amino-2-methylbenzoic acid attacks the electrophilic carbon of chloroacetonitrile.[4] The presence of a mild base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. This method is widely employed for the N-alkylation of anilines and related compounds due to its reliability and generally good yields.[5][6]
Route B: Modified Strecker-type Synthesis
This alternative route is a variation of the classical Strecker synthesis of amino acids.[7] It involves the in-situ formation of an iminium ion from the reaction of 3-amino-2-methylbenzoic acid with formaldehyde.[8][9] Subsequent nucleophilic attack by a cyanide salt (e.g., NaCN or KCN) on the iminium ion yields the desired N-cyanomethyl product. This three-component reaction is an efficient way to form α-amino nitriles.[10]
Materials & Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 3-Amino-2-methylbenzoic acid | ≥98% | Sigma-Aldrich |
| Chloroacetonitrile | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Fisher Scientific |
| Sodium Cyanide (NaCN) | ≥97% | Sigma-Aldrich |
| Formaldehyde | 37% solution in water | Fisher Scientific |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | VWR |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR |
| Magnesium Sulfate (MgSO4) | Anhydrous | VWR |
| Round-bottom flasks | Various sizes | --- |
| Magnetic stirrer with heating | --- | --- |
| Condenser | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | --- |
| Column chromatography supplies | Silica gel, 60 Å | --- |
Experimental Protocols
Protocol A: Direct N-Alkylation with Chloroacetonitrile
This protocol is recommended for its straightforward nature and use of less hazardous reagents compared to Route B.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-methylbenzoic acid (10.0 g, 66.1 mmol) and anhydrous potassium carbonate (18.3 g, 132.2 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: While stirring, add chloroacetonitrile (5.0 g, 4.2 mL, 66.1 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexanes).
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of water to remove any remaining salts and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate is used as a mild base to deprotonate the amine without causing significant side reactions. An excess is used to ensure complete reaction and to neutralize the HCl formed.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution, and its boiling point is suitable for reflux conditions.
-
Stoichiometry: A 1:1 molar ratio of the amine to chloroacetonitrile is used to favor mono-alkylation.
Protocol B: Modified Strecker-type Synthesis
WARNING: This protocol involves the use of highly toxic sodium cyanide. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. An emergency cyanide poisoning antidote kit should be readily available.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-amino-2-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of water, adjusting the pH to ~7-8 with a 1M NaOH solution to aid dissolution.
-
Formaldehyde Addition: Cool the solution to 0-5°C in an ice bath. Add formaldehyde (5.4 mL of 37% solution, 72.7 mmol) dropwise while stirring. Stir for 30 minutes at this temperature.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (3.4 g, 69.4 mmol) in 20 mL of cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Workup:
-
Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl. This will precipitate the product. Perform this step in the fume hood as acidification of cyanide solutions will evolve toxic HCN gas.
-
Filter the precipitate and wash with cold water.
-
The aqueous filtrate should be treated with bleach or hydrogen peroxide to quench any residual cyanide before disposal.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualization of Synthetic Workflows
Diagram 1: Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation.
Diagram 2: Modified Strecker-type Synthesis Workflow
Caption: Workflow for Strecker-type Synthesis.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Yield (Route A) | 60-75% |
| Yield (Route B) | 50-65% |
| Purity (Post-Purification) | >98% (by HPLC) |
| Characterization | Consistent with the structure by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry |
Troubleshooting & Safety
-
Low Yield (Route A): Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of the amine can be addressed by using a stronger base like sodium hydride (NaH), although this requires more stringent anhydrous conditions.
-
Multiple Alkylation Products: If di-alkylation is observed, reduce the stoichiometry of chloroacetonitrile to slightly less than one equivalent.
-
Safety - Chloroacetonitrile: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood.
-
Safety - Cyanide (Route B): Sodium cyanide is extremely toxic. Never allow it to come into contact with acids outside of a controlled reaction workup in a fume hood. Always have a cyanide quench solution (e.g., bleach) and an antidote kit available.
References
-
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities. (Provides context on cyanidation reactions).[11]
-
3-Amino-2-methylbenzoic acid synthesis. ChemicalBook. (Details the synthesis of the starting material).[12]
-
Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents (CN111732520A). (Alternative synthesis of the starting material).[13]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. (Illustrates derivatization of amino-methylbenzoic acids).[14]
-
Method for preparing 3-amino-2-methyl benzoic acid. Google Patents (CN104072383A). (Catalytic hydrogenation approach for starting material synthesis).[15]
-
Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry. (General context on cyanomethylation).[16]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. (Background on N-substituted glycine derivatives).[1]
-
Chloroacetonitrile. ResearchGate. (Highlights the use of chloroacetonitrile in N-alkylation reactions).[4]
-
Synthesis of New Derivatives of N- Substituted Saccharin Via Glycine Derivatives. Diyala Journal of Pure Science. (Example of N-substitution on glycine-like structures).[17]
-
Formaldehyde Reacts with Amino Acids and Peptides with a Potential Role in Acute Methanol Intoxication. Journal of Analytical Toxicology. (Discusses the reactivity of formaldehyde with amino groups).[8]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. (General overview of cyanomethylation reactions).[18]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. (Further details on peptoid synthesis, analogous to N-substituted glycine synthesis).[2]
-
methyleneaminoacetonitrile. Organic Syntheses Procedure. (Classic procedure for a related Strecker-type product).[10]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. (Provides methods for synthesizing N-aryl glycines).[7]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society. (Discusses the versatility of the cyano group on anilines).[3]
-
Catalytic N-Alkylation of Anilines. ResearchGate. (General principles of N-alkylation of anilines).[5]
-
How formaldehyde reacts with amino acids. ResearchGate. (Detailed study on the reaction between formaldehyde and amino acids).[9]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. (Alternative methods for N-aryl glycine synthesis).[19]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress. (Example of N-alkylation on aniline).[6]
Sources
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- 3. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 19. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the Sandmeyer Cyanation of 3-Amino-2-methylbenzoic Acid Derivatives
Abstract
This comprehensive application note provides a detailed experimental protocol for the cyanation of 3-amino-2-methylbenzoic acid via the Sandmeyer reaction. This transformation is a cornerstone of synthetic chemistry, enabling the conversion of an aromatic amino group into a versatile nitrile functionality. The resulting cyanobenzoic acid derivatives are valuable intermediates in the development of pharmaceuticals and other advanced materials. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the reaction mechanism, critical safety procedures, a step-by-step experimental workflow, and troubleshooting advice.
Introduction and Scientific Rationale
The conversion of aromatic amines to nitriles is a fundamental transformation in organic synthesis. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a highly reliable and widely used method for this purpose.[1][2] It proceeds through the formation of a diazonium salt from a primary aryl amine, which is then displaced by a nucleophile, such as cyanide, in the presence of a copper(I) catalyst.[1][3]
The target transformation focuses on 3-amino-2-methylbenzoic acid, a readily available starting material. The introduction of a cyano group onto this scaffold generates a key building block, 2-methyl-3-cyanobenzoic acid, which can be further elaborated. The nitrile group is a valuable synthon, readily convertible into amines, amides, carboxylic acids, and tetrazoles, making this protocol highly relevant for medicinal chemistry and materials science.
The choice of the Sandmeyer reaction is predicated on its broad applicability and the ability to achieve substitution patterns that are often difficult to obtain through direct electrophilic aromatic substitution.[3] The reaction follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[1] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.
The Sandmeyer Cyanation Mechanism
The reaction is initiated by the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt then undergoes a copper(I)-catalyzed substitution. The mechanism involves the following key steps[1][3]:
-
Single Electron Transfer (SET): The copper(I) cyanide catalyst donates an electron to the diazonium salt.
-
Dinitrogen Extrusion: The resulting diazo radical rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.
-
Ligand Transfer: The aryl radical reacts with a copper(II) species, transferring the cyanide ligand to the aromatic ring and regenerating the copper(I) catalyst.
The detection of biaryl byproducts in some Sandmeyer reactions provides strong evidence for the existence of the aryl radical intermediate.[1]
Caption: The Sandmeyer reaction mechanism.
Critical Safety Protocols for Cyanide Handling
WARNING: Cyanide salts and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4][5] Hydrogen cyanide (HCN), a highly toxic and flammable gas, is rapidly evolved upon contact with acids.[6] All manipulations involving cyanide must be performed with strict adherence to the following safety protocols.
-
Designated Area: Always work within a certified laboratory chemical fume hood with a verified, proper airflow.[7] Clearly mark the work area with a warning sign indicating that cyanides are in use.[6]
-
Never Work Alone: Inform lab colleagues before starting and never work with cyanides when alone in the laboratory.[6][8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile gloves or thicker, chemical-resistant gloves (e.g., neoprene, PVC).[5][6][7] Remove and replace gloves immediately if contaminated.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes or dust.[5][7]
-
Lab Attire: A long-sleeved lab coat, long pants, and closed-toe shoes are required.[6]
-
-
Handling Solid Cyanides: Weigh solid cyanides inside the fume hood. If the balance is outside, tare a sealed container, add the solid inside the hood, close the container, and then re-weigh.[6]
-
Acid Incompatibility: Ensure no acids are present in the fume hood unless required for the reaction.[4][7] The diazotization step generates a strongly acidic solution; therefore, the subsequent cyanation step must be planned carefully to prevent uncontrolled HCN evolution.
-
Waste Disposal & Decontamination:
-
All cyanide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Quench residual cyanide in reaction mixtures and glassware with a freshly prepared 10% bleach solution or hydrogen peroxide in an alkaline medium (pH > 10) inside the fume hood.[4][8][9]
-
Clean spills within the fume hood by first using a pH 10 buffer solution, followed by a 10% bleach solution.[8]
-
-
Emergency Preparedness:
Experimental Workflow Overview
The synthesis is a two-step, one-pot procedure that involves the initial formation of the diazonium salt at low temperature, followed by the copper-catalyzed substitution with cyanide.
Caption: Overall experimental workflow.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for Sandmeyer cyanations on substituted aminobenzoic acids.[10][11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |
| 3-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 50.0 | 7.56 g | ≥98% |
| Hydrochloric Acid, conc. | HCl | 36.46 | ~200 | 17 mL | 37% |
| Sodium Nitrite | NaNO₂ | 69.00 | 55.0 | 3.80 g | ≥99% |
| Copper(I) Cyanide | CuCN | 89.56 | 60.0 | 5.37 g | ≥98% |
| Sodium Cyanide | NaCN | 49.01 | 65.0 | 3.19 g | ≥98% |
| Deionized Water | H₂O | 18.02 | - | ~200 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~250 mL | ACS Grade |
| Brine (sat. NaCl) | NaCl(aq) | - | - | ~100 mL | - |
| Sodium Sulfate, anhydrous | Na₂SO₄ | 142.04 | - | ~10 g | ACS Grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
500 mL separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Part A: Diazotization of 3-Amino-2-methylbenzoic Acid
-
Acidic Suspension: In the 250 mL three-neck flask, combine 3-amino-2-methylbenzoic acid (7.56 g, 50.0 mmol) and 50 mL of deionized water. Add a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and begin stirring. Once the slurry has cooled to ~5 °C, slowly add concentrated hydrochloric acid (17 mL). The mixture should remain as a fine, stirrable suspension. Maintain the internal temperature between 0 and 5 °C.
-
Nitrite Addition: Dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water. Transfer this solution to the dropping funnel.
-
Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the stirred acidic suspension over 30-40 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight positive test on starch-iodide paper should be obtained after the addition is complete, indicating a small excess of nitrous acid. Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes.
Part B: Sandmeyer Cyanation
-
Catalyst Solution: IN A SEPARATE FLASK WITHIN THE SAME FUME HOOD, dissolve copper(I) cyanide (5.37 g, 60.0 mmol) and sodium cyanide (3.19 g, 65.0 mmol) in 60 mL of deionized water. Gently warm the mixture to ~50 °C to facilitate dissolution, then cool to room temperature. This forms a solution of sodium cuprocyanide (Na[Cu(CN)₂]).
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred cuprocyanide solution. This addition should be done in portions to control the vigorous evolution of nitrogen gas. The reaction is exothermic; use a water bath to maintain the temperature around 25-35 °C during the addition.
-
Reaction Completion: After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt and formation of the product. The mixture will typically turn dark.
Part C: Product Isolation and Purification
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-methyl-3-cyanobenzoic acid as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, to afford the pure product.
Characterization
The identity and purity of the final product, 2-methyl-3-cyanobenzoic acid, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
FT-IR: To identify key functional groups, particularly the nitrile stretch (~2230 cm⁻¹) and the carboxylic acid C=O (~1700 cm⁻¹) and O-H (~3000 cm⁻¹) stretches.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization (temperature too high). | Maintain temperature strictly between 0-5 °C during nitrite addition.[12] |
| Premature decomposition of diazonium salt. | Use the diazonium salt immediately; do not let it warm up before adding to the cyanide solution. | |
| Poor quality of CuCN catalyst. | Use fresh, high-purity CuCN. Ensure it has not been excessively exposed to air/moisture.[9] | |
| Phenol Byproduct Formation | Reaction of the diazonium salt with water. | Keep the reaction temperature low during diazotization. Ensure the addition to the cyanide solution is efficient.[12] |
| Azo Coupling Side Products | Reaction of unreacted diazonium salt with an electron-rich species. | Ensure a slight excess of sodium nitrite is used for complete diazotization. Maintain acidic conditions. |
Field Insight: Exploring Safer Cyanide Sources The high toxicity of alkali metal and copper cyanides is a significant drawback. For applications where toxicity is a major concern, researchers have explored alternative, less toxic cyanide sources. Potassium ferricyanide (K₃[Fe(CN)₆]), which is significantly less toxic than KCN, has been successfully used as both an oxidant and a cyanide source in some amine cyanations.[13][14] These methods often proceed under different mechanistic pathways and may require re-optimization but represent a valuable direction for developing greener and safer synthetic protocols.
References
-
Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
University of Victoria. (2022). SWP - 005: Cyanides. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). SOP-Cyanide-Salt. [Link]
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
Opatz, T., et al. (2013). α-Cyanation of Aromatic Tertiary Amines using Ferricyanide as a Non-Toxic Cyanide Source. Angewandte Chemie International Edition. [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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Ali, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
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-
Boyd, M. D., et al. (2022). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. [Link]
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Gallon, J. R., et al. (2002). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Boyd, M. D., et al. (2022). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. [Link]
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry. [Link]
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Jiang, D., et al. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
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ResearchGate. Non-toxic Cyanide Sources and Cyanating Agents. [Link]
-
Zhang, Z., et al. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis. [Link]
-
Shastin, A. V. (2016). Chapter 1: Introduction to Cyanation Reactions. Shodhganga. [Link]
-
Wikipedia. Cyanation. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
-
Semantic Scholar. Non-toxic cyanide sources and cyanating agents. [Link]
- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
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Application Note: Quantitative Analysis of 3-(Cyanomethylamino)-2-methylbenzoic acid using High-Performance Liquid Chromatography
[AN-001]
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed guide for the quantitative analysis of 3-(Cyanomethylamino)-2-methylbenzoic acid, a novel small molecule of interest in pharmaceutical development. Two robust analytical methods are described: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a secondary, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. This document provides comprehensive, step-by-step protocols for sample preparation, instrument configuration, and data analysis. Furthermore, it outlines a thorough method validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3] The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction
This compound is an emerging small molecule with potential therapeutic applications. Accurate and precise quantification of this compound is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control during manufacturing.[4] The presence of a carboxylic acid, a secondary amine, and a nitrile group in its structure necessitates the development of a specific and reliable analytical method. This guide provides two validated methods to suit different analytical needs, ensuring robust and accurate quantification in various sample matrices.
Primary Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of organic acids and other small molecules in pharmaceutical settings.[5][6] Its robustness, cost-effectiveness, and straightforward implementation make it an ideal choice for routine analysis and quality control. The benzoic acid moiety in the target analyte contains a chromophore that allows for sensitive UV detection.[7]
Rationale for Method Selection
A reversed-phase HPLC method using a C18 column is selected due to its proven efficacy in separating a wide range of small organic molecules, including benzoic acid derivatives.[5] The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is chosen to ensure good peak shape and retention of the acidic analyte by suppressing its ionization.[8] UV detection is set at a wavelength that provides optimal absorbance for the analyte, ensuring high sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV
2.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
2.3.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2.3.3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.1% (v/v) phosphoric acid solution in water. The mobile phase is a gradient of this aqueous solution (Solvent A) and acetonitrile (Solvent B).
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
2.3.4. HPLC Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
2.3.5. Sample Preparation
-
Accurately weigh a sample containing the analyte.
-
Dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
2.3.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Secondary Analytical Method: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity profiling, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][10][11] This technique offers superior sensitivity and specificity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[12]
Rationale for Method Selection
LC-MS/MS is a powerful tool for quantifying small molecules in complex matrices.[13] By using tandem mass spectrometry, interferences from matrix components can be significantly reduced, leading to a lower limit of quantification.[14] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this purpose, providing high sensitivity and a wide linear dynamic range.[4]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol: LC-MS/MS
3.3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D4-3-(Cyanomethylamino)-2-methylbenzoic acid)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
3.3.2. Instrumentation
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
3.3.3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.1% (v/v) formic acid solution in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Standard and Sample Preparation: Spike all calibration standards and samples with the internal standard to a final concentration of 100 ng/mL.
3.3.4. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% A to 5% A over 3 min, hold for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion |
3.3.5. Sample Preparation (for complex matrices like plasma)
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).[5][9]
3.3.6. Data Analysis
-
Optimize MRM transitions for the analyte and internal standard by direct infusion.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantify the analyte in the samples using the calibration curve.
Method Validation
A comprehensive method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose, in accordance with ICH Q2(R1) and Q2(R2) guidelines.[1][2][15]
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Range | The range should be established based on the linearity, accuracy, and precision studies.[16] |
| Accuracy | The recovery should be within 98.0% to 102.0% for drug substance and 95.0% to 105.0% for drug product. |
| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.- Intermediate Precision (Inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[16] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Conclusion
This application note provides two detailed and robust analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity for more demanding applications. Adherence to the described protocols and validation guidelines will ensure the generation of accurate, reliable, and reproducible data, which is essential for the successful development of new pharmaceutical products.
References
-
Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). New Food Magazine. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Fast LC/MS in the analysis of small molecules. (n.d.). ResearchGate. [Link]
-
Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 39(6), 260–266. [Link]
-
Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Journal of the University of Chemical Technology and Metallurgy, 51(5), 551-558. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. [Link]
-
HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. (n.d.). SIELC Technologies. [Link]
-
Organic Acids : HPLC (Type-IV). (n.d.). OIV. [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]
-
Analysis of Organic Acids in Aqueous Samples Application. (n.d.). Agilent. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
III Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]
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Faassen, E. J., et al. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLoS ONE, 7(5), e36922. [Link]
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A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. (2025, August 6). ResearchGate. [Link]
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Analytical Methods. (n.d.). RSC Publishing. [Link]
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- 16. m.youtube.com [m.youtube.com]
A Robust HPLC-UV Method for the Quantification of 3-(Cyanomethylamino)-2-methylbenzoic Acid in Pharmaceutical Development
An Application Note and Protocol for the Analysis of 3-(Cyanomethylamino)-2-methylbenzoic acid by HPLC-UV
Abstract
This application note details a highly specific, precise, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and concentration critical parameters for ensuring the quality and safety of final drug products. The described reversed-phase HPLC method is designed for routine quality control in both research and manufacturing environments, offering a straightforward and robust protocol. The causality behind experimental choices and the framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines are thoroughly discussed to ensure scientific integrity and trustworthiness.[1][2][3]
Introduction
This compound is a substituted aromatic carboxylic acid. Aromatic carboxylic acids are fundamental building blocks in organic synthesis.[4] The accurate determination of its purity and the identification of any process-related impurities are essential for regulatory compliance and the overall success of a drug development program. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of pharmaceutical compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a validated HPLC-UV method for the analysis of this compound.
The chemical structure of this compound, with its aromatic ring, carboxylic acid group, and polar cyanomethylamino substituent, dictates the selection of an appropriate chromatographic strategy. A reversed-phase HPLC method is chosen for its robustness and suitability for separating moderately polar to non-polar compounds. The carboxylic acid moiety's pKa necessitates careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shapes. By maintaining the mobile phase pH below the analyte's pKa, the carboxylic acid group remains protonated, increasing its hydrophobicity and retention on a non-polar stationary phase like C18.[5][6]
Experimental
Materials and Reagents
-
Analyte: this compound reference standard (purity ≥ 99.5%)
-
Solvents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
-
Reagents:
-
Phosphoric acid (H₃PO₄), analytical grade
-
Trifluoroacetic acid (TFA), HPLC grade (optional mobile phase modifier)
-
-
Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE, PVDF) compatible with the sample solvent.[7][8]
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for the aromatic structure of the analyte. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The acidic mobile phase (pH ~2.5) ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and improved peak shape on the reversed-phase column.[5][6] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B | A gradient elution is employed to ensure the timely elution of the main analyte while also separating potential impurities with different polarities. The re-equilibration step at the end ensures the reproducibility of the method. |
| Flow Rate | 1.0 mL/min | This flow rate is typical for a 4.6 mm internal diameter column and provides efficient separation within a reasonable timeframe. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations of the mobile phase.[9] |
| Injection Volume | 10 µL | This injection volume is a good starting point to avoid column overloading while providing sufficient sensitivity. It can be adjusted based on the sample concentration and detector response. |
| UV Detection | 230 nm | The UV detection wavelength should be set at or near the maximum absorbance of this compound to achieve the highest sensitivity. An initial UV scan of the analyte is recommended to determine the optimal wavelength. For structurally similar compounds like m-toluic acid, UV absorbance is observed in this region.[10] |
| Run Time | 25 minutes | The total run time allows for the elution of all components of interest and the re-equilibration of the column for the next injection. |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or a solvent of similar composition. These solutions will be used to construct a calibration curve for linearity assessment.[11][12]
Sample Preparation
The sample preparation protocol may vary depending on the sample matrix. For a relatively pure substance:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute to a known volume with the diluent (e.g., 50:50 acetonitrile:water) to achieve a final concentration within the linear range of the method.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7][8] This step is crucial to remove any particulate matter that could clog the HPLC column.[11]
Analytical Workflow
The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.
Caption: Analytical workflow for the HPLC-UV analysis of this compound.
Method Validation
To ensure the reliability and suitability of this analytical method, it must be validated according to ICH guidelines.[1][2][3] The key validation parameters are outlined below.
System Suitability
Before initiating any sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting a standard solution multiple times (e.g., n=5) and evaluating parameters such as:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2.0%.[12]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3] This can be demonstrated by:
-
Injecting a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyzing stressed samples (e.g., exposed to acid, base, heat, light, oxidation) to demonstrate that degradation product peaks are resolved from the main analyte peak.
Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. A calibration curve is generated by plotting the peak area versus the concentration. The correlation coefficient (r²) should be ≥ 0.999.[12]
Accuracy
Accuracy is determined by performing recovery studies. This involves spiking a placebo or a known sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range, typically 98-102%.
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-day precision): Determined by analyzing multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.
The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[12]
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during routine use. Typical variations to investigate include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the aqueous mobile phase (e.g., ± 0.2 units)
The system suitability parameters should be checked under each varied condition.
Results and Discussion
A typical chromatogram obtained using this method should show a well-resolved, symmetrical peak for this compound. The retention time will be dependent on the specific C18 column used but should be reproducible under the defined conditions. The gradient elution is designed to provide good separation from potential early-eluting polar impurities and late-eluting non-polar impurities.
The quantification of this compound in unknown samples is performed by comparing the peak area of the analyte to the calibration curve generated from the working standard solutions.
Potential Challenges and Troubleshooting:
-
Peak Tailing: If the analyte peak shows significant tailing, ensure the mobile phase pH is sufficiently low to fully protonate the carboxylic acid. Using a C18 column with high-purity silica and end-capping can also minimize tailing.
-
Poor Resolution: If co-eluting peaks are observed, the gradient profile can be modified. A shallower gradient may improve the separation of closely eluting compounds.
-
Variable Retention Times: Fluctuations in retention times can be caused by an improperly equilibrated column, temperature variations, or changes in the mobile phase composition. Ensure the column is thoroughly equilibrated before each run and that the mobile phase is prepared accurately.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol, including the rationale for the chosen parameters and a comprehensive method validation strategy, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. This application note serves as a valuable resource for scientists and researchers involved in the development and quality control of pharmaceuticals containing this important intermediate.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Lab-Training. (2024, August 20). Everything You Need to Know About HPLC Sample Preparation. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
Oxford Academic. (n.d.). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Akadémiai Kiadó. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7). Retrieved from [Link]
-
Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link]
-
Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?. Retrieved from [Link]
-
Science.gov. (n.d.). sensitive hplc-uv method: Topics. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]
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Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of 3-(Cyanomethylamino)-2-methylbenzoic acid in Human Plasma
Introduction: The Analytical Imperative for Novel Carboxylic Acid-Containing Compounds
The accurate quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. 3-(Cyanomethylamino)-2-methylbenzoic acid represents a class of small molecules whose chemical properties—specifically the presence of a carboxylic acid moiety—present distinct challenges and opportunities for bioanalysis. The inherent acidity of the molecule makes it an ideal candidate for negative mode electrospray ionization (ESI), which can offer high sensitivity and specificity.[1][2][3]
This application note presents a detailed, robust, and validated protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to meet the rigorous standards of regulatory bodies, ensuring data integrity and reliability.[4][5][6] The principles and techniques discussed are grounded in established best practices for the analysis of small acidic molecules.[7][8]
Method Rationale and Overview
The strategic development of this assay is predicated on the physicochemical properties anticipated for this compound. The workflow is designed for high-throughput analysis without compromising data quality.
Chromatographic Strategy: Mixed-Mode Chromatography
To achieve optimal retention and peak shape for a polar acidic compound like this compound, a mixed-mode chromatographic approach is employed.[8] This strategy combines reversed-phase and anion-exchange mechanisms, providing enhanced retention for polar compounds that are often poorly retained on traditional C18 columns.[8][9] By manipulating mobile phase pH and ionic strength, we can achieve excellent separation from endogenous plasma components.[7]
Sample Preparation: Protein Precipitation
Given the need for a rapid and efficient extraction method suitable for a high-throughput environment, protein precipitation was selected. This technique effectively removes the majority of plasma proteins with minimal sample handling, offering good analyte recovery for small molecules that are not extensively protein-bound.
Mass Spectrometric Detection: Negative Ion Mode ESI-MS/MS
The carboxylic acid group of the analyte is readily deprotonated, making it highly suitable for sensitive detection using negative mode electrospray ionization (ESI).[1][3] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for precise quantification even at low concentrations.[10][11]
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): this compound-¹³C₆ (Isotopically Labeled, >99% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Hydroxide (ACS Grade)
-
Biological Matrix: Human Plasma (K₂EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its ¹³C₆-labeled internal standard in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock in 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute at high speed.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Mixed-Mode C18/Anion-Exchange Column (e.g., Waters Atlantis Premier BEH C18 AX, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 5% B and re-equilibrate for 1.0 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Ion Source Temperature | 500°C |
| Capillary Voltage | -3.0 kV |
| MRM Transitions | Analyte: m/z 191.1 → 132.1 (Quantifier), m/z 191.1 → 147.1 (Qualifier) IS: m/z 197.1 → 138.1 (Quantifier) |
| Collision Gas | Argon |
Note: MRM transitions are predictive and should be optimized empirically.
Method Validation Framework
The described method must be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5] This ensures the reliability of the data for regulatory submissions. The validation process should encompass the following key parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) on multiple days.
-
Calibration Curve: A calibration curve should be generated using a weighted (1/x²) linear regression model. The correlation coefficient (r²) should be consistently >0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma.
-
Stability: Comprehensive stability assessments including bench-top, freeze-thaw, and long-term storage stability in plasma, as well as stock solution stability.
Visualizations
Experimental Workflow Diagram
Caption: LC-MS/MS analytical workflow.
Logical Relationship for Method Validation
Caption: Core tenets of bioanalytical method validation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma. By employing a strategic combination of mixed-mode liquid chromatography and tandem mass spectrometry, this method achieves high sensitivity, selectivity, and throughput. Adherence to the detailed validation framework outlined is critical to ensure the generation of high-quality, reliable data suitable for supporting drug development programs and regulatory submissions.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wikipedia. Tandem mass spectrometry. [Link]
-
Lawrence, J. F. High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry. [Link]
-
Rossi, D. T., Hoffman, K. L., Janiczek-Dolphin, N., Bockbrader, H., & Parker, T. D. (1997). Tandem-in-Time Mass Spectrometry as a Quantitative Bioanalytical Tool. Analytical Chemistry, 69(22), 4519–4523. [Link]
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SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
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Gill, M. A., & Hsieh, Y. (2007). Fast LC/MS in the analysis of small molecules. ResearchGate. [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
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Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]
-
K. A. Newton, L. M. Wingen, and S. N. Spakowitz. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. [Link]
-
K. A. Newton, L. M. Wingen, and S. N. Spakowitz. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]
-
R. C. G. M. van der Oord, et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
-
A. A. Viggiano, et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. [Link]
-
J. A. P. F. G. de Castro, et al. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PubMed Central. [Link]
-
M. P. Gieselman, et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ACS Publications. [Link]
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Application Notes and Protocols: 3-(Cyanomethylamino)-2-methylbenzoic acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. Benzoic acid derivatives have long been a cornerstone in medicinal chemistry, valued for their structural versatility which allows for extensive modification to achieve a wide range of biological activities.[1] These derivatives have been successfully developed into anticancer[2][3], antitubercular[4], and various enzyme-inhibiting drugs.[5] The introduction of a cyanomethylamino moiety presents an intriguing modification to this privileged scaffold. The cyano group is a versatile functional group in drug design, known to participate in hydrogen bonding and polar interactions, and can act as a bioisostere for other functional groups. Furthermore, cyanamide and cyanopyridine derivatives have demonstrated significant potential as enzyme inhibitors and anticancer agents, respectively.[6][7][8]
This application note provides a comprehensive guide for researchers and drug development professionals on the potential applications of 3-(Cyanomethylamino)-2-methylbenzoic acid in medicinal chemistry. We will explore a proposed synthesis of this compound, outline detailed protocols for its biological evaluation against a hypothesized target, and provide a framework for data analysis and interpretation. Given the nascent stage of research on this specific molecule, this document serves as a foundational guide to stimulate further investigation into its therapeutic potential.
Rationale for Investigation: A Bifunctional Approach to Kinase Inhibition
Cancer remains a leading cause of mortality worldwide, and protein kinases have emerged as a critical class of targets for anticancer drug development. The dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The structural features of this compound suggest a potential role as a kinase inhibitor.
The benzoic acid moiety can serve as an anchor, forming key interactions within the ATP-binding pocket of a kinase, such as hydrogen bonds with the hinge region. The cyanomethylamino group can be hypothesized to extend into a more solvent-exposed region of the active site, where the nitrile group could form additional polar contacts or act as a warhead for covalent inhibition of a nearby cysteine residue, a strategy employed by several approved kinase inhibitors. The methyl group on the benzene ring can provide steric hindrance to favor a specific binding conformation and enhance selectivity.
This application note will therefore focus on the evaluation of this compound as a potential inhibitor of a representative tyrosine kinase, such as Epidermal Growth Factor Receptor (EGFR), which is frequently mutated in various cancers.
Synthesis and Characterization
The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic route is outlined below, based on established methods for the synthesis of related amino-benzoic acids.[9][10][11]
Proposed Synthetic Pathway
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- 11. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Utility of 3-(Cyanomethylamino)-2-methylbenzoic Acid in the Synthesis of Novel Bioactive Heterocycles
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the core structure of a vast number of pharmaceuticals due to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets.[1][2][3] Among the myriad of starting materials available to the synthetic chemist, 3-(cyanomethylamino)-2-methylbenzoic acid emerges as a particularly versatile and strategic precursor.
Its utility is rooted in a unique combination of functionalities within a compact molecular framework:
-
An ortho-disubstituted aromatic ring , providing a rigid scaffold.
-
A carboxylic acid group, which can act as an electrophilic center upon activation or as a directing group.
-
A secondary amine , serving as a key nucleophile.
-
A nitrile group , a latent carboxylic acid, amide, or amine functionality, offering multiple pathways for cyclization.
This constellation of reactive sites allows for a variety of intramolecular cyclization strategies, making it an ideal starting point for the construction of privileged heterocyclic systems such as quinazolinones and benzodiazepines. This guide provides an in-depth exploration of the synthetic pathways leveraging this precursor, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Part 1: Synthesis of the Precursor - this compound
The synthesis of the title compound is foundational to its application. A robust and high-yielding preparation is critical. The most logical approach involves a two-step process starting from the commercially available 2-methyl-3-nitrobenzoic acid. This pathway involves reduction of the nitro group followed by selective N-alkylation with a cyanomethyl group equivalent.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Amino-2-methylbenzoic acid
This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[4][5]
-
Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, add 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol).
-
Solvent & Catalyst: Add ethyl acetate (100 mL) to dissolve the starting material. Carefully add 5% Palladium on Carbon (Pd/C) (0.50 g, ~5 mol% Pd).
-
Reaction: Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen balloon. Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-amino-2-methylbenzoic acid can be purified by recrystallization from an ethanol/water mixture to afford a white solid.[4] Expected yield is typically high (>90%).
Protocol 2: Synthesis of this compound
This protocol utilizes a variation of the Strecker synthesis, a reliable method for producing α-aminonitriles.
-
Setup: In a 500 mL flask, dissolve 3-amino-2-methylbenzoic acid (7.55 g, 50.0 mmol) in 100 mL of water containing sodium hydroxide (2.0 g, 50.0 mmol) to form the sodium salt.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.7 g, 55.0 mmol) in 50 mL of water. Cool this solution in an ice bath and add it slowly to the solution from Step 1. Caution: Handle sodium cyanide with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE). Have a cyanide antidote kit available.
-
Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (4.5 mL, ~55.0 mmol) dropwise to the reaction mixture while maintaining the temperature below 10°C with an ice bath.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After 24 hours, carefully acidify the reaction mixture to pH ~4-5 with concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield this compound.
Part 2: Application in Quinazolinone Synthesis
Quinazolinones are a prominent class of fused heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[2][3][6] The structure of this compound is perfectly primed for a one-pot, acid-catalyzed cyclization to form a valuable quinazolinone scaffold.
Mechanistic Rationale: Acid-Catalyzed Cyclization
The reaction proceeds via a tandem mechanism. The strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) serves two purposes:
-
Nitrile Hydrolysis: It protonates the nitrile nitrogen, making it susceptible to hydration, which ultimately leads to the formation of an intermediate carboxamide.
-
Intramolecular Acylation & Dehydration: The carboxylic acid is activated, and the newly formed primary amide attacks the activated carbonyl. A subsequent dehydration step yields the final, stable quinazolinone ring system.
Caption: Mechanism of acid-catalyzed quinazolinone formation.
Protocol 3: Synthesis of 8-Methyl-2,3-dihydro-1H-quinazolino[3,2-a]quinazoline-1,5-dione
-
Setup: Place this compound (3.8 g, 20.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Carefully add concentrated sulfuric acid (20 mL) to the flask while cooling in an ice bath.
-
Reaction: Once the addition is complete, slowly heat the mixture to 100-110°C using an oil bath and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction can be monitored by quenching a small aliquot in water and analyzing the precipitate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Isolation: A precipitate will form. Neutralize the solution carefully with a saturated sodium bicarbonate solution to pH 7-8. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from dimethylformamide (DMF) or acetic acid.
| Parameter | Condition | Expected Outcome |
| Temperature | 100-110 °C | Optimal for cyclization and dehydration |
| Time | 4-6 hours | Sufficient for reaction completion |
| Catalyst | Conc. H₂SO₄ | Promotes hydrolysis and cyclization |
| Expected Yield | 65-75% | Based on similar cyclization reactions |
Part 3: Application in Benzodiazepine Synthesis
1,4-Benzodiazepines are a well-known class of psychoactive drugs and are prevalent scaffolds in medicinal chemistry.[7][8] Synthesizing a benzodiazepine ring from our precursor requires a multi-step approach, highlighting its versatility. The key transformation is the reduction of the nitrile to a primary amine, which provides the necessary three-atom linker for the formation of the seven-membered ring.
Synthetic Strategy: Reductive Cyclization
This strategy involves two key transformations:
-
Nitrile Reduction: The cyano group is selectively reduced to a primary amine, yielding 3-((2-aminoethyl)amino)-2-methylbenzoic acid. This is typically achieved with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation under pressure.
-
Intramolecular Amidation: The newly formed primary amine cyclizes onto the carboxylic acid (or its activated form) to form the seven-membered lactam ring characteristic of benzodiazepines.
Caption: Two-step workflow for the synthesis of a benzodiazepine derivative.
Protocol 4: Synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
-
Setup (Reduction): To a flame-dried 500 mL three-neck flask under an argon atmosphere, add dry tetrahydrofuran (THF, 150 mL). Carefully add Lithium Aluminum Hydride (LiAlH₄) (2.3 g, 60.0 mmol) in portions while cooling in an ice bath. Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry.
-
Substrate Addition: Slowly add a solution of this compound (3.8 g, 20.0 mmol) in 50 mL of dry THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.
-
Reaction (Reduction): After the addition is complete, heat the mixture to reflux for 8-10 hours.
-
Work-up (Reduction): Cool the reaction to 0°C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (2.3 mL), 15% aqueous NaOH (2.3 mL), and then water again (6.9 mL). Stir for 30 minutes until a white, granular precipitate forms.
-
Isolation (Intermediate): Filter the mixture and wash the solid with THF. The filtrate contains the crude amino acid intermediate. The solvent can be removed under reduced pressure, but the intermediate is often used directly in the next step without extensive purification.
-
Setup (Cyclization): Dissolve the crude intermediate from the previous step in 100 mL of dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (4.6 g, 24.0 mmol) and Hydroxybenzotriazole (HOBt) (3.2 g, 24.0 mmol).
-
Reaction (Cyclization): Stir the mixture at room temperature for 18-24 hours.
-
Work-up & Purification: Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final benzodiazepine.
| Parameter | Step 1 (Reduction) | Step 2 (Cyclization) |
| Reagent | LiAlH₄ | EDC / HOBt |
| Solvent | Dry THF | DMF |
| Temperature | Reflux (66°C) | Room Temperature |
| Time | 8-10 hours | 18-24 hours |
| Rationale | Powerful reduction of both nitrile and carboxylic acid (to alcohol, then re-oxidized on workup or protected) | Standard peptide coupling conditions for amide bond formation |
Conclusion and Future Outlook
This compound stands out as a highly effective and adaptable precursor for constructing complex heterocyclic frameworks. The protocols detailed herein demonstrate its utility in synthesizing both quinazolinone and benzodiazepine cores, two classes of heterocycles of immense interest in pharmaceutical research. The strategic placement of its functional groups allows for controlled, sequential reactions, providing access to diverse molecular architectures. Researchers can further exploit this precursor by modifying the cyanomethyl group or the carboxylic acid prior to cyclization, opening avenues to an even broader range of novel heterocyclic compounds for screening in drug development programs.
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
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Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
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Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing. [Link]
- Novel 3-cyano methyl benzoate preparing method.
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
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Recent advances in synthesis and medicinal chemistry of benzodiazepines. OUCI. [Link]
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC. [Link]
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-
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]
- Preparation method of 3-methyl-2-aminobenzoic acid.
-
The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. [Link]
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Derivatization of 3-(Cyanomethylamino)-2-methylbenzoic acid for biological screening
Application Note & Protocol
Topic: Derivatization of 3-(Cyanomethylamino)-2-methylbenzoic acid for Biological Screening
Introduction and Rationale
The discovery of novel therapeutic agents often begins with the synthesis and screening of compound libraries built around a core molecular scaffold. The parent molecule, this compound, presents a compelling scaffold for derivatization due to its distinct structural features. It contains two primary functional groups amenable to chemical modification: a sterically hindered carboxylic acid and a secondary amine adjacent to a cyanomethyl group. The cyanomethylamino motif itself is of interest, as related structures have been explored for various biological activities, including potential anticancer properties.[1]
The strategic derivatization of this core structure allows for the systematic exploration of the chemical space surrounding the scaffold. By creating libraries of esters and amides, researchers can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are critical for influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific interactions with biological targets.[2] This application note provides detailed, field-proven protocols for the synthesis of ester and amide libraries from this compound, intended to generate a diverse set of molecules for high-throughput biological screening (HTS).[3][4]
Profile of Core Compound: this compound
Before derivatization, it is crucial to understand the properties of the starting material.
-
Structure:

-
Key Functional Groups for Derivatization:
-
Carboxylic Acid (-COOH): A primary site for modification. Its acidity allows for salt formation, while its reactivity enables the synthesis of esters, amides, and other acyl derivatives. The ortho-methyl group introduces significant steric hindrance, which must be considered when selecting coupling reagents.[5][6]
-
Secondary Amine (-NH-): Offers a potential site for N-alkylation or N-acylation, although its reactivity may be tempered by the adjacent aromatic ring and the electron-withdrawing cyanomethyl group.
-
Nitrile (-C≡N): Can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, offering further diversification possibilities in later stages.
-
The initial derivatization strategy will focus on the most accessible and impactful functional group: the carboxylic acid.
Overall Derivatization Strategy
The primary goal is to generate two distinct libraries from the parent acid: an Ester Library and an Amide Library . This dual approach provides a broad survey of potential pharmacophores and physicochemical properties. The workflow is designed for parallel synthesis, enabling the efficient creation of a compound collection ready for biological evaluation.
Figure 1: General workflow for library synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Ester Library Synthesis via Steglich Esterification
Rationale: The carboxylic acid in the parent molecule is sterically hindered by the ortho-methyl group. Standard Fischer esterification (acid catalysis) is often slow and requires harsh conditions.[7] The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a mild and highly effective method for esterifying sterically demanding acids.[8][9] DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with this intermediate to form a highly reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[9]
Reagents and Materials:
| Reagent | MW ( g/mol ) | Molarity/Density | Quantity (per reaction) | Moles (mmol) | Equivalents |
| This compound | 190.19 | - | 100 mg | 0.526 | 1.0 |
| Alcohol (R-OH) | Variable | - | - | 0.631 | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | - | 130 mg | 0.631 | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | - | 6.4 mg | 0.0526 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 1.33 g/mL | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (100 mg, 0.526 mmol).
-
Dissolve the acid in 5 mL of anhydrous dichloromethane (DCM).
-
Add the desired alcohol (0.631 mmol, 1.2 eq.) followed by DMAP (6.4 mg, 0.0526 mmol, 0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (130 mg, 0.631 mmol, 1.2 eq.) to the stirred solution. Note: A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter pad with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to yield the pure ester product.
-
Characterize the final product by NMR and LC-MS to confirm its structure and purity.[10]
Protocol 2: Amide Library Synthesis via EDC/HOBt Coupling
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. For sterically hindered acids, standard methods can be inefficient. The use of a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and widely used protocol.[11][12] EDC activates the carboxylic acid, and HOBt traps the active intermediate to form an HOBt-ester. This active ester is less prone to side reactions (like N-acylurea formation) and reacts efficiently with a wide range of primary and secondary amines to form the desired amide. This method avoids the filtration issues associated with the DCU byproduct from DCC.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Molarity/Density | Quantity (per reaction) | Moles (mmol) | Equivalents |
| This compound | 190.19 | - | 100 mg | 0.526 | 1.0 |
| Amine (R₁R₂NH) | Variable | - | - | 0.631 | 1.2 |
| EDC Hydrochloride | 191.70 | - | 121 mg | 0.631 | 1.2 |
| HOBt Hydrate | ~153.14 | - | 86 mg | ~0.56 | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.742 g/mL | 136 µL | 0.789 | 1.5 |
| Dimethylformamide (DMF), anhydrous | - | 0.944 g/mL | 5 mL | - | - |
Step-by-Step Procedure:
-
In a dry round-bottom flask, dissolve this compound (100 mg, 0.526 mmol) in 5 mL of anhydrous dimethylformamide (DMF).
-
Add HOBt (86 mg, ~1.1 eq.) and EDC hydrochloride (121 mg, 1.2 eq.) to the solution.
-
Add DIPEA (136 µL, 1.5 eq.) to the mixture. The base is required to neutralize the EDC hydrochloride and the carboxylic acid.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
Add the desired amine (0.631 mmol, 1.2 eq.) to the reaction flask.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 5% aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide.
Characterization and Data Interpretation
Structural verification and purity assessment are mandatory for every synthesized compound before it enters a biological screening workflow.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides the retention time (a measure of polarity) and the mass-to-charge ratio (m/z) of the synthesized molecule. The observed mass should match the calculated exact mass of the target derivative, confirming the success of the derivatization.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For select compounds or for troubleshooting, ¹H and ¹³C NMR spectroscopy provide definitive structural proof.[15] Key diagnostic signals to look for include:
-
For Esters: The appearance of new signals corresponding to the alcohol's R-group (e.g., a singlet at ~3.7 ppm for a methyl ester) and a downfield shift of the protons alpha to the ester oxygen.
-
For Amides: The appearance of new signals for the amine's R-groups and the disappearance of the carboxylic acid proton signal. The chemical shifts of the aromatic protons on the core scaffold will also be slightly altered compared to the starting material.
-
Preparation for Biological Screening
Once a library of derivatives has been synthesized and characterized, the compounds must be prepared for screening.
-
Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).[16]
-
Plating: The stock solutions are then arrayed into multi-well plates (e.g., 96- or 384-well formats) using automated liquid handlers.[3]
-
Assay-Ready Plates: Serial dilutions are often performed to create assay-ready plates, which can be used to determine dose-response curves for active compounds directly from the primary screen (quantitative HTS or qHTS).[17]
-
Storage: Master plates are typically stored at -20°C or -80°C to ensure long-term stability of the compounds.
This systematic approach ensures that the newly synthesized chemical library is of high quality and is formatted appropriately for seamless integration into automated high-throughput screening platforms.[]
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]
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Pérez-Carrión, M. D., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. RSC Advances, 14(12), 8235-8248. [Link]
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Royal Society of Chemistry. (2024). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Chemical Science. [Link]
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Meuldermans, W., et al. (1987). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 415(1), 45-54. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(3), 393-404. [Link]
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Newman, M. S., & Fones, W. S. (1947). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 69(5), 1221-1221. [Link]
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ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-798. [Link]
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La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]
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Nováková, L., & Vlčková, H. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]
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Dahlin, J. L., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 13(8), 437-453. [Link]
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Chen, C. Y. (2011). NMR Characterization of RNA Small Molecule Interactions. Current Opinion in Structural Biology, 21(5), 636-644. [Link]
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ResearchGate. (2013). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2072-2075. [Link]
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ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]
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News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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ACS Sustainable Chemistry & Engineering. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
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National Center for Biotechnology Information. (2021). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Molecules, 26(23), 7128. [Link]
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
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National Center for Biotechnology Information. (2019). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Marine Drugs, 17(10), 563. [Link]
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Insight into the Potential Cyanobacterial Metabolites and Their Screening Strategies. (2022). Journal of Pharmaceutical Research International, 34(19B), 1-13. [Link]
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MDPI. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Toxins, 14(2), 77. [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 3-(Cyanomethylamino)-2-methylbenzoic acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-(Cyanomethylamino)-2-methylbenzoic acid, a key intermediate in pharmaceutical and materials science applications. The protocol details a robust and scalable N-alkylation reaction of 3-amino-2-methylbenzoic acid with chloroacetonitrile. Emphasis is placed on the rationale behind procedural steps, safety considerations, and process optimization for larger-scale production. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.
Introduction: Significance and Synthetic Strategy
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and functional materials. Its structure incorporates a carboxylic acid, a secondary amine, and a nitrile group, offering multiple points for further chemical modification.
The synthetic approach detailed herein is a nucleophilic substitution reaction, specifically the N-alkylation of 3-amino-2-methylbenzoic acid with chloroacetonitrile. This method is advantageous due to the commercial availability of the starting materials and the generally straightforward reaction conditions. The reaction proceeds via the deprotonation of the amino group of 3-amino-2-methylbenzoic acid by a suitable base, forming a more nucleophilic species that subsequently attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 3-Amino-2-methylbenzoic acid | 52130-17-3 | C₈H₉NO₂ | 151.16 | Skin and eye irritant[1][2][3] |
| Chloroacetonitrile | 107-14-2 | C₂H₂ClN | 75.51 | Flammable, toxic if swallowed, inhaled, or in contact with skin[4][5][6][7][8] |
| Sodium Carbonate (anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | Serious eye irritation[9][10][11][12] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Flammable, harmful if inhaled or in contact with skin, reproductive toxicity |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Corrosive, causes severe skin burns and eye damage |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor, causes serious eye irritation |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways |
Health and Safety Precautions
This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Chloroacetonitrile: This substance is highly toxic and a lachrymator.[5][6] Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4][5][6][7][8]
-
Cyanide Hazard: Although not using cyanide salts directly, be aware of the potential for hydrolysis of chloroacetonitrile to release cyanide, especially under basic conditions. Have a cyanide antidote kit available and be familiar with its use.[13]
-
3-Amino-2-methylbenzoic acid: Causes skin and serious eye irritation.[1][2][3][14] Avoid breathing dust.
-
Sodium Carbonate: Causes serious eye irritation.[9][10][11][12] Avoid breathing dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual cyanide-containing waste with an appropriate reagent (e.g., bleach) before disposal.[13]
Detailed Experimental Protocol
Reaction Setup
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-amino-2-methylbenzoic acid (1.0 eq).
-
Add anhydrous sodium carbonate (2.5 eq).
-
Add N,N-Dimethylformamide (DMF) to create a stirrable slurry (approximately 5-10 mL of DMF per gram of 3-amino-2-methylbenzoic acid).
-
Begin stirring the mixture under a nitrogen atmosphere.
Reagent Addition and Reaction
-
Slowly add chloroacetonitrile (1.2 eq) to the stirred slurry at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (approximately 10 times the volume of DMF used).
-
Acidify the aqueous mixture to a pH of 3-4 with 2M hydrochloric acid. A precipitate should form.
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes turbid.
-
Add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Scale-up Considerations and Process Optimization
Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Heat Management: The N-alkylation reaction is exothermic. On a larger scale, the rate of addition of chloroacetonitrile and the efficiency of the cooling system must be carefully controlled to maintain the desired reaction temperature.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially with the heterogeneous mixture of sodium carbonate in DMF. Inadequate mixing can lead to localized overheating and the formation of byproducts.
-
Solvent Selection: While DMF is an effective solvent, its high boiling point can make it difficult to remove. For larger-scale operations, alternative solvents with lower boiling points and better safety profiles should be investigated.
-
Base Selection: Sodium carbonate is a cost-effective and moderately strong base. However, stronger bases like potassium carbonate or organic bases could potentially reduce reaction times. The choice of base can also influence the formation of impurities.
-
Impurity Profile: A potential side reaction is the dialkylation of the amino group. The stoichiometry of the reactants should be carefully controlled to minimize this. The purity of the starting materials is also critical to avoid the introduction of unwanted impurities.[13]
-
Product Isolation and Purification: On a large scale, precipitation and filtration can be challenging. The particle size of the precipitate can affect filtration efficiency. Recrystallization may require large volumes of solvent, and alternative purification methods like slurry washing could be more practical.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess purity.
-
Melting Point: As an indicator of purity.
Troubleshooting
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Application Notes and Protocols for 3-(Cyanomethylamino)-2-methylbenzoic Acid in Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential applications of 3-(Cyanomethylamino)-2-methylbenzoic acid as a versatile intermediate in the development of novel agrochemicals. While direct literature on this specific molecule is nascent, its structural motifs—a substituted benzoic acid and a cyanomethylamino group—are prevalent in a variety of bioactive compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and explores the chemical logic for its use in creating new herbicides, fungicides, and insecticides. The information presented is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering both a practical guide and a conceptual framework for innovation.
Introduction: The Strategic Importance of Benzoic Acid Scaffolds in Agrochemicals
Benzoic acid and its derivatives are foundational scaffolds in the agrochemical industry, valued for their diverse biological activities and tunable physicochemical properties.[1][2][3][4] The carboxylic acid moiety can be readily modified to esters or amides, influencing the compound's uptake, translocation, and mode of action within the target organism. Furthermore, the aromatic ring can be substituted with various functional groups to fine-tune activity, selectivity, and environmental persistence. Derivatives of benzoic acid have been successfully commercialized as herbicides (e.g., Dicamba), fungicides, and insecticides, demonstrating the robustness of this chemical class.[3][5]
This compound is a promising, yet underexplored, intermediate that combines the key features of a benzoic acid with a reactive cyanomethylamino side chain. This unique combination of functional groups offers multiple points for chemical diversification, making it an attractive starting point for the synthesis of new agrochemical candidates. This guide will provide a hypothetical, yet chemically sound, pathway for its synthesis and subsequent elaboration into potential agrochemical products.
Synthesis of this compound
A practical and efficient synthesis of this compound can be envisioned starting from the readily available 3-amino-2-methylbenzoic acid. The key transformation is the introduction of the cyanomethyl group onto the amino nitrogen. A direct alkylation with chloroacetonitrile presents a straightforward approach.
Proposed Synthetic Pathway
The proposed synthesis involves the nucleophilic substitution of chloride from chloroacetonitrile by the amino group of 3-amino-2-methylbenzoic acid. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Amino-2-methylbenzoic acid (1.0 eq)
-
Chloroacetonitrile (1.2 eq)[6]
-
Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-2-methylbenzoic acid (1.0 eq) and anhydrous sodium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.
-
Slowly add chloroacetonitrile (1.2 eq) to the reaction mixture via a syringe.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify to a pH of 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the hydrolysis of chloroacetonitrile and minimize side reactions.
-
Base: Sodium carbonate is a mild, non-nucleophilic base that effectively scavenges the HCl produced without competing in the substitution reaction.[7]
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation and leaving the nucleophile relatively free.
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or products.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and should be confirmed experimentally.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | 160-180 °C (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water |
| pKa (Carboxylic Acid) | 4-5 (estimated) |
Applications in Agrochemical Synthesis
The trifunctional nature of this compound makes it a highly valuable intermediate for creating a diverse library of potential agrochemicals.
Herbicide Synthesis: Auxin Mimics
Many benzoic acid-based herbicides function as synthetic auxins, causing uncontrolled growth and ultimately death in susceptible plants.[3][5] The carboxylic acid group of our intermediate can be readily converted into esters or amides, which are common modifications in this class of herbicides.
Caption: General scheme for the synthesis of potential herbicides.
Protocol for Esterification:
-
Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq) and add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add the desired alcohol (R-OH) (1.1 eq) followed by a tertiary amine base like triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester product.
Fungicide Synthesis: Heterocyclic Scaffolds
The cyanomethylamino moiety can serve as a precursor to various nitrogen-containing heterocycles known for their antifungal properties.[1][8][9] For example, the nitrile group can be hydrolyzed to a primary amide, which can then undergo cyclization reactions.
Caption: General scheme for the synthesis of potential fungicides.
Protocol for Nitrile Hydrolysis to Amide:
-
Carefully add concentrated sulfuric acid to this compound at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
The precipitated solid, 3-(2-amino-2-oxoethylamino)-2-methylbenzoic acid, can be filtered, washed with cold water, and dried. This intermediate can then be used in subsequent cyclization reactions.
Insecticide Synthesis: Neonicotinoid Analogs
The cyanomethylamino group is a key feature in some neonicotinoid insecticides. While our intermediate is not a direct precursor, its structure can be modified to mimic the pharmacophore of these potent insecticides. For instance, the nitrile group can be reduced to an amine, which can then be further functionalized.
Conclusion
This compound represents a promising and versatile intermediate for the synthesis of a new generation of agrochemicals. Its straightforward synthesis and the presence of multiple reactive functional groups provide a rich platform for chemical exploration. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the potential of this molecule in the ongoing quest for more effective and sustainable crop protection solutions.
References
- Ahmad, M.S.; Ahmad, A.
-
Bajwa, W., & S. S. K. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]
-
Biernat, M., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. [Link]
-
University of Hertfordshire. (2025). Benzoic acid. AERU. [Link]
- Boyd, S. (n.d.). AU2016257148B2 - Benzoic acid herbicide composition.
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
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Mostafiz, M. M., Hassan, E., & Lee, K.-Y. (2021). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. [Link]
-
El-sharkawy, H. A., et al. (2022). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. NIH. [Link]
-
Kim, J., et al. (2012). Direct amination of γ-halo-β-ketoesters with anilines. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. ResearchGate. [Link]
- Google Patents. (n.d.). US10772323B2 - Benzoic acid herbicide composition.
-
Yao, H., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters - ACS Publications. [Link]
-
Mostafiz, M. M., Hassan, E., & Lee, K.-Y. (2021). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
Zhang, P., et al. (2018). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC - NIH. [Link]
- Hechenbleikner, I. (n.d.). US2331681A - Preparation of chloroacetonitrile.
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Semantic Scholar. (n.d.). Synthesis of cyanoalkyl indolines through cyanoalkylarylation of N-allyl anilines with alkyl nitriles under metal-free and neutral conditions. Semantic Scholar. [Link]
-
Nodzu, R., & Komatsu, S. (1922). Reaction between Aniline and Chloracetic acid, I. Kyoto University Research Information Repository. [Link]
-
Encyclopedia.pub. (2023). Cyanomethylation Reaction. Encyclopedia.pub. [Link]
-
Gil, J. H., et al. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. PubMed Central. [Link]
-
Wang, X., et al. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Sketchy. [Link]
-
The Organic Chemistry Tutor. (2015). Strecker Synthesis. YouTube. [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Chloroacetonitrile. ResearchGate. [Link]
-
Yurttaş, L., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. [Link]
-
Valate, M. S., & Gaikwad, S. D. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]
-
Flores, N., et al. (2009). Benzoic acid derivatives from Piper species and their antiparasitic activity. PubMed. [Link]
-
Plant Growth Regulator. (n.d.). China Factory Supply 2 Methyl Benzoic Acid - An Organophosphorus Pesticide Azamethiphos – SENTON manufacturers and suppliers. Plant Growth Regulator. [Link]
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- 2. Benzoic acid [sitem.herts.ac.uk]
- 3. AU2016257148B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
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- 5. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct amination of γ-halo-β-ketoesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(Cyanomethylamino)-2-methylbenzoic Acid
Introduction
Welcome to the technical support guide for the purification of crude 3-(Cyanomethylamino)-2-methylbenzoic acid (CAS No. 1000340-07-7)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. The unique amphoteric nature of this molecule, possessing both a carboxylic acid (acidic) and a secondary amine (weakly basic) functional group, presents specific purification challenges that require a nuanced approach. This guide provides in-depth, field-tested solutions and explanations to empower you to overcome these hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
Answer: The purification strategy is fundamentally dictated by the molecule's structure. Three key features must be considered:
-
Carboxylic Acid Group (-COOH): This is an acidic functional group (typical pKa ~4-5). It can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This is the primary handle for acid-base extraction techniques.[2][3]
-
Secondary Amine Group (-NH-): This group is weakly basic. It can be protonated by a strong acid to form a water-soluble ammonium salt. However, its basicity is reduced by the proximity of the electron-withdrawing aromatic ring.
-
Polarity: The presence of the carboxyl, amino, and cyano groups makes the molecule quite polar, influencing its solubility in various organic solvents and its behavior in chromatography.
Understanding the interplay of these groups is crucial for designing an effective purification scheme.
Q2: What are the most common impurities I should expect in my crude sample?
Answer: Impurities typically arise from the synthetic route used. While the exact impurities depend on your specific synthesis, they generally fall into these categories:
-
Unreacted Starting Materials: For instance, if the synthesis involves nucleophilic substitution on a halogenated precursor (e.g., 3-amino-2-methylbenzoic acid or a derivative), you may have residual starting material.
-
Side-Reaction Products: Hydrolysis of the nitrile (-CN) group to an amide (-CONH₂) or even a carboxylic acid is a common side reaction, especially under harsh acidic or basic conditions.
-
Reagents and Catalysts: Inorganic salts, catalysts (like copper salts in cyanation reactions), and excess reagents that were not fully removed during the initial workup.[4][5]
-
Isomeric Impurities: Depending on the synthetic route, isomers such as other substituted benzoic acids may be present.[6]
Q3: What initial analysis should I perform on my crude product?
Answer: Before attempting any large-scale purification, a small-scale analysis is essential.
-
Thin-Layer Chromatography (TLC): This is the fastest way to assess the complexity of your crude mixture. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to get good separation. It will help you identify the number of components and choose a suitable solvent system for column chromatography.[7]
-
Solubility Tests: Test the solubility of a few milligrams of your crude material in a range of solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane) at room temperature and upon heating. This data is invaluable for selecting a recrystallization solvent.[8]
-
¹H NMR Spectroscopy: A crude NMR spectrum can help identify the major impurities if their structures are known or suspected.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during purification.
Workflow 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[9][10][11]
Caption: Decision tree for common recrystallization problems.
Answer: The ideal solvent should dissolve the compound completely when hot but very little when cold.[8] For this compound, given its polarity, good candidates to screen are:
-
Water (with a possible co-solvent)
-
Ethanol or Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Mixtures, such as Ethanol/Water or Acetone/Hexane.
A two-solvent system is often effective. Dissolve the crude solid in a minimum amount of a hot "good" solvent (in which it is very soluble), then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
Answer:
-
Colored Impurities: If the color comes from highly polar, non-volatile impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[12] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
Low Purity: This indicates that the chosen solvent does not effectively differentiate between your product and the impurities. You may need to perform a second recrystallization from a different solvent system. Alternatively, a preliminary purification step, such as an acid-base extraction, may be necessary to remove impurities with different chemical properties before the final recrystallization.
Workflow 2: Acid-Base Extraction
This technique is powerful for separating acidic, basic, and neutral compounds.[2] Given the amphoteric nature of your compound, careful pH control is paramount.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
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- 11. westfield.ma.edu [westfield.ma.edu]
- 12. famu.edu [famu.edu]
Technical Support Center: Recrystallization of 3-(Cyanomethylamino)-2-methylbenzoic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(Cyanomethylamino)-2-methylbenzoic acid via recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the nuanced behavior of this molecule, enabling you to troubleshoot effectively and optimize your purification process.
Introduction: The Challenge of Purifying a Multifunctional Molecule
This compound is a molecule of interest due to its unique structural features: a carboxylic acid, a secondary amine, a nitrile group, and an aromatic ring. This combination of polar, hydrogen-bonding, and non-polar moieties presents a specific set of challenges for purification. Unlike simple aromatic acids, its solubility profile is more complex, increasing the likelihood of issues such as solvent miscibility problems, low recovery, and "oiling out."[1] This guide is designed to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should consider for this compound?
Understanding the molecule's structure is paramount. It possesses:
-
An acidic group: The carboxylic acid (-COOH) can be deprotonated at higher pH and is a strong hydrogen bond donor.
-
A basic/nucleophilic group: The secondary amine (-NH-) is a hydrogen bond donor and acceptor.
-
A polar group: The nitrile (-C≡N) group has a strong dipole moment.
-
A non-polar backbone: The methyl-substituted benzene ring provides lipophilic character.
This amphiphilic nature means that its solubility is highly sensitive to the solvent's polarity and hydrogen-bonding capacity. While specific experimental data for this exact molecule is not widely published, we can infer that it will be most soluble in polar organic solvents and less soluble in non-polar hydrocarbons.
Q2: How do I select the optimal recrystallization solvent?
Solvent selection is the most critical step for a successful recrystallization.[2][3] The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).
A systematic screening process is the most reliable method. The workflow below outlines this empirical approach. Given the compound's structure, promising candidates for initial screening include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and potentially water or mixtures containing water.[4][5]
Solvent Selection Workflow
// Node Definitions Start [label="Start: Place ~20 mg of\ncrude solid in a test tube", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCold [label="Add 0.5 mL of\ncold solvent, vortex", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCold [label="Is solid soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1.2]; Heat [label="Heat to boiling", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckHot [label="Is solid soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1.2]; AddMore [label="Add more solvent\n(up to 2 mL), reheat", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool slowly to RT,\nthen in ice bath", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCrystals [label="Do abundant crystals form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1.2]; GoodSolvent [label="Result: Good single solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BadSolvent1 [label="Result: Unsuitable\n(Too soluble)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BadSolvent2 [label="Result: Unsuitable\n(Insoluble)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BadSolvent3 [label="Result: Poor recovery\n(Consider solvent pair)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> AddCold; AddCold -> CheckCold; CheckCold -> BadSolvent1 [label=" Yes"]; CheckCold -> Heat [label="No"]; Heat -> CheckHot; CheckHot -> AddMore [label="No"]; AddMore -> CheckHot; CheckHot -> BadSolvent2 [label="No (at 2 mL)"]; CheckHot -> Cool [label="Yes"]; Cool -> CheckCrystals; CheckCrystals -> GoodSolvent [label="Yes"]; CheckCrystals -> BadSolvent3 [label="No / Very Few"]; }
Caption: Workflow for single-solvent screening.
Q3: What is "oiling out," and why is it a risk with this compound?
Oiling out occurs when a compound separates from the solution as a liquid oil rather than a solid crystal.[1] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization. It typically happens under two conditions:
-
High Impurity Load: The impurities depress the melting point of the mixture.
-
Low Melting Point: The compound's melting point is lower than the boiling point of the solvent. The compound melts in the hot solution before it can dissolve.
Given the multiple functional groups on this compound, it may have a lower melting point than simpler analogs like benzoic acid. Using a high-boiling solvent could therefore increase the risk of oiling out.
Q4: How can I assess the purity of my final product?
A successful recrystallization should result in a product with enhanced purity. This can be verified by:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that is higher than the crude material.[6]
-
Thin-Layer Chromatography (TLC): The purified product should ideally show a single spot, whereas the crude material may show multiple spots.
-
Spectroscopic Analysis (NMR, IR): Comparison of spectra before and after recrystallization can confirm the removal of specific impurities.
Troubleshooting Guide
This section addresses the most common problems encountered during the recrystallization of this compound.
Problem: No crystals are forming upon cooling.
This is a frequent issue that usually points to a supersaturated solution or an excess of solvent.[1][7]
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[1] The concentration of the compound is below the saturation point even at low temperatures.
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[7]
-
-
Cause B: The solution is supersaturated and requires nucleation. Crystal growth needs a starting point (a nucleus).
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line.[7] The microscopic glass fragments can serve as nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[1]
-
-
Cause C: Cooling was too rapid. Fast cooling can sometimes inhibit nucleation.
Problem: The product has separated as an oil.
As discussed in the FAQ, this is a critical failure of the crystallization process.
-
Cause A: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a less polar miscible co-solvent (an "anti-solvent") in which your compound is less soluble (e.g., add a small amount of water to an ethanol solution, or hexane to an ethyl acetate solution). This can lower the overall boiling point and reduce the compound's solubility, encouraging crystallization over oiling. Alternatively, start over with a lower-boiling point solvent.
-
-
Cause B: The solution cooled too quickly.
-
Solution: Re-heat to dissolve the oil, perhaps adding a small amount of extra solvent (1-2 mL) to ensure complete dissolution. Then, ensure very slow cooling by insulating the flask.[1]
-
Troubleshooting Decision Tree
// Node Definitions Start [label="Problem Encountered\nDuring Cooling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoCrystals [label="No Crystals Formed", fillcolor="#FBBC05", fontcolor="#202124"]; OilingOut [label="Product is an Oil", fillcolor="#FBBC05", fontcolor="#202124"];
// No Crystals Branch TooMuchSolvent [label="Cause: Too much solvent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; BoilSolvent [label="Solution:\nBoil off 10-20% of solvent\nand re-cool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NeedNucleation [label="Cause: Supersaturation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ScratchSeed [label="Solution:\n1. Scratch flask with glass rod\n2. Add a seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Oiling Out Branch TempIssue [label="Cause: Solvent BP > Solute MP?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="Solution:\nRe-heat, add more of the 'good' solvent,\nand cool very slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoolingRate [label="Cause: Cooled too fast?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> NoCrystals; Start -> OilingOut;
NoCrystals -> TooMuchSolvent; TooMuchSolvent -> BoilSolvent [label="Likely"]; TooMuchSolvent -> NeedNucleation [label="Unlikely"]; NeedNucleation -> ScratchSeed [label="Yes"];
OilingOut -> TempIssue; TempIssue -> AddSolvent [label="Possible"]; TempIssue -> CoolingRate [label="Also Possible"]; CoolingRate -> AddSolvent [label="Yes"]; }
Caption: Decision tree for common recrystallization problems.
Problem: The recovery yield is very low.
A yield of less than 50% may indicate a procedural issue.[7]
-
Cause A: Too much solvent was used. Even with crystal formation, an excessive volume of solvent will retain a significant amount of your product in the "mother liquor."[1][5][7]
-
Cause B: Premature filtration. The solution was not cooled sufficiently or for long enough, preventing maximum precipitation.
-
Cause C: The chosen solvent is simply too good. The compound has significant solubility even at low temperatures.
-
Solution for A, B, C: If the mother liquor has not been discarded, try cooling it further in a colder bath (e.g., salt-ice) to see if more product crystallizes. For future attempts, use less solvent or switch to a solvent system where the compound is less soluble when cold.
-
-
Cause D: Material was lost during transfers. Ensure all flasks are rinsed with a small amount of the cold recrystallization solvent and the rinsings are passed through the filter to collect all product.
Problem: The final crystals are colored.
This indicates the presence of colored impurities that were not removed.
-
Cause A: The impurity has similar solubility to the product.
-
Solution: Perform a second recrystallization. The purity generally increases with each successive recrystallization (though yield will decrease).
-
-
Cause B: The impurity is a highly colored, minor component.
-
Solution: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal will adsorb many colored organic impurities. Use sparingly, as it can also adsorb your product. Perform a hot gravity filtration to remove the charcoal before cooling.[8]
-
Experimental Protocols
Protocol 1: Solvent System Screening
-
Preparation: Arrange 6-8 small test tubes. In each, place approximately 20-30 mg of crude this compound.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, up to 0.5 mL. Agitate after each addition. Note any solvents that dissolve the compound completely at this stage (these are unsuitable).
-
Heating: For tubes where the solid is insoluble or sparingly soluble, heat the mixture in a hot water or sand bath until the solvent boils gently. Add more solvent dropwise until the solid just dissolves. Record the approximate volume needed.[3]
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube.
-
Ice Bath: Place the tubes that show promise (or no precipitation) into an ice-water bath for 15-20 minutes.
-
Evaluation: Assess the quantity and quality of the crystals formed. The best solvent will show minimal solubility when cold and high solubility when hot, and will produce a large crop of crystals upon cooling.
| Solvent | Boiling Point (°C) | Polarity | H-Bonding | Predicted Suitability for this Compound |
| Water | 100 | High | Donor/Acceptor | Moderate. May require high heat; good for a solvent pair.[9] |
| Ethanol | 78 | High | Donor/Acceptor | High. A very promising starting point. |
| Isopropanol | 82 | Medium-High | Donor/Acceptor | High. Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Acceptor Only | Moderate. Good for compounds with some polarity. |
| Acetone | 56 | Medium-High | Acceptor Only | Moderate. Low boiling point may limit temperature gradient. |
| Toluene | 111 | Low | None | Low. Likely to be a poor solvent; could be used as an anti-solvent. |
| Hexane | 69 | Very Low | None | Very Low. Insoluble; useful as an anti-solvent. |
Protocol 2: Bulk Recrystallization
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[2]
-
Hot Filtration (if necessary): If insoluble impurities (or activated charcoal) are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. The rate of cooling often dictates the size of the crystals; slower cooling favors larger crystals.[2]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[10]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Available from: [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Science Learning Center, University of Colorado Boulder. Experiment : Recrystallization – Part I: Solvent Selection. Available from: [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Available from: [Link]
-
Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available from: [Link]
-
Guionneau, P. Guide for crystallization. Available from: [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Occidental College. Recrystallization I. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Millersville University. Recrystallization of Benzoic Acid. Available from: [Link]
-
University of Massachusetts. The Recrystallization of Benzoic Acid. Available from: [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Available from: [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. famu.edu [famu.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 3-(Cyanomethylamino)-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 3-(Cyanomethylamino)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through the N-alkylation of 3-amino-2-methylbenzoic acid with an appropriate cyanomethylating agent, such as chloroacetonitrile.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower yield than anticipated. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-alkylation of 3-amino-2-methylbenzoic acid can stem from several factors, primarily incomplete reaction, degradation, or competing side reactions. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The nucleophilicity of the amino group in 3-amino-2-methylbenzoic acid is a critical factor.
-
Causality: The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbon of chloroacetonitrile. An inadequate amount of base, or a base that is too weak, will result in a sluggish or incomplete reaction.
-
Solutions:
-
Choice of Base: Employ a non-nucleophilic base of appropriate strength, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Stronger bases like sodium hydride (NaH) could also be used, but may promote side reactions if not handled carefully.
-
Stoichiometry: Ensure at least one equivalent of the base is used to neutralize the HCl formed during the reaction, with a slight excess often being beneficial.
-
Temperature and Reaction Time: If the reaction is proceeding slowly at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Formation of Byproducts: The most common reason for low yield is the formation of unwanted byproducts.
-
Causality: The primary product, this compound, still possesses a secondary amine that can be further alkylated by chloroacetonitrile to form a dialkylation byproduct.
-
Solutions:
-
Control Stoichiometry of Chloroacetonitrile: Use a controlled amount of chloroacetonitrile (typically 1.0 to 1.1 equivalents). Adding the chloroacetonitrile dropwise to the reaction mixture can help maintain a low concentration, favoring mono-alkylation.
-
Reaction Monitoring: Closely monitor the reaction by TLC. As soon as the starting material is consumed and before a significant amount of the dialkylation product is formed, proceed with the workup.
-
-
-
Degradation of Reactants or Products: Although generally stable, prolonged exposure to harsh conditions can affect the integrity of your compounds.
-
Causality: Chloroacetonitrile can be susceptible to hydrolysis or polymerization under strongly basic conditions or at elevated temperatures.
-
Solutions:
-
Temperature Control: Avoid excessive heating.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
-
-
Issue 2: Difficulty in Purifying the Final Product
Question: I am struggling to obtain a pure sample of this compound. What are the common impurities and how can I remove them?
Answer:
Purification challenges usually arise from the presence of unreacted starting materials or byproducts with similar polarities to the desired product.
-
Common Impurities and Their Removal:
Impurity Chemical Structure Identification Removal Strategy Unreacted 3-Amino-2-methylbenzoic acid C₈H₉NO₂ Different Rf value on TLC, distinct NMR signals. Acid-base extraction: The starting material is more basic than the product. Careful pH adjustment during workup can help in separation. Column chromatography: A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can effectively separate the product from the starting material. 3-(bis(Cyanomethyl)amino)-2-methylbenzoic acid (Dialkylation Byproduct) C₁₂H₁₁N₃O₂ Higher Rf value on TLC (less polar), characteristic NMR signals (e.g., absence of N-H proton, two cyanomethyl groups). Column chromatography: This is the most effective method for removing the dialkylation product. Recrystallization: If the polarity difference is significant, recrystallization from a suitable solvent system may be effective. 3-((Carboxymethyl)amino)-2-methylbenzoic acid (Hydrolysis Byproduct) C₁₀H₁₁NO₄ Lower Rf value on TLC (more polar), presence of an additional carboxylic acid proton in NMR. pH Control during Workup: This byproduct is formed by the hydrolysis of the nitrile group, often under strongly acidic or basic conditions during workup. Maintain a neutral or mildly acidic pH during extraction and purification. Column chromatography: Can separate the more polar hydrolysis product. -
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, quench the reaction mixture with water and adjust the pH to be mildly acidic (e.g., pH 4-5) with a dilute acid like HCl. This will protonate the unreacted starting material and any amine byproducts.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. The desired product should preferentially move to the organic layer.
-
Washing: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can then be purified by either recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: The most direct and widely applicable method is the nucleophilic substitution reaction between 3-amino-2-methylbenzoic acid and chloroacetonitrile. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a mild, non-nucleophilic base like potassium carbonate.
Q2: What are the critical process parameters to control during the synthesis to minimize byproduct formation?
A2: The three most critical parameters are:
-
Stoichiometry: A slight excess of the amine starting material relative to chloroacetonitrile can suppress dialkylation. A 1:1 to 1:1.1 molar ratio of 3-amino-2-methylbenzoic acid to chloroacetonitrile is a good starting point.
-
Temperature: Maintaining a moderate temperature (e.g., room temperature to 60 °C) is crucial. High temperatures can accelerate the formation of the dialkylation byproduct and potentially lead to the decomposition of chloroacetonitrile.
-
Choice and Amount of Base: A base that is strong enough to deprotonate the amine but not so strong as to promote side reactions of chloroacetonitrile is ideal. Potassium carbonate is a common and effective choice. Using a stoichiometric amount or a slight excess is recommended.
Q3: How can I reliably identify the main byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): This is invaluable for monitoring the reaction progress. The dialkylation byproduct will be less polar (higher Rf) than the mono-alkylated product, while the starting amine will be more polar (lower Rf).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can unambiguously identify the structures. The dialkylation product will lack an N-H proton signal and show signals for two equivalent cyanomethyl groups. The hydrolysis byproduct will show an additional carboxylic acid proton and different chemical shifts for the methylene group.
-
Mass Spectrometry (MS): This will provide the molecular weight of the product and impurities, confirming their identities.
Q4: What are the primary safety concerns when handling the reagents for this synthesis?
A4: The main hazard is chloroacetonitrile . It is toxic and a lachrymator. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of skin contact, wash the affected area immediately with copious amounts of water.
Visualizing the Reaction and Troubleshooting
Reaction Pathway and Byproduct Formation
The following diagrams illustrate the intended reaction and the formation of key byproducts.
Caption: Main reaction pathway and formation of major byproducts.
Troubleshooting Workflow
If you encounter issues, this workflow can guide your problem-solving process.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Synthesis of 3-Amino-2-methylbenzoic acid: This starting material is commonly prepared by the reduction of 2-methyl-3-nitrobenzoic acid. A typical procedure involves catalytic hydrogenation using Pd/C.[1][2]
- Source: ChemicalBook, "3-Amino-2-methylbenzoic acid synthesis"
-
Patented Synthesis of 3-Amino-2-methylbenzoic acid: A method describing the preparation via liquid phase catalytic hydrogenation, which claims high purity and yield without extensive purification.[3]
- Source: Google Patents, "Method for preparing 3-amino-2-methyl benzoic acid" (CN104072383A)
- URL
-
N-Alkylation with Chloroacetonitrile: This document provides examples of N-alkylation of various substrates using chloroacetonitrile, illustrating the general reactivity and conditions that can be adapted for the synthesis of this compound.[4]
- Source: ResearchG
-
URL: [Link]
-
Alkylation of Amino Nitriles: This paper discusses the alkylation of related amino nitrile compounds, providing insights into the reactivity of similar functional groups and potential side reactions.[5]
- Source: National Institutes of Health (NIH), "A practical route to β2,3-amino acids with alkyl side chains"
-
URL: [Link]
Sources
- 1. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Amino-2-methylbenzoic acid | 52130-17-3 [chemicalbook.com]
- 3. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A practical route to β2,3-amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in the Cyanation of Substituted Benzoic Acids
Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of synthesizing substituted benzonitriles from benzoic acids. While the direct cyanation of benzoic acids is a challenging and less-documented transformation, this guide focuses on robust and widely adopted multi-step strategies that begin with substituted benzoic acids and reliably yield the desired nitrile products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when converting substituted benzoic acids to their corresponding nitriles, primarily focusing on the widely-used pathway involving an intermediate aryl halide.
Q1: My palladium-catalyzed cyanation of an aryl halide (derived from my benzoic acid) is failing with an electron-rich substrate. What is the underlying issue and how can I resolve it?
A1: This is a classic challenge in cross-coupling chemistry. Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the carbon-halide bond. This strengthening of the C-X bond makes the initial, rate-limiting oxidative addition step to the Pd(0) catalyst more difficult, often resulting in low or no conversion.
Troubleshooting Steps:
-
Enhance Catalyst Reactivity: Switch to a more electron-rich phosphine ligand. Bulky, electron-rich ligands like XPhos, SPhos, or tBuXPhos increase the electron density on the palladium center, which in turn promotes the oxidative addition step with the electron-rich aryl halide.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier to oxidative addition. However, monitor carefully for thermal decomposition of your substrate or product.
-
Choose a More Reactive Halide: If possible, synthesize the aryl iodide or bromide from your benzoic acid instead of the chloride. The C-I and C-Br bonds are weaker and more reactive in oxidative addition than the C-Cl bond.
Q2: I'm attempting to cyanate an aryl halide derived from an electron-deficient benzoic acid and observing significant starting material decomposition. What's the cause?
A2: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) make the aryl halide highly susceptible to nucleophilic aromatic substitution (SNAAr). In this side reaction, the cyanide nucleophile can directly attack the aromatic ring without the need for a palladium catalyst, often leading to a complex mixture of products and decomposition, especially at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. SNAAr is often highly temperature-dependent. Running the reaction at a lower temperature can significantly suppress this side reaction, allowing the desired Pd-catalyzed pathway to dominate.
-
Use a Less Basic Cyanide Source: Highly basic conditions can promote decomposition. Consider switching from sources like NaCN or KCN to zinc cyanide (Zn(CN)₂). Zn(CN)₂ is a milder, covalent cyanide source that requires a transmetalation step, which can help control the concentration of free cyanide and reduce unwanted side reactions.
-
Reduce Catalyst Loading: In some cases, high catalyst loading can accelerate decomposition pathways. Try reducing the palladium and ligand loading to see if selectivity improves.
Q3: My cyanation reaction stalls at ~50-60% conversion, even after extended reaction times. What are the likely causes of this catalyst deactivation?
A3: Catalyst deactivation is a common reason for incomplete conversion. The primary culprits are often related to the cyanide source or impurities.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and address catalyst deactivation.
Caption: Troubleshooting workflow for stalled cyanation reactions.
Detailed Explanation:
-
Cyanide Source Impurities: Alkali metal cyanides like KCN can be hygroscopic and may contain carbonate or hydroxide impurities that can poison the palladium catalyst. Zinc cyanide is generally of higher purity and less basic.
-
Oxygen and Water: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing allows oxygen to oxidize the active catalyst. Water can lead to the hydrolysis of phosphine ligands and the formation of inactive palladium hydroxo species.
-
Ligand Degradation: Phosphine ligands themselves can be consumed by side reactions, leading to the formation of palladium black (inactive, precipitated Pd).
Q4: How do I choose the optimal cyanide source for my specific substrate?
A4: The choice of cyanide source is critical and depends on the electronic nature of your substrate and the reaction conditions.
| Cyanide Source | Key Characteristics | Best For | Considerations |
| KCN / NaCN | Inexpensive, highly reactive. | General-purpose, especially for less reactive aryl halides. | Can be basic and hygroscopic. May require phase-transfer catalysts in some solvent systems. |
| Zn(CN)₂ | Milder, covalent source. Less basic. | Electron-deficient or base-sensitive substrates. Helps to avoid SNAAr. | Requires transmetalation to Pd, which can sometimes be slow. Often used in polar aprotic solvents like DMF or DMAc. |
| CuCN | Used in classical Rosenmund-von Braun reactions. | Often used for aryl iodides at high temperatures. | Stoichiometric amounts are typically required. High temperatures can limit functional group tolerance. |
| K₄[Fe(CN)₆] | Non-toxic, stable, and inexpensive. | "Green" alternative. Effective in Pd-catalyzed reactions. | Can require specific activators or conditions to release the cyanide ion efficiently. |
Validated Experimental Protocol: Two-Step Synthesis of a Substituted Benzonitrile from Benzoic Acid
This section provides a general, two-step protocol for converting a substituted benzoic acid into a benzonitrile via an aryl bromide intermediate, followed by a palladium-catalyzed cyanation.
Step 1: Conversion of Benzoic Acid to Aryl Bromide (Hunsdiecker-type Reaction)
This step converts the carboxylic acid to an aryl bromide, which is an excellent substrate for the subsequent cyanation reaction.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the substituted benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or DCE).
-
Salt Formation: Add silver(I) oxide (Ag₂O, 0.55 eq) and stir at room temperature for 1-2 hours to form the silver carboxylate salt.
-
Bromination: Protect the reaction from light. Add bromine (Br₂, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux until gas evolution (CO₂) ceases.
-
Workup: Cool the reaction, filter off the silver bromide precipitate, wash the filtrate with aqueous sodium thiosulfate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl bromide. Purify by column chromatography or distillation as needed.
Step 2: Palladium-Catalyzed Cyanation of the Aryl Bromide
This protocol uses zinc cyanide, a reliable and mild cyanide source suitable for a broad range of substrates.
Caption: Workflow for Pd-catalyzed cyanation.
Detailed Steps:
-
Reactor Setup: To a flame-dried Schlenk flask, add the substituted aryl bromide (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.02 eq, 2 mol %), and XPhos (0.08 eq, 8 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMAc) via syringe. The typical concentration is 0.1 to 0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic phase with aqueous ammonia (to complex excess zinc) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude benzonitrile by silica gel column chromatography or recrystallization.
References
-
Buchwald, S. L., & Mauger, C. (2006). A new catalyst for the cyanation of aryl bromides. Organic Letters, 8(1), 151-153. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A general and efficient catalyst for the palladium-catalyzed cyanation of aryl chlorides. Journal of the American Chemical Society, 132(43), 15227-15229. [Link]
-
Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. ACS Monograph 178. [Link]
-
Tschaen, D. M., et al. (1995). A simple, mild, and convenient procedure for the cyanation of aryl and heteroaryl halides. The Journal of Organic Chemistry, 60(13), 4324-4330. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). A general and efficient catalyst for the cyanation of aryl chlorides with K₄[Fe(CN)₆]. Chemical Communications, (12), 1388-1389. [Link]
Stability and degradation of 3-(Cyanomethylamino)-2-methylbenzoic acid
Introduction
Welcome to the technical support guide for 3-(Cyanomethylamino)-2-methylbenzoic acid (CAS: 1000340-07-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their experimental workflows.[1] As a key building block in the synthesis of novel pharmacologically active molecules, a comprehensive understanding of its stability and degradation profile is critical for ensuring experimental reproducibility, optimizing reaction conditions, and maintaining the purity of downstream compounds.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding the handling, stability, and analytical characterization of this compound. Our objective is to empower you to anticipate and resolve potential challenges, thereby enhancing the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound? A1: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dark, and dry place, preferably at 2-8°C. The key is to minimize exposure to moisture, oxygen, and light, which are potential drivers of degradation.
Q2: How stable is the compound in common organic solvents? A2: In solution, stability is highly dependent on the solvent and storage conditions.
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound exhibits good short-term stability in high-purity, dry aprotic solvents. However, for long-term storage, stock solutions should be frozen at -20°C or -80°C. Be aware that "wet" or technical-grade solvents can contain water, which may lead to slow hydrolysis of the nitrile group over time.
-
Protic Solvents (e.g., Methanol, Ethanol): Stability is generally lower in protic solvents. The secondary amine and carboxylic acid functionalities can interact with the solvent, and the risk of solvolysis or other side reactions increases. Prepare solutions in these solvents fresh for immediate use whenever possible.
Q3: Is this compound sensitive to pH? A3: Yes, the compound's structure suggests significant pH sensitivity.
-
Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the cyanomethyl group (-CH₂CN) to a primary amide (-CH₂CONH₂) and subsequently to a carboxylic acid (-CH₂COOH).
-
Basic Conditions (pH > 8): Strong basic conditions can also promote nitrile hydrolysis.[2] Furthermore, the secondary amine can be deprotonated, potentially increasing its susceptibility to oxidative degradation. The phenolic-like acidity of the carboxylic acid will also be a factor in its reactivity and solubility.
Q4: What are the primary functional groups susceptible to degradation? A4: The molecule has three key areas of potential instability:
-
Cyanomethyl Group (-CH₂CN): Prone to hydrolysis under both acidic and basic conditions.
-
Secondary Amine (-NH-): Susceptible to oxidation, which can be catalyzed by trace metals or light.[3]
-
Benzoic Acid Moiety: The aromatic ring itself is relatively stable, but the molecule as a whole can undergo decarboxylation under harsh thermal stress. The methyl group can also be a site for oxidation.
Section 2: Troubleshooting Guide for Stability & Purity Issues
This guide is structured to help you diagnose and resolve common experimental issues.
Observation: Appearance of a New, More Polar Peak in HPLC Analysis
-
Potential Cause 1: Nitrile Hydrolysis. The most probable cause is the hydrolysis of the cyanomethyl group to the corresponding carboxamide or carboxylic acid. These resulting compounds are significantly more polar and will thus have shorter retention times on a reverse-phase HPLC column.
-
Recommended Action:
-
Confirm Identity: Use LC-MS to analyze the sample. The hydrolyzed product should exhibit a mass increase of +18 amu (to the amide) or +19 amu (to the carboxylic acid, considering the added oxygen and loss of nitrogen).
-
Review Sample Preparation: Was the sample dissolved in an aqueous buffer or non-anhydrous solvent for an extended period? Was the pH of the solution acidic or basic?
-
Mitigation: Prepare samples fresh in a high-purity aprotic solvent like acetonitrile or DMSO immediately before analysis. If an aqueous buffer is required, use a neutral pH (6-7.5) and analyze as quickly as possible.
-
-
-
Potential Cause 2: Oxidative Degradation. Oxidation of the secondary amine can lead to various products, including N-oxides, which are more polar.
-
Recommended Action:
-
Check for Discoloration: Oxidative degradation is often accompanied by the sample solution turning yellow or brown.
-
Inert Atmosphere: Ensure that solvents have been degassed and that reactions or sample storage are conducted under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Avoid Trace Metals: Use high-purity reagents and solvents. Trace metal ions can catalyze oxidation reactions.[3] Consider using a chelating agent like EDTA in your buffers if metal contamination is suspected.
-
-
Observation: Inconsistent Results or Loss of Compound in Biological Assays
-
Potential Cause 1: Adsorption to Labware. The compound has both hydrophobic (aromatic ring) and hydrophilic/charged (amine, carboxyl) groups, making it susceptible to non-specific binding to plastic surfaces, especially at low concentrations.
-
Recommended Action:
-
Use Low-Binding Plastics: Utilize low-adsorption microplates and centrifuge tubes.
-
Include a Carrier Protein: For sensitive cell-based assays, consider including a small amount of bovine serum albumin (BSA, e.g., 0.1%) in your assay buffer to block non-specific binding sites.
-
Solvent Choice: Ensure the compound remains fully solubilized in the final assay buffer. Precipitation can be mistaken for degradation.
-
-
-
Potential Cause 2: Degradation in Assay Media. Complex biological media often have a pH between 7.2 and 7.4 and contain various components that can react with the compound.
-
Recommended Action:
-
Media Stability Test: Incubate the compound in the complete assay medium (without cells or target proteins) for the duration of the experiment. Analyze the sample by HPLC or LC-MS at different time points to quantify its stability under assay conditions.
-
Modify Dosing: If instability is confirmed, consider preparing a more concentrated stock solution in 100% DMSO and performing a larger dilution directly into the assay medium immediately before starting the experiment to minimize incubation time.
-
-
Observation: Appearance of Multiple Unknown Peaks in Mass Spectrometry
-
Potential Cause: In-Source Fragmentation or Adduct Formation. The observed masses may not be actual degradants but rather artifacts of the mass spectrometry method.
-
Recommended Action:
-
Analyze Adducts: Look for common adducts. In positive ion mode, check for masses corresponding to [M+Na]⁺, [M+K]⁺, and [M+ACN]⁺. In negative ion mode, look for [M+Cl]⁻ or [M+formate]⁻.
-
Optimize Source Conditions: The secondary amine and carboxylic acid can be labile. Reduce the ion source temperature and fragmentation voltage (cone voltage) to minimize in-source degradation.
-
Compare Analytical Methods: If possible, compare results from LC-MS with those from a softer ionization technique or a different analytical platform like HPLC-UV to see if the unexpected peaks persist.[4][5]
-
-
Section 3: Experimental Protocols & Workflows
Protocol: Forced Degradation (Stress Testing) Workflow
This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials for each condition.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%.
-
Thermal Stress: Heat a vial of the acetonitrile stock solution at 60°C.
-
Photostability: Expose a vial of the acetonitrile stock solution to a calibrated UV/Vis light source (as per ICH Q1B guidelines).
-
-
Incubation: Incubate all samples at room temperature (except thermal stress) for 24-48 hours. Keep a control sample at 4°C in the dark.
-
Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including the control, by a stability-indicating HPLC-UV-MS method (see Protocol 3.2).
-
Compare the chromatograms to identify new peaks and calculate the percentage of degradation.
-
Workflow for Forced Degradation Study
A workflow for conducting forced degradation studies.
Protocol: Baseline Stability-Indicating HPLC-UV Method
This method serves as a starting point for separating the parent compound from its potential degradation products.
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 254 nm and 280 nm.
-
Injection Volume: 2 µL.
-
Rationale: The acidic mobile phase helps to protonate the secondary amine and sharpen the peak shape. The gradient elution is crucial for separating the non-polar parent compound from potentially more polar degradants like the hydrolyzed nitrile products.[6][7]
Section 4: Inferred Degradation Pathways
Based on the chemical structure and established degradation mechanisms of related benzoic acid derivatives, we propose the following primary degradation pathways.[3][8][9]
-
Hydrolytic Pathway: The cyanomethyl group is susceptible to acid or base-catalyzed hydrolysis. The initial step forms an intermediate carboxamide, which can then be further hydrolyzed to a carboxylic acid, yielding 3-((carboxymethyl)amino)-2-methylbenzoic acid.
-
Oxidative Pathway: The secondary amine is a prime target for oxidation, potentially forming N-oxide or hydroxylamine species. The benzylic methyl group can also be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid under more aggressive conditions.
Proposed Degradation Pathways for this compound
Potential hydrolytic and oxidative degradation routes.
References
- Analytical Methods - RSC Publishing.
- This compound - Chem-Impex.
- This compound - Fluorochem.
- III Analytical Methods.
-
Degradation pathway for 3-chlorobenzoic acid by... - ResearchGate. Available at: [Link]
-
A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria - PMC - NIH. Available at: [Link]
-
(PDF) Degradation Pathway - ResearchGate. Available at: [Link]
-
A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria - ResearchGate. Available at: [Link]
-
Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product - RSC Publishing. Available at: [Link]
-
3-Amino-2-methylbenzoic acid - Cheméo. Available at: [Link]
-
Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria - PMC - PubMed Central. Available at: [Link]
- CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents.
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... - ResearchGate. Available at: [Link]
-
Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41 - MDPI. Available at: [Link]
-
Proposed partial 3-aminobenzoate degradation pathway and physical map... - ResearchGate. Available at: [Link]
-
Methyl ester hydrolysis - ChemSpider Synthetic Pages. Available at: [Link]
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- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 9. researchgate.net [researchgate.net]
Handling and safety precautions for 3-(Cyanomethylamino)-2-methylbenzoic acid
Technical Support Center: 3-(Cyanomethylamino)-2-methylbenzoic acid
A Guide to Safe Handling, Experimental Use, and Emergency Procedures
Frequently Asked Questions (FAQs): Hazard Identification & Properties
Q1: What are the primary health hazards associated with this compound?
A1: Based on its chemical structure, the compound presents a dual hazard profile:
-
Irritation: The 2-methylbenzoic acid component suggests it is likely to be an irritant to the skin, eyes, and respiratory system.[1][2] Direct contact should be avoided.
-
Toxicity Risk: The presence of a cyanomethylamino group (-CH₂C≡N) is a significant concern. While the nitrile group is covalently bound, cyanides are highly toxic. The compound must be handled with precautions to prevent ingestion, inhalation, or absorption, as metabolic processes or chemical degradation (e.g., under strong acidic conditions) could potentially release cyanide.
Q2: What are the known physical and chemical properties of this compound?
A2: The table below summarizes key identifiers and properties for this compound.
| Property | Value | Source |
| CAS Number | 1000340-07-7 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| IUPAC Name | This compound | [3] |
| Molecular Weight | 190.20 g/mol | Inferred from Formula |
| Canonical SMILES | CC1=C(NCC#N)C=CC=C1C(=O)O | [3] |
Troubleshooting & Experimental Considerations
This section addresses specific issues that may arise during the experimental use of this compound.
Q3: My reaction yield is lower than expected. Could the stability of the starting material be an issue?
A3: Yes, potential degradation is a key factor to consider.
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, converting it to a carboxylic acid or amide. This would alter the compound's reactivity and properties. Ensure your reaction and storage conditions are within a neutral pH range if the nitrile is essential for your synthesis.
-
Incompatible Reagents: Avoid strong oxidizing agents and bases, as these are common incompatibilities for benzoic acid derivatives and could lead to degradation or hazardous reactions.[2]
Q4: I am having difficulty purifying the final product from my reaction mixture. What are some common pitfalls?
A4: Purification challenges often stem from residual catalysts or byproducts. If you are using this compound in a reaction, for instance, a metal-catalyzed cross-coupling, ensure complete removal of the metal catalyst during workup. Recrystallization from a suitable organic solvent like ethanol or acetonitrile is a standard method for purifying similar benzoic acid derivatives.[4] Careful selection of the recrystallization solvent based on the solubility of your desired product versus the impurities is critical.[4]
Q5: Are there specific waste disposal or quenching procedures required due to the cyano- group?
A5: Absolutely. This is a critical safety step. All waste containing this compound should be treated as hazardous.
-
Dedicated Waste Stream: Maintain a separate, clearly labeled hazardous waste container for all solid and liquid waste.
-
Quenching: Before final disposal, any residual reactive material, especially concerning the cyano- group, should be quenched. A common procedure for cyanide-containing waste is to treat it with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert cyanide to the less toxic cyanate.[4] Always perform this in a fume hood and consult your institution's Environmental Health & Safety (EHS) office for specific protocols. [4]
Core Safety Protocols & Procedures
Hierarchy of Controls
The most effective way to manage risk is to use the hierarchy of controls. This framework prioritizes safety measures from most to least effective.
Caption: The hierarchy of controls prioritizes safety strategies.
Step-by-Step Protocol: Weighing and Preparing a Solution
| Step | Action | Rationale (The "Why") |
| 1. Preparation | Don appropriate PPE: chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[5] | To prevent accidental skin/eye exposure to the solid powder, which is an irritant.[1][2] |
| 2. Engineering Control | Conduct all work within a certified chemical fume hood.[6] | To contain any airborne dust and prevent inhalation, which can cause respiratory irritation and potential toxic exposure.[1] |
| 3. Weighing | Use an anti-static weigh boat or glassine paper. Carefully transfer the desired amount of solid using a spatula. Avoid creating dust. | Minimizing dust generation is crucial to prevent inhalation and contamination of the workspace. |
| 4. Dissolution | Place the weigh boat/paper into the receiving flask. Add the solvent slowly, directed at the solid to rinse the container. | Ensures complete transfer of the weighed material and minimizes aerosol generation. |
| 5. Cleanup | Wipe down the spatula and balance area with a damp cloth. Dispose of the cloth and weigh boat as solid hazardous waste. | Prevents cross-contamination and accidental exposure of subsequent users. |
| 6. Storage | Tightly cap the prepared solution. Label the container with the compound name, concentration, solvent, and date. | Proper storage and labeling are essential for safety and experimental integrity. Store in a cool, dry, well-ventilated place.[1] |
Emergency Response Workflow
In the event of an accidental exposure or spill, follow a clear and immediate course of action.
Caption: Workflow for responding to an exposure or spill incident.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][7] Do NOT induce vomiting. Seek immediate medical attention.
References
-
Vector SDS and Chemical Management. (2009, September 22). Safety Data Sheet. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Methylamine. [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzoic Acid Derivatives
Welcome to the technical support center for the HPLC analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, we aim to explain not just the solution but the underlying chemical principles to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with my benzoic acid derivative. What are the most common causes?
Peak tailing, an asymmetry where the peak's trailing edge is elongated, is a common issue when analyzing polar, ionizable compounds like benzoic acid derivatives in reversed-phase HPLC.[1][2] The problem typically stems from more than one retention mechanism occurring simultaneously during the separation.[2][3]
The primary causes can be broadly categorized as:
-
Chemical Interactions: Unwanted secondary interactions between your analyte and the stationary phase, most commonly with residual silanol groups.[4]
-
Mobile Phase Effects: An inappropriate mobile phase pH that is too close to the analyte's pKa, causing the compound to exist in both ionized and non-ionized forms.[5][6]
-
Column Overload: Injecting too much sample mass or volume, which saturates the stationary phase.[4][7]
-
System and Hardware Issues: Problems external to the column, such as dead volume in tubing or fittings, or a contaminated/blocked guard column or frit.[7][8]
The following sections will guide you through diagnosing and resolving each of these potential issues.
Q2: How do I know if secondary interactions with the column are causing the peak tailing?
This is the most frequent cause, especially with standard silica-based C18 columns.[4] The issue arises from residual silanol groups (-Si-OH) on the silica surface that are not covered by the C18 bonded phase.[8][9]
The Mechanism: Benzoic acid derivatives possess polar carboxyl groups. At a mid-range pH (e.g., pH 4-7), the residual silanol groups on the silica surface can become deprotonated (ionized) to form -SiO⁻.[10] Simultaneously, if the pH is above the analyte's pKa (typically ~4.2 for benzoic acid), the analyte becomes an ionized carboxylate (R-COO⁻). However, the key interaction causing tailing for acidic compounds is often with active, un-ionized silanols which can hydrogen bond, or with trace metals on the silica surface which can act as chelating agents.[11][12] These secondary polar interactions create an additional, stronger retention mechanism compared to the primary hydrophobic interaction with the C18 phase, resulting in a delayed elution for a fraction of the analyte molecules and causing a tail.[3][11]
dot
Caption: Primary vs. Secondary Interactions in RP-HPLC.
Solutions & Protocols:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the secondary interactions by controlling the pH. For acidic compounds like benzoic acid derivatives, this means lowering the pH.
-
Use a Modern, End-Capped Column: Columns specifically designed for polar analytes offer superior performance.
-
Recommendation: Select a high-purity, base-deactivated, or end-capped C18 column. End-capping is a process where the manufacturer uses a small, reactive silane (like trimethylchlorosilane) to bond with and block many of the remaining silanol groups, making them inaccessible to the analyte.[5][9][14]
-
-
Add a Competing Agent (Advanced): In some cases, adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can help. TEA, a base, will interact strongly with the active silanol sites, effectively shielding them from your analyte.[8] However, this is an older technique and is often unnecessary with modern high-purity columns.
Q3: My peak shape is highly sensitive to small changes in the mobile phase. Is the pH the problem?
Yes, this is a classic indicator of operating too close to the analyte's pKa.[6][15] For a typical benzoic acid derivative, the pKa of the carboxylic acid group is around 4.2.
The Mechanism: When the mobile phase pH is close to the analyte's pKa, the analyte exists in a mixture of its protonated (neutral, R-COOH) and deprotonated (ionized, R-COO⁻) forms.[6] The neutral form is more hydrophobic and is retained longer by the C18 stationary phase, while the ionized form is more polar and elutes faster.[6][16] This simultaneous existence of two forms during elution leads to significant peak broadening or tailing.[6] For robust and reproducible results, the mobile phase pH should be controlled to ensure the analyte is in a single, predominant ionic state.[17]
Troubleshooting Table: pH Effects on Benzoic Acid (pKa ~4.2) & Silica Column
| Mobile Phase pH | Benzoic Acid State | Silica Silanol State (-SiOH) | Expected Peak Shape | Rationale |
| < 2.5 | Predominantly Neutral (R-COOH) | Predominantly Neutral (-Si-OH) | Good, Symmetrical | Optimal condition. Analyte is in a single, well-retained form. Silanol interactions are suppressed. |
| ~ 4.2 (at pKa) | 50% Neutral, 50% Ionized | Mostly Neutral | Poor, Broad/Tailing | Analyte exists in two forms with different retention times, causing peak distortion.[6] |
| 5.0 - 7.0 | Predominantly Ionized (R-COO⁻) | Increasingly Ionized (-SiO⁻) | Variable, often Tailing | Analyte is less retained. Potential for ionic repulsion from ionized silanols, but also interaction with trace metals.[11] |
| > 8.0 | Fully Ionized (R-COO⁻) | Fully Ionized (-SiO⁻) | Poor | Risk of silica dissolution and rapid column degradation.[11] Not recommended for silica columns. |
Experimental Protocol: Optimizing Mobile Phase pH
-
Determine pKa: Find the pKa of your specific benzoic acid derivative. If unknown, assume a pKa of ~4.2 as a starting point.
-
Rule of Thumb: Adjust the mobile phase pH to be at least 1.5-2 pH units below the analyte's pKa.[18] For a typical benzoic acid, a target pH of ≤ 2.7 is ideal.
-
Buffer Selection: Use a buffer with a pKa close to your target pH. For a pH of 2.7, a phosphate buffer (pKa1 ~2.15) or a formate buffer (pKa ~3.75, but effective in this range) is suitable.
-
Preparation:
-
Prepare the aqueous portion of your mobile phase.
-
Add the buffer concentrate (e.g., potassium phosphate).
-
Adjust the pH using an appropriate acid (e.g., phosphoric acid).
-
Crucially, measure and adjust the pH of the aqueous component before mixing with the organic modifier (e.g., acetonitrile or methanol). [10]
-
-
Test and Verify: Run your analysis and observe the improvement in peak shape.
Q4: Could I be overloading the column? How do I check for that?
Yes, column overload is another common cause of peak distortion, though it often presents as "fronting" (a shark-fin shape), it can also cause tailing.[7][19] Overload occurs when you inject too much analyte mass for the stationary phase to handle, leading to a non-linear relationship between concentration and retention.[4]
Distinguishing Mass vs. Volume Overload:
-
Mass Overload: The concentration of your sample is too high. The stationary phase binding sites become saturated.[4]
-
Volume Overload: You inject too large a volume of a strong sample solvent (a solvent that is a stronger eluent than your mobile phase). This causes the initial band of analyte to spread out on the column.[4]
Protocol: Diagnosing Column Overload
-
The Dilution Test (for Mass Overload):
-
Prepare a 1:10 dilution of your sample using the mobile phase as the diluent.
-
Inject the diluted sample.
-
If the peak shape improves and the tailing factor decreases, you were experiencing mass overload.[19]
-
-
The Injection Volume Test (for Volume Overload):
-
Reduce your injection volume by half (e.g., from 10 µL to 5 µL).
-
If peak shape improves, you may have a volume overload issue or a solvent mismatch problem.
-
Best Practice: Always try to dissolve your sample in the initial mobile phase composition.[8] If your sample requires a stronger solvent for solubility, inject the smallest volume possible.
-
Q5: I've tried adjusting the pH and diluting my sample, but all my peaks are still tailing. What's next?
If all peaks in your chromatogram are tailing, especially the early eluting ones, it strongly suggests a system or hardware problem rather than a chemical one.[7] The issue is likely "extra-column band broadening."
The Mechanism: Extra-column volume refers to any space in the flow path outside of the column itself where your separated analyte bands can spread out and remix.[8] This undoes the separation achieved by the column and leads to broader, tailing peaks.
dot
Caption: Systematic Troubleshooting Workflow for Peak Tailing.
Systematic Hardware Check:
-
Guard Column: If you are using a guard column, remove it and run the analysis again. If the peak shape improves, the guard column is blocked or contaminated and must be replaced.[7]
-
Fittings and Tubing: Improperly seated fittings are a major source of dead volume.
-
Check: Ensure all tubing connections, especially between the injector, column, and detector, are properly swaged and seated. There should be no gap between the end of the tubing and the bottom of the port.
-
Tubing ID: Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to minimize extra-column volume.[5]
-
-
Column Inlet Frit: Over time, the inlet frit of the analytical column can become blocked with particulate matter from the sample or mobile phase.
-
Action: Try backflushing the column according to the manufacturer's instructions.[7] If this fails, the column may need to be replaced.
-
-
Column Void: A physical void or channel can form at the head of the column bed due to packing settling or high pH dissolving the silica. This will cause severe tailing for all peaks.[7]
-
Diagnosis: This is a catastrophic column failure. The only solution is to replace the column.[8]
-
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]
-
Common Causes Of Peak Tailing in Chromatography - Alwsci. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Overload or Minor Peak? | LCGC International. [Link]
-
The Role of End-Capping in RP - Phenomenex. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
Unveiling the Secrets of Silica in HPLC Columns - uHPLCs Class - YouTube. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. labcompare.com [labcompare.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
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- 16. chromatographytoday.com [chromatographytoday.com]
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- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Removal of catalyst residues from 3-(Cyanomethylamino)-2-methylbenzoic acid
Topic: Efficient Removal of Catalyst Residues from 3-(Cyanomethylamino)-2-methylbenzoic acid
Introduction: The Challenge of Purity in Pharmaceutical Intermediates
The synthesis of complex active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, frequently relies on transition-metal catalysis. The N-alkylation step, likely employing a palladium-based catalyst, is efficient but introduces a critical challenge: the removal of residual metal to levels that satisfy stringent regulatory standards.[1] These metal impurities offer no therapeutic benefit and can pose a direct toxicological risk to patients.[2] Furthermore, they can compromise drug stability and interfere with downstream synthetic transformations.[3]
The structure of this compound presents a specific purification challenge. The molecule contains both a carboxylic acid and a secondary amine/nitrile moiety, which can act as ligands, chelating to the residual palladium catalyst. This strong interaction can render standard purification methods like simple crystallization or filtration less effective, trapping the metal within the product matrix.[4]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of catalyst removal for this specific compound. It offers a series of frequently asked questions, in-depth troubleshooting protocols, and validated experimental procedures to ensure the final product meets the highest standards of purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst residues I should expect and what are the regulatory limits?
A1: For C-N bond formation reactions such as the synthesis of this compound, palladium (Pd) is the most common catalyst employed.[5] Regulatory bodies, through the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities, have established strict limits for such residues in final drug products.[6][7] Palladium is classified based on its toxicity and the route of administration. These limits are defined by the Permitted Daily Exposure (PDE), which is used to calculate the acceptable concentration in the API.[8]
| Element | Class | Oral PDE (µ g/day ) | Concentration Limit (ppm) for 10g/day drug dose |
| Palladium (Pd) | 2B | 100 | 10 |
| Platinum (Pt) | 2B | 100 | 10 |
| Rhodium (Rh) | 2B | 100 | 10 |
| Ruthenium (Ru) | 2B | 100 | 10 |
| Nickel (Ni) | 2A | 200 | 20 |
| Table 1: Selected ICH Q3D elemental impurity limits for common catalysts. The concentration limit is calculated based on the PDE and a hypothetical maximum daily drug dose.[9] |
Q2: Why is it particularly difficult to remove palladium from this compound?
A2: The difficulty arises from the molecule's functional groups. Both the carboxylic acid and the cyanomethylamino group can act as chelating agents, binding tightly to the palladium center. This interaction can keep the palladium soluble in the organic phase during workup or co-crystallize with the product, making its removal by simple physical means challenging.[4] The specific form of the residual palladium (e.g., Pd(0), Pd(II), colloidal nanoparticles) can also vary, further complicating the selection of an optimal removal strategy.[10]
Q3: What are the main methods for removing residual palladium?
A3: There are several established techniques, and often a combination of methods yields the best results. The choice depends on the scale of the reaction, cost, and the required final purity.
| Method | Principle | Advantages | Disadvantages |
| Metal Scavengers | Chemisorption using solid-supported reagents with high affinity for the metal (e.g., thiol, amine, or triazine functionalities).[11] | High selectivity, effective at low concentrations, simple filtration-based removal.[12] | Cost of the scavenger, potential for API loss due to non-specific adsorption. |
| Activated Carbon | Physisorption of the metal onto a high-surface-area carbon matrix. | Low cost, effective for a broad range of palladium species.[13] | Can require high loading, may lead to significant product loss, batch-to-batch variability.[10] |
| Crystallization | The product is crystallized from a solution, leaving impurities behind in the mother liquor. | Cost-effective, scalable, can deliver very high purity. | May be ineffective if the catalyst co-crystallizes with the product; can be solvent and time-intensive.[11] |
| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Highly effective for achieving very low impurity levels. | Not ideal for large-scale production, solvent-intensive, potential for product loss on the column.[14] |
| Table 2: A comparative overview of common palladium removal techniques. |
Q4: How do I accurately measure the level of residual catalyst in my product?
A4: The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15] This technique offers extremely high sensitivity and can accurately measure metal content down to parts-per-billion (ppb) levels.[13] Other methods like Atomic Absorption Spectroscopy (AAS) are also used.[1] For process development and screening of purification methods, faster, semi-quantitative colorimetric or fluorimetric assays can be employed before confirming the final result with ICP-MS.[16]
Troubleshooting Guide
This section addresses common issues encountered during the removal of catalyst residues from this compound.
Problem 1: My palladium levels are still >100 ppm after crystallization.
This common issue suggests strong chelation between your product and the palladium residue, leading to co-crystallization.
Caption: Troubleshooting workflow for high palladium levels.
Causality & Solution:
-
Identify the Palladium Species: If you observe fine black particles, you are likely dealing with insoluble Pd(0). If the solution is colored but clear, it is likely a soluble Pd(II) species.
-
Pre-Treatment: Inconsistent palladium species can lead to poor removal efficiency.[10] A pre-treatment step, such as mild oxidation (e.g., bubbling air through the solution) can convert various palladium species into a more uniform and easily scavenged Pd(II) state.
-
Introduce a Scavenger: Before re-crystallization, dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate) and treat it with a metal scavenger. Thiol-functionalized silica or polymers are particularly effective for palladium due to the favorable soft-soft interaction between sulfur and palladium.[14]
-
Re-crystallize: After removing the scavenger by filtration, proceed with crystallization. This dual approach is often much more effective than either method alone.
Problem 2: I am losing a significant amount of my product during purification with activated carbon.
High product loss is a known drawback of using activated carbon, which can non-selectively adsorb organic molecules.[10]
Causality & Solution:
-
Optimize Carbon Amount: You may be using too much activated carbon. Titrate the amount used, starting with a lower loading (e.g., 5 wt% relative to your product) and increasing only if necessary.
-
Solvent Selection: The choice of solvent is critical. Your product, this compound, has polar functional groups. If you are using a moderately polar solvent, the product may have a high affinity for the carbon surface. Try switching to a more polar solvent in which your product is highly soluble. This will maximize the product's preference for the solution phase over the carbon surface.
-
Consider an Alternative: If product loss remains high, activated carbon may not be suitable. Switch to a more selective method, such as a specialized metal scavenger, which is designed to bind specifically to the metal with minimal product interaction.[12]
Problem 3: My chosen scavenger is not effective.
Scavenger performance can be highly dependent on the reaction conditions and the specific state of the catalyst.
Caption: Competitive binding between the API and scavenger for palladium.
Causality & Solution:
-
Competition from Product: As illustrated above, the carboxylic acid on your product can deprotonate to a carboxylate, which is a competing ligand for the palladium. The scavenger must have a higher binding affinity for palladium than your product does under the chosen conditions.
-
Check the pH: If your solution is basic, the carboxylic acid will be fully deprotonated, making it a very strong ligand for Pd(II). Consider performing the scavenging step under neutral or slightly acidic conditions to reduce the product's chelating ability.
-
Increase Temperature & Time: Scavenging is a chemical reaction. Increasing the temperature (e.g., to 40-60 °C) and reaction time (e.g., 4-12 hours) can significantly improve the kinetics and efficiency of metal removal.
-
Screen Different Scavengers: Not all scavengers are equal. If a thiol-based scavenger is ineffective, consider one with a different functional group, such as trimercaptotriazine (DMT), which is known to be a very high-affinity scavenger for a wide range of palladium species.[10]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is a robust method for selectively removing palladium to low ppm levels.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Acetonitrile) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 3-5 equivalents relative to the initial catalyst loading.
-
Incubation: Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for 4-12 hours. The optimal time should be determined by periodic sampling and analysis.
-
Filtration: Allow the mixture to cool to room temperature. Filter the mixture through a pad of celite or a 0.45 µm filter to completely remove the solid scavenger.
-
Washing: Wash the filter cake with a small portion of the fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis by ICP-MS to confirm that the desired purity level has been achieved.[15]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective but potentially less selective alternative.
-
Dissolution: Dissolve the crude product in an appropriate polar solvent (e.g., Methanol, Ethanol) where the product has very high solubility.
-
Carbon Addition: Add powdered activated carbon (10-20 wt% relative to the crude product) to the solution.
-
Incubation: Stir the slurry vigorously at room temperature or slightly elevated temperature for 2-6 hours.
-
Hot Filtration: While the solution is still warm (if heated), filter it through a thick pad of celite to remove the activated carbon. Hot filtration is crucial to prevent the product from crystallizing out on the filter.
-
Washing: Wash the celite pad with hot solvent to recover any adsorbed product.
-
Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the final product for palladium content via ICP-MS.[13]
References
-
ICH. (2022). ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]
-
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]
-
QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions.
-
Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Link]
- Pucheault, M., et al. (2015). Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols.
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- 1. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
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- 11. arborassays.com [arborassays.com]
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- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 3-(Cyanomethylamino)-2-methylbenzoic Acid in Heterocyclic Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of medicinal chemistry, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Substituted anthranilic acids are a cornerstone in the synthesis of a multitude of heterocyclic systems, including the privileged quinazolinone and benzodiazepine scaffolds. Among these, 3-(Cyanomethylamino)-2-methylbenzoic acid presents a unique structural motif with latent reactivity poised for strategic exploitation.
This guide offers an in-depth technical comparison of this compound with other cyanomethylamino-substituted benzoic acids. We will delve into its synthesis, explore its potential in key synthetic transformations, and provide a comparative analysis of its reactivity, supported by established chemical principles and experimental data from analogous systems.
The Synthetic Utility of Cyanomethylamino Benzoic Acids
The cyanomethylamino moiety, -NHCH₂CN, is a versatile functional group. The secondary amine can act as a nucleophile or a directing group, while the nitrile is susceptible to hydrolysis, reduction, or participation in cyclization reactions. When appended to a benzoic acid scaffold, this combination of functionalities creates a powerful synthon for the construction of fused heterocyclic systems. The relative positions of the carboxylic acid, the cyanomethylamino group, and other substituents on the aromatic ring profoundly influence the molecule's reactivity and the types of structures it can form.
Synthesis of this compound: A Step-by-Step Protocol
A robust and scalable synthesis of this compound is crucial for its application. While direct experimental data for this specific molecule is not extensively published in comparative studies, a highly plausible and efficient synthetic route can be constructed from well-established transformations. The synthesis logically starts from 3-nitro-2-methylbenzoic acid.
Experimental Protocol
Step 1: Reduction of 3-Nitro-2-methylbenzoic Acid to 3-Amino-2-methylbenzoic Acid
This step involves the catalytic hydrogenation of the nitro group to an amine.
-
Reagents & Equipment:
-
3-Nitro-2-methylbenzoic acid (1.0 eq)
-
Palladium on carbon (5% Pd/C, 0.05 eq)
-
Ethyl acetate (solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Two-necked round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve 3-nitro-2-methylbenzoic acid in ethyl acetate in the round-bottom flask.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) for 12-16 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Evaporate the solvent from the combined filtrates under reduced pressure to yield 3-amino-2-methylbenzoic acid, which can be purified by recrystallization. A typical yield for this type of reduction is high, often exceeding 90%.[1][2]
-
Step 2: N-Cyanomethylation of 3-Amino-2-methylbenzoic Acid
This step introduces the cyanomethyl group via nucleophilic substitution.
-
Reagents & Equipment:
-
3-Amino-2-methylbenzoic acid (1.0 eq)
-
Chloroacetonitrile (1.1 eq)[3]
-
A non-nucleophilic base (e.g., Sodium bicarbonate or Diisopropylethylamine, 2.5 eq)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve 3-amino-2-methylbenzoic acid in DMF in the round-bottom flask.
-
Add the base to the solution and stir.
-
Slowly add chloroacetonitrile to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol/water.
-
Comparative Performance in Synthesis: A Focus on Cyclization Reactions
The primary synthetic application of N-substituted anthranilic acids is in the formation of heterocycles. The cyanomethylamino group in this compound offers a unique handle for intramolecular cyclization reactions.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of compounds with a broad spectrum of biological activities.[4][5][6][7][8] The synthesis often involves the cyclization of an N-acylated anthranilic acid. For this compound, this would typically involve an initial acylation of the secondary amine followed by an intramolecular cyclization.
DOT Diagram: Proposed Synthesis of a Quinazolinone Derivative
Caption: Proposed workflow for quinazolinone synthesis.
Comparative Analysis with Isomeric Cyanomethylamino Benzoic Acids
The performance of this compound in synthesis is best understood by comparing it to its hypothetical isomers where the substituents are in different positions.
| Compound | Key Structural Feature | Expected Reactivity in Cyclization | Rationale |
| This compound | ortho-methyl group to the carboxylic acid and meta to the amino group. | Moderate to Good. The ortho-methyl group may sterically hinder the approach to the carboxylic acid, potentially requiring more forcing conditions for cyclization. However, it can also induce a favorable conformation for ring closure. | Steric hindrance from the ortho-methyl group is the dominant factor influencing the reactivity of the adjacent carboxylic acid. |
| 4-(Cyanomethylamino)-2-methylbenzoic acid | para-amino and ortho-methyl to the carboxylic acid. | Potentially Lower. The ortho-methyl group still provides steric hindrance. The para-position of the amino group has a less direct electronic influence on the carboxyl group compared to an ortho or meta position. | Similar steric hindrance to the target compound but different electronic effects. |
| 5-(Cyanomethylamino)-2-methylbenzoic acid | meta-amino and meta-methyl to the carboxylic acid. | Potentially Higher. The absence of an ortho substituent reduces steric hindrance around the carboxylic acid, likely leading to faster reaction rates under milder conditions. | Reduced steric hindrance at the reaction centers (amino and carboxyl groups) would be the primary driver for enhanced reactivity. |
| 2-(Cyanomethylamino)-benzoic acid (N-cyanomethylanthranilic acid) | No methyl substituent. | High. This is the parent, unhindered system. It is expected to be the most reactive in cyclizations involving the carboxylic acid and the amino group due to minimal steric hindrance. | Serves as the baseline for assessing the steric and electronic effects of the methyl group in the other isomers. |
Mechanistic Insights: The Role of the Ortho-Methyl Group
The presence of the methyl group at the 2-position in this compound is not a passive feature. It exerts significant steric and electronic effects that dictate the molecule's reactivity.
-
Steric Hindrance: The primary effect of the ortho-methyl group is steric hindrance. This can impede the approach of reagents to the adjacent carboxylic acid group. For reactions like esterification or amide bond formation, which are often precursors to cyclization, this steric bulk may necessitate higher temperatures, longer reaction times, or the use of more potent activating agents compared to its less hindered isomers.
-
Conformational Lock: The steric clash between the ortho-methyl group and the carboxylic acid can restrict the free rotation of the C-C bond connecting the carboxyl group to the aromatic ring. This may "lock" the molecule into a conformation that is either more or less favorable for a subsequent intramolecular cyclization onto the cyanomethylamino group.
DOT Diagram: Steric Hindrance by the Ortho-Methyl Group
Caption: Steric effect of the ortho-methyl group.
Conclusion and Future Outlook
This compound is a valuable building block for heterocyclic synthesis, albeit one whose reactivity is carefully modulated by its substitution pattern. While direct comparative data is sparse, fundamental principles of organic chemistry allow for a robust prediction of its synthetic performance. The ortho-methyl group introduces steric challenges that must be considered in reaction design, but it also offers a handle for controlling regioselectivity and potentially influencing the conformational preferences of the molecule.
For researchers in drug discovery, the subtle differences in reactivity between this and other cyanomethylamino benzoic acid isomers can be exploited to fine-tune synthetic routes and access a diverse range of novel heterocyclic compounds. Future work in this area should focus on direct experimental comparisons of these isomers in standardized reaction conditions to quantify the steric and electronic effects discussed in this guide. Such data would be invaluable for the rational design of synthetic strategies targeting complex, biologically active molecules.
References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 19, 2026, from [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]
-
Synthesis of quinazolinone derivatives 3a‐o strating from anthranilic acid and ary1 isothiocyanates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Novel 3-cyano methyl benzoate preparing method. (n.d.). Google Patents.
- Novel 3-cyano methyl benzoate preparing method. (n.d.). Google Patents.
- Method for preparing 3-amino-2-methyl benzoic acid. (n.d.). Google Patents.
- Preparation method of 3-methyl-2-aminobenzoic acid. (n.d.). Google Patents.
-
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.). Justia Patents. Retrieved January 19, 2026, from [Link]
-
chloroacetonitrile. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Efficacy of N-Substituted Anthranilic Acid Derivatives as Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: A Comparative Guide
Introduction: The Rationale for Targeting Aldo-Keto Reductase 1C3 and the Promise of Anthranilic Acid Scaffolds
In the landscape of modern drug discovery, particularly in oncology, the identification of novel therapeutic targets and the development of selective inhibitors are paramount. One such target that has garnered significant attention is Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. This enzyme is a critical node in the biosynthesis of potent androgens and estrogens and plays a significant role in prostaglandin metabolism.[1][2] Upregulation of AKR1C3 has been implicated in the progression of hormone-dependent malignancies, including castration-resistant prostate cancer (CRPC) and breast cancer, as well as in acute myeloid leukemia (AML).[1][2] Furthermore, elevated AKR1C3 levels have been linked to the development of resistance to established cancer therapies.[3][4]
The core chemical structure of 3-(cyanomethylamino)-2-methylbenzoic acid, an N-substituted aminobenzoic acid, provides a foundational interest in exploring similarly structured molecules as enzyme inhibitors. While direct inhibitory data on this specific molecule is not extensively available in the public domain, a closely related and well-studied class of compounds, N-substituted anthranilic acid (2-aminobenzoic acid) derivatives, has shown significant promise as inhibitors of AKR1C3.[5] This guide, therefore, provides a comprehensive comparison of the efficacy of these N-substituted anthranilic acid derivatives against AKR1C3, contextualized against other known inhibitors. We will delve into the mechanistic underpinnings of this inhibition, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering researchers and drug development professionals a thorough resource for advancing their work in this area.
The Multifaceted Role of AKR1C3 in Cancer Pathophysiology
AKR1C3 is a member of the aldo-keto reductase superfamily and exhibits broad substrate specificity. Its primary roles in cancer progression are twofold:
-
Steroid Hormone Synthesis: In castration-resistant prostate cancer, AKR1C3 is a key enzyme in the intratumoral synthesis of potent androgens like testosterone and dihydrotestosterone (DHT) from weaker precursors.[1][2] This intracrine androgen production can reactivate the androgen receptor (AR) signaling pathway, driving tumor growth despite androgen deprivation therapies.[6][7] Similarly, in breast cancer, AKR1C3 can contribute to the local production of estrogens, fueling the proliferation of estrogen receptor-positive (ER+) cells.[1][8]
-
Prostaglandin Metabolism: AKR1C3 catalyzes the reduction of prostaglandin D2 (PGD2) to 9α,11β-prostaglandin F2α (PGF2α) and prostaglandin H2 (PGH2) to PGF2α.[1][9] PGF2α is a ligand for the prostaglandin F receptor (FP receptor), which, upon activation, can trigger pro-proliferative signaling cascades such as the MAPK and PI3K/Akt pathways.[8][9] By shunting PGD2 towards PGF2α, AKR1C3 also depletes the pool of PGD2 available to be converted into anti-proliferative and pro-differentiative prostaglandins like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a ligand for PPARγ.[1]
The inhibition of AKR1C3, therefore, presents a multi-pronged therapeutic strategy to simultaneously suppress oncogenic steroid signaling and pro-proliferative prostaglandin pathways.
Below is a diagram illustrating the key signaling pathways influenced by AKR1C3.
Caption: AKR1C3 signaling pathways in cancer.
Comparative Efficacy of AKR1C3 Inhibitors
The inhibitory potential of N-substituted anthranilic acid derivatives against AKR1C3 has been evaluated in numerous studies. For a comprehensive comparison, their performance is benchmarked against indomethacin and flufenamic acid, two non-steroidal anti-inflammatory drugs (NSAIDs) that are also known to inhibit AKR1C3.
| Compound Class | Specific Derivative | AKR1C3 IC50 (µM) | Selectivity Notes | Reference(s) |
| N-Benzoyl Anthranilic Acids | Compound 10 (3-hydroxy-N-(4-methylbenzoyl)anthranilic acid) | 0.31 | Selective for AKR1C3 over AKR1C1, AKR1C2, and AKR1C4. | [5] |
| Compound 13 (N-(3-hydroxybenzoyl)-5-bromoanthranilic acid) | 0.35 | >280-fold selective for AKR1C3 over AKR1C1 and >180-fold over AKR1C2. | [5] | |
| N-Phenyl Anthranilic Acids | Flufenamic Acid | ~0.2 | Also inhibits other AKR1C isoforms and COX enzymes. | [10] |
| Meclofenamic Acid | 0.7 | Also inhibits other AKR1C isoforms and COX enzymes. | [11] | |
| Mefenamic Acid | 0.3 | Also inhibits other AKR1C isoforms and COX enzymes. | [11] | |
| NSAID (Indole Acetic Acid) | Indomethacin | 7.35 | Weakly selective against AKR1C2. Potent COX inhibitor. | [12][13] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that the N-substituted anthranilic acid scaffold is a potent pharmacophore for AKR1C3 inhibition. Key SAR insights include:
-
N-Acyl vs. N-Aryl Substitution: Both N-benzoyl and N-phenyl substitutions yield potent inhibitors.
-
Substitution on the N-Benzoyl Ring: A hydroxyl group at the meta-position of the N-benzoyl ring appears to be crucial for selective AKR1C3 inhibition.[5]
-
The Carboxylic Acid Moiety: The free carboxylic acid group on the anthranilic acid ring is a key interacting feature, likely forming hydrogen bonds with active site residues like Tyr-55 and His-117.[10][12] Esterification of this group leads to a significant loss of potency.[12]
The selectivity of the N-benzoyl derivatives over other AKR1C isoforms and cyclooxygenase (COX) enzymes makes them particularly attractive as lead compounds for cancer therapeutics, as they are less likely to have the gastrointestinal side effects associated with traditional NSAIDs.[12]
Experimental Protocol: In Vitro AKR1C3 Inhibition Assay
The following protocol provides a standardized method for assessing the inhibitory activity of compounds against recombinant human AKR1C3. This assay is based on monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the enzyme-catalyzed reduction of a substrate.
Workflow Diagram:
Caption: Workflow for the AKR1C3 enzyme inhibition assay.
Materials and Reagents:
-
Recombinant Human AKR1C3 Enzyme
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
S-tetralol (or other suitable substrate like 9,10-phenanthrenequinone)
-
Test Compounds and Reference Inhibitor (e.g., Indomethacin)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of S-tetralol in DMSO.
-
Prepare stock solutions of test compounds and the reference inhibitor in DMSO at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
Recombinant AKR1C3 enzyme (final concentration ~95 nM)[14]
-
Test compound or reference inhibitor at desired final concentrations (ensure final DMSO concentration is consistent across all wells, typically ≤ 2%). For control wells, add an equivalent volume of DMSO.
-
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
To initiate the enzymatic reaction, add a mixture of NADPH (final concentration ~200 µM) and S-tetralol (final concentration at its Km value, e.g., ~165 µM for AKR1C3) to each well.[14]
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of decrease in absorbance is proportional to the rate of NADPH consumption and thus, the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion and Future Directions
N-substituted anthranilic acid derivatives represent a promising class of selective and potent inhibitors of AKR1C3. Their ability to target a key enzyme in both steroid and prostaglandin synthesis pathways makes them highly relevant for the development of novel therapeutics for hormone-dependent cancers and malignancies exhibiting therapy resistance. The comparative data presented herein demonstrates their superior selectivity profile over established NSAID inhibitors like indomethacin.
Future research should focus on optimizing the N-substituted anthranilic acid scaffold to further enhance potency and selectivity. In vivo studies in relevant cancer models are a critical next step to validate the therapeutic potential of these compounds. Furthermore, exploring the synergistic effects of these novel AKR1C3 inhibitors in combination with existing anti-cancer agents could open up new avenues for overcoming drug resistance and improving patient outcomes. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers to rigorously evaluate the next generation of AKR1C3 inhibitors.
References
-
Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. PMC. [Link]
-
Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. NIH. [Link]
-
Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. PMC. [Link]
-
N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. PMC. [Link]
-
Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. ACS Publications. [Link]
-
Roles of AKR1C3 in malignancy. PMC. [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. PMC. [Link]
-
AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. PubMed Central. [Link]
-
Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. PLOS One. [Link]
-
Molecular structures, systematic names, and IC50 values against AKR1C3... ResearchGate. [Link]
-
Overview of the major pathways for AKR1C3's action on tumor cells. ResearchGate. [Link]
-
The role of AKR1C3 in hormone-dependent tumors progression. ResearchGate. [Link]
-
Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. PMC. [Link]
-
Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator That Promotes Prostate Cancer Growth. PubMed. [Link]
-
Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. NIH. [Link]
-
The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. NIH. [Link]
-
Nonsteroidal anti-inflammatory drugs and their analogues as inhibitors of aldo-keto reductase AKR1C3: new lead compounds for the development of anticancer agents. PubMed. [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers. [Link]
-
N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. PubMed. [Link]
-
Inhibition of AKR1C3 with indomethacin downregulates Myc pathway and... ResearchGate. [Link]
-
Indomethacin to inhibit AKR1C3 intracrine androgen production and sensitizes prostate cancer (PCa) to enzalutamide. ASCO Publications. [Link]
-
8644 - Gene ResultAKR1C3 aldo-keto reductase family 1 member C3 [ (human)]. NCBI. [Link]
-
IC50 values for the inhibitory effects of fenamates on aldo‐keto... ResearchGate. [Link]
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A Comparative In Vitro Analysis of 3-(Cyanomethylamino)-2-methylbenzoic Acid: Benchmarking Against Established Anti-inflammatory and Cytotoxic Standards
This guide provides a comprehensive framework for evaluating the in vitro biological activities of the novel compound, 3-(Cyanomethylamino)-2-methylbenzoic acid. Given the structural motifs present in this molecule, namely the benzoic acid core and the cyanomethylamino group, this document outlines a scientifically rigorous approach to compare its potential anti-inflammatory and cytotoxic effects against well-established standards in the field. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.
The rationale for investigating these specific biological activities stems from the known pharmacological properties of related chemical classes. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties[1][2][3]. The introduction of an aminomethyl moiety could further potentiate these effects or introduce new ones, such as cytotoxic activity against cancer cell lines, a characteristic observed in some cyanomethylamino compounds[4]. Therefore, a direct comparison with standard drugs in relevant in vitro assays is crucial for elucidating the therapeutic potential of this compound.
Comparative Framework: Selection of Standards
To provide a meaningful assessment of the biological activity of this compound, a careful selection of standard (reference) compounds is paramount.
-
For Anti-Inflammatory Activity: Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), will be used as the primary standard.[5] Its well-characterized mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, provides a robust benchmark for comparison.
-
For Cytotoxic Activity: 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, will serve as the positive control.[4][6] Its established cytotoxicity against a range of cancer cell lines makes it an ideal standard for evaluating the potential anticancer effects of the test compound.
Experimental Design: A Multi-faceted In Vitro Approach
The following sections detail the experimental protocols for a comprehensive in vitro evaluation of this compound.
The anti-inflammatory potential will be investigated through a series of assays targeting key events in the inflammatory cascade.
a) Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay provides a preliminary indication of a compound's ability to stabilize proteins and prevent denaturation.
Experimental Protocol:
-
Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare various concentrations of this compound and Diclofenac (standard) in dimethyl sulfoxide (DMSO).
-
To 2.8 ml of the BSA solution, add 0.2 ml of the test compound or standard at different concentrations.
-
A control group will consist of 2.8 ml of BSA solution and 0.2 ml of DMSO.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
b) Cyclooxygenase (COX) Inhibition Assay
This assay will determine if the anti-inflammatory activity of the test compound is mediated through the inhibition of COX enzymes, the primary targets of NSAIDs.[7]
Experimental Protocol:
-
Utilize a commercially available COX (ovine or human) inhibitor screening assay kit.
-
The assay typically measures the peroxidase activity of COX in a colorimetric format.
-
Prepare various concentrations of this compound and Diclofenac.
-
Follow the manufacturer's protocol for the incubation of the enzyme with the test compounds and the subsequent addition of arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Calculate the percentage of COX inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
The cytotoxic potential of this compound will be assessed against a panel of human cancer cell lines.
a) Cell Lines and Culture
A selection of well-characterized human cancer cell lines will be used, for instance:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
A non-cancerous cell line (e.g., HEK293) will be included to assess selectivity.[8]
Cells will be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
b) MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Experimental Protocol:
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and 5-Fluorouracil (standard) for 48 or 72 hours. A vehicle control (DMSO) will also be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (concentration that inhibits 50% of cell growth) will be determined from the dose-response curves.
Data Presentation and Interpretation
The quantitative data from the in vitro assays will be summarized in the following tables for clear and objective comparison.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Inhibition of Protein Denaturation (%) at 100 µg/mL | COX-2 Inhibition IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Diclofenac (Standard) | Hypothetical Value | Hypothetical Value |
Table 2: Comparative Cytotoxic Activity (IC50 in µM)
| Compound | MCF-7 | A549 | HeLa | HEK293 (Non-cancerous) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5-Fluorouracil (Standard) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualizing the Experimental Workflow and Potential Mechanisms
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Overall experimental workflow for the in vitro biological evaluation.
Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial in vitro characterization of this compound. The comparative data generated from these assays will provide valuable insights into its potential as an anti-inflammatory or cytotoxic agent. Positive and selective activity in these initial screens would warrant further investigation, including more detailed mechanistic studies, evaluation in additional cell lines, and eventual progression to in vivo models. The self-validating nature of comparing a novel compound to established standards ensures the reliability and interpretability of the results, paving the way for informed decisions in the drug discovery and development pipeline.
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A Comparative Analysis of the Cytotoxic Profiles of 3-(Cyanomethylamino)-2-methylbenzoic acid and Its Synthetic Precursors
In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides a comparative analysis of the potential cytotoxicity of 3-(Cyanomethylamino)-2-methylbenzoic acid, a novel compound with limited publicly available toxicity data, and its likely synthetic precursors. By examining the known cytotoxic effects of its constituent molecular building blocks, we can extrapolate a foundational understanding of the potential biological impact of the final compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel chemical entities.
Introduction to this compound and Its Precursors
This compound is a structurally distinct molecule for which detailed cytotoxicological data is not yet widely available. However, based on standard principles of organic synthesis, its structure suggests a likely synthetic route originating from two key precursors: 2-Amino-3-methylbenzoic acid and a cyanomethylating agent , likely derived from chloroacetic acid .
2-Amino-3-methylbenzoic acid , an anthranilic acid derivative, serves as the core aromatic scaffold. Anthranilic acid and its analogues are known to possess a range of biological activities, and their derivatives have been investigated for various therapeutic applications, including as anti-inflammatory and anticancer agents.[1][2] The cytotoxicity of anthranilic acid derivatives can be influenced by the nature and position of their substituents.[3]
Chloroacetic acid is a reactive haloacetic acid and a common industrial chemical.[4] It is a precursor for various chemical syntheses and is known to be corrosive and exhibit systemic toxicity. Studies have shown that chloroacetic acid can induce cytotoxicity and trigger apoptosis in neuronal cells through pathways involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[5]
Given the known toxicities of these precursors, it is crucial to experimentally determine the cytotoxic profile of the final compound, this compound, to ascertain whether the synthetic modification results in an attenuated, maintained, or potentiated cytotoxic effect.
Experimental Design for Comparative Cytotoxicity Assessment
To objectively compare the cytotoxicity of this compound and its precursors, a well-designed set of in vitro assays is essential. The following experimental workflow provides a robust framework for such an investigation.
Caption: A generalized workflow for in vitro comparative cytotoxicity testing.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Cell Culture and Seeding
-
Cell Line Selection: Choose appropriate human cell lines for the study. For general cytotoxicity screening, a panel including a cancer cell line (e.g., HeLa or A549) and a normal cell line (e.g., human dermal fibroblasts) is recommended to assess for potential selective toxicity.
-
Cell Maintenance: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Once the cells reach 80-90% confluency, detach them using trypsin-EDTA. Perform a cell count and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well). Allow the cells to adhere and grow for 24 hours before treatment.
Compound Treatment
-
Stock Solutions: Prepare high-concentration stock solutions of this compound, 2-Amino-3-methylbenzoic acid, and chloroacetic acid in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solutions in the appropriate cell culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Cell Treatment: Remove the old medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plates for a defined period, typically 24 or 48 hours.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.[7][8]
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released in each treatment group and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Comparative Data Presentation
The results from the cytotoxicity assays should be compiled into a clear and concise table to facilitate comparison. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound that reduces cell viability by 50%, is a standard metric for comparing cytotoxicity.
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HeLa | MTT | 24 | TBD |
| LDH | 24 | TBD | ||
| 2-Amino-3-methylbenzoic acid | HeLa | MTT | 24 | TBD |
| LDH | 24 | TBD | ||
| Chloroacetic acid | HeLa | MTT | 24 | TBD |
| LDH | 24 | TBD |
TBD: To Be Determined through experimentation.
Potential Mechanisms of Cytotoxicity
The cytotoxicity of a compound can be mediated by various mechanisms, including the induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), or autophagy.[7] Drug-induced toxicity can also arise from the production of reactive metabolites, inhibition of essential enzymes, or disruption of cellular signaling pathways.[9][10]
Caption: Potential mechanisms of drug-induced cytotoxicity.
Based on the known properties of its precursors, the cytotoxicity of this compound could potentially involve:
-
Induction of Oxidative Stress: Similar to chloroacetic acid, the compound or its metabolites might lead to the generation of ROS, causing cellular damage.[5]
-
Mitochondrial Dysfunction: Many cytotoxic compounds interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[11]
-
Interaction with Cellular Macromolecules: The reactivity of the cyanomethylamino group could lead to interactions with proteins or nucleic acids, disrupting their function.[12]
Further mechanistic studies, such as apoptosis assays (e.g., caspase activity assays, Annexin V staining) and ROS detection assays, would be necessary to elucidate the precise mechanisms of action.
Conclusion
While direct experimental data on the cytotoxicity of this compound is currently lacking, a comparative analysis of its likely synthetic precursors, 2-Amino-3-methylbenzoic acid and chloroacetic acid, provides a valuable starting point for its toxicological assessment. The experimental framework and detailed protocols provided in this guide offer a robust approach for researchers to systematically evaluate and compare the cytotoxic profiles of this novel compound and its precursors. Such studies are indispensable for making informed decisions in the early stages of drug discovery and development.
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Hossain, M., & Rahman, M. (2022). Cytotoxic derivatives of dichloroacetic acid and some metal complexes. Archiv der Pharmazie, 355(11), e2200236. [Link]
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Prachayasittikul, V., et al. (2013). Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-778. [Link]
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Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lettre, 16, 15-16. [Link]
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Wang, Y., et al. (2021). Cytotoxicity, crosslinking and biological activity of three mitomycins. Frontiers in Chemistry, 9, 730691. [Link]
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Chen, Y. J., et al. (2015). Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway. Chemico-Biological Interactions, 225, 1-12. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(Cyanomethylamino)-2-methylbenzoic acid
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-(Cyanomethylamino)-2-methylbenzoic acid, a novel small molecule with potential applications in pharmaceutical development. As the rigorous and accurate determination of drug substances is paramount for ensuring safety and efficacy, this document details the validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles, experimental protocols, and validation data are presented to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.
The Importance of Method Validation
Analytical method validation is a critical process in drug development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) has established guidelines (Q2(R1)) that outline the validation characteristics required for analytical procedures. These include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. A properly validated method ensures the reliability, consistency, and accuracy of the data generated.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, we will compare a widely accessible and robust method, HPLC-UV, with a highly sensitive and selective method, LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a powerful technique for separating components in a mixture. When coupled with a UV detector, it allows for the quantification of compounds that absorb ultraviolet light. Given the aromatic ring structure in this compound, UV detection is a suitable approach.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for small polar molecules.
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set at the absorption maximum of this compound, determined by a UV scan.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, tissue homogenate, formulation). A protein precipitation or solid-phase extraction may be necessary.
The validation of the HPLC-UV method would involve assessing the following parameters according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is assessed by a series of at least five concentrations. The correlation coefficient (r²) should ideally be >0.99.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying analytes at very low concentrations.
1. Instrumentation and Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a gradient elution of formic acid in water and acetonitrile is a good starting point.
-
Flow Rate: A lower flow rate (e.g., 0.4 mL/min) is often used with LC-MS/MS.
2. Mass Spectrometry Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on which provides a better signal for the analyte.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor a specific precursor ion to product ion transition for the analyte and an internal standard. This provides high selectivity.
3. Standard and Sample Preparation:
-
The preparation of standards and samples is similar to the HPLC-UV method, but an internal standard is typically added to all samples and standards to improve accuracy and precision.
The validation of an LC-MS/MS method follows similar principles to HPLC-UV but with some additional considerations, particularly regarding matrix effects. The FDA and European Medicines Agency (EMA) provide specific guidance on the validation of bioanalytical methods.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, this is demonstrated by the absence of interfering signals at the retention time and MRM transition of the analyte in blank matrix samples.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Carryover: The appearance of an analyte signal in a blank sample that is injected after a high-concentration sample.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Moderate to High | Very High |
| Sensitivity (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | Typically 95-105% | Typically 90-110% |
| Precision (% RSD) | <5% | <15% |
| Cost | Lower | Higher |
| Throughput | Moderate | High (with fast LC methods) |
| Robustness | High | Moderate |
Diagrams
Caption: Workflow for analytical method validation.
Caption: Comparison of HPLC-UV and LC-MS/MS.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound.
-
HPLC-UV is a robust and cost-effective method that is well-suited for routine analysis in a quality control setting, especially when high sensitivity is not required. Its simplicity and reliability make it an excellent choice for analyzing bulk drug substances and formulated products.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, where the analyte is present at low concentrations and the sample matrix is complex. The high selectivity of MRM minimizes the risk of interference from endogenous components.
The selection of the most appropriate method should be based on a thorough consideration of the specific analytical requirements, including the nature of the sample, the expected concentration range of the analyte, and the available instrumentation. Regardless of the method chosen, a comprehensive validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and accurate data.
References
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
A Senior Application Scientist's Guide: HPLC-UV vs. LC-MS/MS for the Analysis of 3-(Cyanomethylamino)-2-methylbenzoic acid
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount. 3-(Cyanomethylamino)-2-methylbenzoic acid, a molecule of interest in synthetic chemistry, presents a common analytical challenge. The choice of analytical methodology is a critical decision that directly impacts data quality, development timelines, and regulatory compliance. This guide provides an in-depth, objective comparison of two cornerstone techniques in analytical chemistry—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this specific compound. Our discussion is grounded in fundamental principles and supported by practical, field-proven insights to empower researchers in making an informed decision.
Foundational Principles: A Tale of Two Detectors
At their core, both HPLC-UV and LC-MS/MS utilize the same powerful separation engine: High-Performance Liquid Chromatography. The fundamental difference, and the source of their distinct capabilities, lies in how they detect and identify the molecule of interest after it has been separated.
HPLC-UV: The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent).[1] Following this separation, the HPLC-UV detector leverages the principle of UV-Visible spectroscopy. Many organic molecules, including this compound which possesses a chromophore, absorb light in the ultraviolet spectrum.[2] According to the Beer-Lambert Law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte passing through the detector's flow cell.[3] This makes HPLC-UV an exceptionally robust, reliable, and cost-effective tool for quantification.[4]
LC-MS/MS: The Pinnacle of Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry (LC-MS) elevates the detection process to a new dimension.[5][6] After chromatographic separation, the analyte is introduced into an ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecules (ions) in the gas phase.[5][7] These ions are then directed into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
The "tandem" in LC-MS/MS refers to the use of multiple mass analysis stages, most commonly in a triple quadrupole (QqQ) instrument.[7]
-
Q1 (Selection): The first quadrupole selects the specific m/z of the parent ion of our target analyte.
-
q2 (Fragmentation): This ion is then fragmented into smaller, characteristic product ions in a collision cell.
-
Q3 (Confirmation): The third quadrupole selects one or more of these specific product ions for detection.
This process, known as Multiple Reaction Monitoring (MRM), provides an extraordinary level of specificity and sensitivity, as it is highly improbable that an interfering compound will have both the same retention time, the same parent mass, and the same fragmentation pattern as the target analyte.[4][8]
Experimental Protocols: A Practical Framework
To provide a tangible comparison, we present detailed, validated methodologies for the analysis of this compound using both techniques. The validation of any analytical procedure is crucial to demonstrate its suitability for the intended purpose, following established guidelines such as ICH Q2(R1).[9][10][11][12]
Workflow Overview
The following diagrams illustrate the typical workflows for both HPLC-UV and LC-MS/MS analyses.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Methodology: HPLC-UV
Objective: To quantify this compound in a relatively clean matrix, such as a drug substance or formulation.
1. Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD).
2. Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: λmax of the analyte (e.g., 254 nm, to be determined experimentally)
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a target concentration of ~10 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Detailed Methodology: LC-MS/MS
Objective: To detect and quantify trace levels of this compound in a complex matrix, such as plasma or a process impurity profile.
1. Instrumentation:
-
Shimadzu Nexera X2 UHPLC system or equivalent, coupled to a Sciex 6500+ QTRAP mass spectrometer with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transition:
-
Analyte MW: 190.19 g/mol ; Protonated Precursor [M+H]⁺: m/z 191.2
-
Q1 (Precursor): 191.2 m/z
-
Q3 (Product): 173.2 m/z (Hypothetical loss of H₂O) -> This would be optimized via infusion experiments.
-
-
Key Parameters: Curtain Gas: 35 psi, Collision Gas: Medium, IonSpray Voltage: 5500 V, Temperature: 500 °C.
4. Sample Preparation:
-
For biological samples, perform protein precipitation by adding 3 parts cold acetonitrile to 1 part plasma.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.
Performance Metrics: A Head-to-Head Comparison
The choice between these two powerful techniques often comes down to a trade-off between performance requirements and operational constraints. The following table summarizes the expected performance characteristics for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Sensitivity | Moderate | Exceptional | LC-MS/MS detects specific mass fragments, resulting in a much lower signal-to-noise ratio for trace amounts. [4][13][14]UV detection is limited by the molar absorptivity of the compound. |
| Limit of Detection (LOD) | ~5-10 ng/mL | ~0.01-0.1 ng/mL | The targeted nature of MRM filters out chemical noise, allowing for the detection of significantly lower concentrations. [8] |
| Selectivity & Specificity | Good | Unparalleled | HPLC-UV relies solely on chromatographic retention time for specificity, making it vulnerable to co-eluting interferences. [8]LC-MS/MS adds two more dimensions of specificity: parent mass and product mass, virtually eliminating interferences. [4][5] |
| Matrix Effects | Low | High | UV detection is generally robust to matrix components that do not co-elute and absorb at the same wavelength. LC-MS/MS is susceptible to ion suppression or enhancement, where matrix components can affect the ionization efficiency of the analyte. |
| Linear Dynamic Range | ~2-3 orders of magnitude | ~4-5 orders of magnitude | The high sensitivity and low background of MS detection typically allow for a wider linear range. |
| Cost (Initial Investment) | Low | High | A complete HPLC-UV system is significantly less expensive than a triple quadrupole mass spectrometer. [4][15] |
| Operational Complexity | Low | High | HPLC-UV is a routine technique requiring minimal specialized training. LC-MS/MS requires expertise in method development, tuning, and troubleshooting of complex instrumentation. [4] |
| Throughput | Moderate | High | UHPLC coupled with MS allows for much faster gradient methods (e.g., 5 minutes vs. 15 minutes), significantly increasing sample throughput. [8] |
Authoritative Recommendation: Selecting the Right Tool for the Job
As a Senior Application Scientist, my guidance is always rooted in the specific analytical question being asked. There is no universally "better" technique; there is only the most appropriate technique for the application.
Choose HPLC-UV when:
-
Assaying High-Concentration Samples: Ideal for potency testing of the main component in a drug substance or final product where concentrations are high (e.g., >0.1 mg/mL).
-
Operating in a Routine QC Environment: Its robustness, ease of use, and lower operating costs make it the workhorse for quality control labs. [4]* Analyzing Simple Matrices: When the sample matrix is clean and the risk of co-eluting, UV-active interferences is low. [14]* Budget and Infrastructure are Primary Constraints: HPLC-UV provides reliable quantitative data without the significant capital investment and facility requirements of mass spectrometry. [15] Choose LC-MS/MS when:
-
Requiring Trace-Level Quantification: This is the gold standard for analyzing low-level impurities, metabolites in biological fluids, or in environmental monitoring, where sensitivity in the ng/mL to pg/mL range is necessary. [8][14]* Analyzing Complex Matrices: For samples like plasma, urine, tissue homogenates, or crude reaction mixtures, the selectivity of MS/MS is non-negotiable to ensure accurate results free from interference. [8]* Needing Definitive Identification: When the goal is not just to quantify but to confirm the identity of a peak, the mass information provided by MS is essential.
-
High Throughput is Critical: In discovery environments or clinical trial sample analysis, the speed of UHPLC-MS/MS allows for the analysis of hundreds of samples per day.
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A Comparative Analysis of the Acidity of 3-(Cyanomethylamino)-2-methylbenzoic Acid and Other Benzoic Acid Derivatives
Introduction
In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its pharmacokinetic profile and therapeutic efficacy. Among these, the ionization constant (pKa) stands out as a critical determinant of a compound's behavior in biological systems. The pKa value dictates the degree of ionization at a given pH, which in turn governs crucial parameters such as solubility, membrane permeability, protein binding, and ultimately, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][2]
Benzoic acid, with its simple aromatic carboxylic acid structure, serves as a foundational scaffold in medicinal chemistry. The acidity of its carboxyl group (pKa ≈ 4.20) can be finely tuned by introducing various substituents to the benzene ring.[3] These modifications alter the electronic environment of the carboxylic acid, thereby influencing its propensity to donate a proton. This guide provides an in-depth comparison of the acidity of a novel derivative, 3-(Cyanomethylamino)-2-methylbenzoic acid, with other well-characterized benzoic acid derivatives. We will explore the underlying principles of electronic and steric effects that govern these differences, supported by experimental data and established methodologies.
Experimental Determination of Acidity: The Potentiometric Titration Method
To ensure the scientific rigor of our comparison, it is essential to employ a precise and reliable method for pKa determination. Potentiometric titration is a cornerstone technique in physical chemistry for this purpose, valued for its accuracy and the wealth of information it provides about a substance's ionization behavior.[4][5][6]
Causality Behind Experimental Choices
The principle of potentiometric titration hinges on monitoring the change in pH of a solution of the analyte (the benzoic acid derivative) as a standardized titrant (typically a strong base like NaOH) is added incrementally.[2][7] The resulting titration curve—a plot of pH versus the volume of titrant added—reveals an inflection point at the equivalence point. Crucially, at the half-equivalence point, the concentrations of the undissociated acid and its conjugate base are equal. At this specific point, the Henderson-Hasselbalch equation simplifies to pH = pKa, allowing for a direct and accurate determination of the ionization constant.[7] We choose this method for its high precision and its ability to handle compounds that may lack a suitable chromophore for spectrophotometric methods.[5]
Detailed Protocol for Potentiometric pKa Determination
-
Preparation of Solutions :
-
Prepare a 1 mM solution of the benzoic acid derivative in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
-
Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions for titration.[2][7]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[7]
-
-
System Calibration :
-
Calibrate the pH meter using at least two standard aqueous buffers (e.g., pH 4.00 and 7.00) to ensure accurate pH measurements.
-
-
Titration Procedure :
-
Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the KCl solution to maintain constant ionic strength.
-
If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2.0) using 0.1 M HCl to ensure the carboxylic acid is fully protonated.
-
Immerse the calibrated pH electrode into the solution.[2]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]
-
Continue the titration well past the equivalence point (identified by a sharp increase in pH).
-
-
Data Analysis :
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point volume (Veq) from the inflection point of the curve (often found by analyzing the first or second derivative of the curve).
-
Calculate the half-equivalence point volume (Veq/2).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the benzoic acid derivative.[7]
-
Workflow Visualization
Caption: Workflow for pKa determination using potentiometric titration.
Comparative Acidity of Benzoic Acid Derivatives
The acidity of a substituted benzoic acid is a direct reflection of the electronic and steric properties of its substituents. The table below presents the pKa values for this compound alongside several key derivatives. A lower pKa value indicates a stronger acid.
| Compound | Structure | Substituents | pKa (in H₂O) | Classification |
| Benzoic Acid | C₆H₅COOH | (Reference) | 4.20[3] | Reference |
| 2-Methylbenzoic Acid | 2-CH₃-C₆H₄COOH | ortho-CH₃ (EDG) | 3.91[8][9] | Stronger Acid |
| 3-Aminobenzoic Acid | 3-NH₂-C₆H₄COOH | meta-NH₂ (EDG) | 4.78[10][11] | Weaker Acid |
| 3-Cyanobenzoic Acid | 3-CN-C₆H₄COOH | meta-CN (EWG) | 3.60[12][13] | Stronger Acid |
| This compound | 3-(NCCH₂NH)-2-CH₃-C₆H₄COOH | ortho-CH₃ (EDG)meta-NHCH₂CN (EWG) | ~3.5 - 3.8 (Estimated) | Stronger Acid |
Discussion: Unraveling Substituent Effects
The variation in pKa values can be rationalized by considering how substituents influence the stability of the carboxylate anion (the conjugate base) formed upon deprotonation. Any factor that stabilizes this anion will shift the equilibrium towards dissociation, resulting in a stronger acid (lower pKa).[14]
Electronic Effects: Induction and Resonance
Substituents exert their influence through two primary electronic mechanisms: the inductive effect and the resonance effect.
-
Electron-Withdrawing Groups (EWGs) : These groups pull electron density away from the benzene ring. This effect delocalizes the negative charge of the carboxylate anion, spreading it over a larger area and thereby stabilizing it.[15][16] This increased stability of the conjugate base makes the parent acid more acidic. The cyano (-CN) group is a potent EWG due to the high electronegativity of nitrogen and its ability to withdraw electrons through both induction and resonance. This is clearly demonstrated by the pKa of 3-cyanobenzoic acid (3.60), which is significantly lower than that of benzoic acid (4.20).[12][13]
-
Electron-Donating Groups (EDGs) : Conversely, these groups push electron density into the benzene ring. This intensifies the negative charge on the carboxylate anion, destabilizing it and making the parent acid less acidic (higher pKa).[15][17] The amino (-NH₂) group is a classic EDG, primarily through its strong resonance effect. This is evident in the pKa of 3-aminobenzoic acid (4.78), which is a weaker acid than benzoic acid.[10][11]
Caption: Influence of EWGs and EDGs on benzoate anion stability.
Steric Effects: The Ortho-Effect
Substituents in the ortho position (adjacent to the carboxyl group) can introduce steric hindrance. The methyl group (-CH₃) is typically considered an EDG. However, in 2-methylbenzoic acid, the pKa (3.91) is lower than that of benzoic acid (4.20), indicating it is a stronger acid.[8][9] This apparent contradiction is explained by the ortho-effect. The steric clash between the bulky methyl group and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization of the undissociated acid form more than it affects the stabilization of the carboxylate anion. The net result is a relative stabilization of the conjugate base, leading to increased acidity.[18]
Integrated Analysis of this compound
We can now predict the acidity of our target molecule by considering the combined influence of its substituents:
-
The ortho-Methyl Group : As established, this group will exert a steric ortho-effect, twisting the carboxyl group and increasing the acidity relative to a non-ortho-substituted analogue. This pushes the pKa lower than 4.2.[9][18]
-
The meta-Cyanomethylamino Group (-NHCH₂CN) : This is a composite substituent. The amino nitrogen is attached to the ring, but its electron-donating resonance effect is significantly diminished by the strongly electron-withdrawing cyanomethyl (-CH₂CN) group attached to it. The inductive pull of the cyano group makes the entire substituent electron-withdrawing in nature. An EWG at the meta position effectively stabilizes the carboxylate anion.
Implications for Researchers and Drug Development
Understanding the principles that govern the acidity of substituted benzoic acids is not merely an academic exercise. For researchers in drug development, this knowledge is a powerful tool for rational drug design. By strategically placing substituents, a medicinal chemist can modulate a molecule's pKa to:
-
Optimize Solubility : Tailor the aqueous solubility at different physiological pH values, such as in the stomach (low pH) or intestines (higher pH).
-
Enhance Permeability : Control the charge state of a molecule to improve its ability to cross biological membranes, including the blood-brain barrier.[1]
-
Modulate Target Binding : Alter the ionization state of a functional group that may be critical for interacting with a biological target.
-
Improve Formulation : Develop stable and effective formulations for drug delivery.
The case of this compound illustrates how multiple substituents can be used to achieve a desired acidity, highlighting the intricate interplay of steric and electronic effects that must be considered in molecular design.
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A Comparative Guide to the Synthetic Efficiency of 3-(Cyanomethylamino)-2-methylbenzoic Acid Production
For professionals in drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. The journey from a promising lead compound to a viable drug candidate is paved with process optimization, where yield, cost, and environmental impact are critical determinants of success. This guide provides an in-depth comparative analysis of plausible synthetic routes for 3-(Cyanomethylamino)-2-methylbenzoic acid, a potential building block in medicinal chemistry. We will benchmark these routes against key performance metrics to provide a clear, data-driven framework for methodological selection.
The Imperative of Synthetic Efficiency
In chemical synthesis, "efficiency" is a multi-faceted concept extending beyond simple reaction yield. A truly efficient process is economical, sustainable, and scalable. To objectively compare different synthetic strategies, we employ a set of established green chemistry metrics.[1]
-
Percent Yield (% Yield): The most traditional metric, it measures the practical output of a reaction against its theoretical maximum.[2] While crucial, it doesn't account for the resources consumed or waste generated. A multi-step synthesis can have high yields for each step but a low overall yield, a phenomenon known as yield erosion.[3]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4] It provides an upfront assessment of a reaction's inherent efficiency before any lab work is done.[4]
-
Reaction Mass Efficiency (RME): This metric provides a more realistic view by incorporating both atom economy and reaction yield, reflecting the actual mass of product relative to the mass of all reactants used.[5]
-
Environmental Factor (E-Factor) & Process Mass Intensity (PMI): Developed by Roger Sheldon and the ACS Green Chemistry Round Table, respectively, these metrics quantify the waste produced.[1][3] The E-Factor is the ratio of the mass of waste to the mass of product, while PMI considers the total mass input (reactants, solvents, workup chemicals) relative to the product mass.[3] Lower values indicate a greener, more efficient process.
This guide will analyze two distinct, plausible synthetic pathways to this compound, benchmarking them using these critical metrics.
Proposed Synthetic Pathways: A Head-to-Head Comparison
We will evaluate two logical, albeit distinct, approaches starting from commercially available precursors:
-
Route A: A two-step synthesis commencing with the reduction of 3-Nitro-2-methylbenzoic acid, followed by nucleophilic substitution.
-
Route B: A three-step pathway starting from m-Xylene, involving chlorination, oxidation, and a final ammonolysis/cyanomethylation sequence.
Route A: Reductive Amination followed by Cyanomethylation
This route leverages the well-established reduction of an aromatic nitro group to an amine, which then acts as a nucleophile to introduce the cyanomethyl group.
Caption: Workflow for Route A, starting with reduction and followed by substitution.
Step 1: Synthesis of 3-Amino-2-methylbenzoic acid [6][7]
-
To a solution of 3-Nitro-2-methylbenzoic acid (10.0 g, 55.2 mmol) in ethyl acetate (200 mL), add 10% Palladium on carbon (0.5 g).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen gas.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.
-
Evaporate the solvent under reduced pressure to yield 3-Amino-2-methylbenzoic acid as a solid. The product is often of sufficient purity for the next step.
-
Causality: Catalytic hydrogenation using Pd/C is a standard, highly efficient method for reducing aromatic nitro groups with minimal side products.[7] Ethyl acetate is a good solvent for both the starting material and product and is easily removed.
-
Step 2: Synthesis of this compound
-
Dissolve 3-Amino-2-methylbenzoic acid (7.5 g, 49.6 mmol) in dimethylformamide (DMF, 100 mL).
-
Add potassium carbonate (13.7 g, 99.2 mmol) to the solution.
-
Add 2-Bromoacetonitrile (4.2 mL, 59.5 mmol) dropwise to the stirring mixture at room temperature.
-
Heat the reaction to 60°C and stir for 8 hours.
-
After cooling, pour the reaction mixture into ice-water (500 mL) and acidify to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the final product.
-
Causality: Potassium carbonate acts as a base to deprotonate the amine, enhancing its nucleophilicity. DMF is an excellent polar aprotic solvent for SN2 reactions. The acidic workup ensures the carboxylic acid is protonated, facilitating its precipitation.
-
Route B: Halogenation-Oxidation-Amination Pathway
This approach builds the molecule from a simpler, less functionalized starting material, m-xylene. While potentially cheaper in terms of raw materials, it involves more steps and harsher conditions.
Caption: The multi-step workflow for Route B, starting from m-xylene.
Step 1 & 2: Synthesis of 3-Methyl-2-chlorobenzoic acid [8]
-
Synthesize 2-chloro-m-xylene via chlorination of m-xylene using chlorine gas and a Lewis acid catalyst.
-
Oxidize the 2-chloro-m-xylene intermediate using a strong oxidant like potassium permanganate or catalytic oxidation with O₂ over a cobalt-manganese catalyst in an acetic acid solvent.
-
Purify the resulting 3-Methyl-2-chlorobenzoic acid by recrystallization.
-
Causality: This sequence first installs a directing group (chloro) and then oxidizes one of the methyl groups. The chloro group is necessary for the subsequent amination step. This pathway is common in industrial settings for building substituted benzoic acids.[8]
-
Step 3: Synthesis of this compound [8]
-
In a pressure vessel, combine 3-Methyl-2-chlorobenzoic acid (10.0 g, 54.2 mmol), a copper catalyst (e.g., copper(I) oxide, 0.5 g), and an aqueous ammonia solution (28%, 100 mL).
-
Heat the vessel to 150°C for 10 hours.
-
Cool the reaction, filter to remove the catalyst, and acidify the filtrate to precipitate the intermediate 3-Amino-2-methylbenzoic acid.
-
Isolate the intermediate and proceed with the cyanomethylation step as described in Route A, Step 2.
-
Causality: The copper-catalyzed nucleophilic aromatic substitution of the chloride with ammonia (ammonolysis) is a known method for introducing amino groups onto an aromatic ring.[8] This is followed by the same cyanomethylation chemistry as Route A.
-
Quantitative Benchmarking and Data Analysis
To objectively compare these routes, we will analyze them based on our key efficiency metrics. The following table uses established literature yields for analogous reactions to provide a realistic comparison.[6][7][8]
| Metric | Route A: Reductive Amination | Route B: Halogenation-Oxidation-Amination | Rationale & Justification |
| Number of Steps | 2 | 3 | Fewer steps are generally preferred to minimize time, resource use, and potential for yield loss.[9] |
| Overall Yield (Est.) | ~85% (95% Step 1, 90% Step 2) | ~60% (90% Step 1, 85% Step 2, 80% Step 3) | Route A shows significantly less yield erosion due to fewer transformations.[3] |
| Atom Economy (AE) | ~69% | ~55% | Calculated based on stoichiometric reactants. Route A is inherently more atom-economical as it avoids the use of halogenating and oxidizing agents that do not end up in the final product.[4] |
| E-Factor (Est.) | ~15-25 | ~30-50 | Estimated based on typical solvent and workup volumes. Route B's multiple steps and use of inorganic oxidants/acids contribute to a higher waste stream.[1][3] |
| Process Conditions | Mild (RT to 60°C, 50 psi) | Harsh (High temps/pressures for steps 1 & 3) | Route A utilizes significantly milder and safer reaction conditions. |
| Reagent Safety | H₂ gas (flammable), Bromoacetonitrile (toxic) | Cl₂ gas (highly toxic), Strong oxidants, High pressure ammonia | Both routes have hazards, but Route B involves more highly toxic and difficult-to-handle reagents. |
Analytical Characterization of the Final Product
Regardless of the synthetic route chosen, rigorous analytical characterization is essential to confirm the identity and purity of the final this compound. This constitutes a self-validating system for the protocol.
Caption: Standard workflow for the purification and validation of the final product.
-
Purification: The crude product should be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and byproducts.[10]
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the aromatic, methyl, methylene, and carboxylic acid groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the compound.[11]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H, C≡N, C=O (acid), and aromatic C-H functional groups.[6][11]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the gold standard for determining purity, typically aiming for >98% for research and development applications.[12]
-
Elemental Analysis: Confirms the percentage composition of C, H, and N, providing an additional check on purity and structural integrity.[6]
-
Conclusion and Recommendations
Based on this comparative analysis, Route A (Reductive Amination followed by Cyanomethylation) emerges as the more efficient and practical synthetic strategy for the laboratory-scale production of this compound.
Its advantages are clear:
-
Higher Overall Efficiency: A shorter sequence leads to a significantly higher estimated overall yield and a better Reaction Mass Efficiency.
-
Superior Atom Economy and Lower Waste: The route is inherently less wasteful, reflected in its higher atom economy and lower estimated E-Factor.
-
Milder and Safer Conditions: It avoids the use of highly toxic reagents like chlorine gas and the high-pressure/high-temperature conditions required for Route B.
While Route B might be considered in an industrial setting where the cost of raw materials like m-xylene is a primary driver, the associated challenges of waste disposal, safety engineering, and lower overall efficiency make it less attractive for research and drug development purposes. This guide underscores the importance of a holistic approach to benchmarking, where metrics beyond simple yield are used to select a synthesis that is not only effective but also sustainable and scalable.
References
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- Reddit r/chemistry. (2019). How can you define efficiency in organic synthesis?
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- ACS Publications. (2024).
- Metrics to 'green' chemistry—which are the best?
- Wikipedia. (n.d.). Green chemistry metrics.
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- ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.
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- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
- BenchChem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(Cyanomethylamino)-2-methylbenzoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 3-(Cyanomethylamino)-2-methylbenzoic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on its structure, we can infer the following:
-
Irritant: Like many benzoic acid derivatives, it is likely to be an irritant to the skin, eyes, and respiratory system.[1][2][3]
-
Toxicity: The presence of the cyano group is a significant concern. While the cyanomethylamino group is not a free cyanide, it has the potential to release highly toxic hydrogen cyanide gas if it comes into contact with strong acids.[4] Therefore, it should be handled as a potentially toxic substance.
-
Reactivity: Due to the potential for cyanide release, this compound is considered a reactive hazardous waste.[4][5]
Personal Protective Equipment (PPE)
When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. A face shield is recommended when handling larger quantities or if there is a splash risk.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6]
Waste Segregation and Storage: The Foundation of Safe Disposal
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Waste Container Requirements:
-
Compatibility: Use a container made of a material that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound" (no abbreviations), the approximate concentration and quantity, and the date the waste was first added to the container.[4][8]
-
Condition: The container must be in good condition with a secure, leak-proof screw cap.
Segregation Protocol:
-
Acids and Bases: Store waste containing this compound separately from acidic waste. Accidental mixing could lead to the release of hydrogen cyanide.
-
Oxidizers: Keep this waste stream separate from strong oxidizing agents.[6]
-
Solid vs. Liquid: Whenever possible, collect solid and liquid waste in separate containers.[7]
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4]
Disposal Procedures: A Step-by-Step Guide
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[8][9] It must be managed as hazardous waste.
For Solid Waste:
-
Collection: Carefully transfer solid this compound waste into a designated, properly labeled hazardous waste container.
-
Spill Residues: Any materials used to clean up spills of the solid compound (e.g., absorbent pads, contaminated gloves) must also be placed in the solid hazardous waste container.[10]
-
Storage: Keep the container securely closed except when adding waste and store it in your laboratory's SAA.[4]
For Liquid Waste (Solutions):
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, properly labeled liquid hazardous waste container.
-
pH Considerations: Do not acidify waste solutions containing this compound. Maintain a neutral or slightly basic pH if possible to ensure the stability of the cyanomethylamino group.
-
Storage: Store the liquid waste container in secondary containment (e.g., a spill tray) within the SAA to prevent the spread of material in case of a leak.[7]
Disposal of Empty Containers:
Empty containers that once held this compound must be handled with care as they may contain hazardous residue.
-
Initial Rinse: The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[8] Use a small amount of a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).
-
Subsequent Rinses: For a compound with the potential toxicity of this compound, it is best practice to perform a triple rinse.[10] The subsequent rinses should also be collected as hazardous waste.
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove all hazardous labels from the container before disposing of it as regular laboratory glass or plastic waste.[10]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11] For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup: Carefully sweep up the solid material or absorbed liquid and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize the generation of waste in the first place.
-
Order Appropriately: Purchase only the quantities of this compound that are realistically needed for your experiments.[4]
-
Scale Down: Where feasible, reduce the scale of your experiments to minimize the volume of waste produced.[4]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid unnecessary purchases and the generation of expired chemical waste.[7]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste pH for Aqueous Solutions | Maintain neutral to slightly basic; avoid acidic conditions. | |
| Satellite Accumulation Area (SAA) Limit | Max 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [4] |
| Empty Container Rinsate | First rinse (minimum) must be collected as hazardous waste. | [8] |
| Aqueous Waste for Drain Disposal | Not permissible for this compound. | [8][9] |
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Standard Operating Procedure for Methylamine. Washington State University. [Link]
-
Safety Data Sheet: 3-Methylbenzoic acid. Carl ROTH. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. [Link]
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Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
